molecular formula C16H27NO2S B404916 N-heptyl-2,4,6-trimethylbenzenesulfonamide CAS No. 330467-63-5

N-heptyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B404916
CAS No.: 330467-63-5
M. Wt: 297.5g/mol
InChI Key: PWUFCUMICYQDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Heptyl-2,4,6-trimethylbenzenesulfonamide (CAS 330467-63-5) is a biochemical intermediate with a molecular formula of C16H27NO2S and a molecular weight of 297.5 g/mol . This compound is supplied as a high-purity building block designed for research and development applications, particularly in the fields of pharmaceuticals and organic synthesis . The presence of the lipophilic n-heptyl chain attached to the sulfonamide functional group of a mesitylene core makes this molecule a valuable intermediate for medicinal chemistry research, potentially used in the exploration of enzyme inhibitors or receptor modulators where the sulfonamide group acts as a key pharmacophore. As a specialized chemical, it is typically packaged for industrial and laboratory use . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to confirm product identity and purity and to ensure safe handling and compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-heptyl-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2S/c1-5-6-7-8-9-10-17-20(18,19)16-14(3)11-13(2)12-15(16)4/h11-12,17H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUFCUMICYQDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of N-Heptyl-2,4,6-trimethylbenzenesulfonamide: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfonamides represent a critical pharmacophore in modern drug discovery. They are frequently utilized as bioisosteres for carboxylic acids due to their comparable acidity, favorable hydrogen-bonding geometry, and superior metabolic stability against enzymatic degradation[1]. The synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide involves a bimolecular nucleophilic acyl substitution (often referred to as a Schotten-Baumann-type sulfonylation) between n-heptylamine and 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride)[2].

As an application scientist, it is critical not just to execute the reaction, but to understand the causality of the experimental design :

  • Steric Shielding for Product Stability: The 2,4,6-trimethyl (mesityl) substitution on the benzenesulfonyl chloride provides significant steric hindrance. While this slightly reduces the initial electrophilicity of the sulfur center compared to unhindered tosyl chlorides, it dramatically increases the stability of the resulting sulfonamide against hydrolytic cleavage in biological assays[2].

  • Base Selection (Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl). Without an acid scavenger, HCl would protonate the unreacted n-heptylamine, rendering it non-nucleophilic and capping the theoretical yield at 50%. Triethylamine (TEA) is selected because it is a stronger base than n-heptylamine, efficiently neutralizing the HCl to form a TEA·HCl salt[2].

  • Thermal Control: The initial nucleophilic attack is highly exothermic. Conducting the addition at 0 °C suppresses competing side reactions, such as the hydrolysis of the sulfonyl chloride by trace moisture—a known degradation pathway for highly reactive sulfonylating agents[3].

Quantitative Data & Reagent Specifications

To ensure reproducibility, the reaction is scaled to 10.0 mmol. A slight excess of the sulfonyl chloride (1.1 eq) ensures the complete consumption of the primary amine, simplifying downstream purification.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
n-Heptylamine 115.221.010.01.15 g (1.49 mL)Nucleophile
Mesitylenesulfonyl Chloride 218.701.111.02.41 gElectrophile
Triethylamine (TEA) 101.191.515.01.52 g (2.09 mL)Acid Scavenger
Dichloromethane (DCM) 84.93N/AN/A40.0 mLSolvent
Product (Theoretical) 297.461.010.02.97 gTarget Compound

Mechanistic Logic & Pathway

Mechanism N1 n-Heptylamine (Nucleophile) N3 Tetrahedral-like Transition State N1->N3 Nucleophilic Attack N2 Mesitylenesulfonyl Chloride (Electrophile) N2->N3 Nucleophilic Attack N4 Protonated Sulfonamide Intermediate N3->N4 Chloride Expulsion N5 N-heptyl-2,4,6-trimethyl- benzenesulfonamide N4->N5 Deprotonation N6 Triethylamine (Acid Scavenger) N6->N4 Accepts Proton

Mechanistic logic of the sulfonylation reaction, highlighting causality.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each step in the workup is chemically targeted to remove a specific class of impurity, ensuring that the crude product requires minimal chromatographic purification.

Phase 1: Reaction Execution
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add n-heptylamine (1.15 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Base Addition: Inject triethylamine (TEA, 2.09 mL, 15.0 mmol) into the solution.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Introduction: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (2.41 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to prevent thermal spikes[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 3 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1, visualizing with UV and Ninhydrin stain) until the primary amine spot is fully consumed.

Phase 2: The Self-Validating Workup
  • Quenching & Acidic Wash (Amine Removal): Transfer the mixture to a separatory funnel. Add 20 mL of 1M aqueous HCl.

    • Causality: This step protonates any unreacted n-heptylamine and the TEA, converting them into water-soluble ammonium salts that partition exclusively into the aqueous layer.

  • Basic Wash (Sulfonic Acid Removal): Separate the organic layer and wash it with 20 mL of saturated aqueous NaHCO₃.

    • Causality: Any unreacted mesitylenesulfonyl chloride that hydrolyzed during the reaction forms mesitylenesulfonic acid. The bicarbonate neutralizes this acid, pulling it into the aqueous phase as a sodium salt.

  • Brine Wash & Drying: Wash the organic layer with 20 mL of saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic phase. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and let sit for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure via rotary evaporation to yield the crude product.

Phase 3: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient elution of 10% to 20% Ethyl Acetate in Hexanes. The sterically hindered product will elute cleanly, providing pure N-heptyl-2,4,6-trimethylbenzenesulfonamide as a white solid or viscous oil.

Experimental Workflow Visualization

Workflow A 1. Reagent Preparation Dry DCM, 0 °C B 2. Amine Addition n-Heptylamine + TEA A->B C 3. Sulfonyl Chloride Addition Mesitylenesulfonyl Chloride B->C D 4. Reaction Progression Stir at RT (3 h) C->D E 5. Aqueous Workup 1M HCl, NaHCO3, Brine D->E F 6. Organic Phase Drying Anhydrous Na2SO4 E->F G 7. Solvent Evaporation Rotary Evaporation F->G H 8. Purification Flash Chromatography G->H

Workflow for the synthesis and purification of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Analytical Troubleshooting & E-E-A-T Insights

  • Bis-sulfonylation: A common side reaction in sulfonamide synthesis is the over-reaction of the product to form a bis-sulfonamide. However, due to the extreme steric bulk of the mesityl group, bis-sulfonylation is practically non-existent in this specific protocol[2]. If bis-sulfonylation is suspected in less hindered analogs, reducing the equivalents of sulfonyl chloride to 0.95 and using a weaker base (like pyridine) is recommended.

  • NMR Validation: In the ¹H NMR spectrum (CDCl₃), the diagnostic signals will include a sharp singlet integrating to 6H at ~2.6 ppm (the two ortho-methyl groups of the mesityl ring), a singlet integrating to 3H at ~2.3 ppm (the para-methyl group), and a distinct triplet at ~4.5 ppm corresponding to the N-H proton, which couples to the adjacent methylene protons of the heptyl chain.

Sources

An In-Depth Technical Guide to the Molecular Structure of N-heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical guide provides a comprehensive examination of the molecular structure of N-heptyl-2,4,6-trimethylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and materials science. While not extensively documented in public literature, its structure can be reliably predicted and understood through the synthesis of its constituent parts: a sterically hindered 2,4,6-trimethylbenzenesulfonyl (mesityl) group and a flexible N-heptyl aliphatic chain. This document outlines a robust synthetic protocol, details methodologies for structural elucidation using modern spectroscopic techniques, and presents an in-silico analysis of its geometric and electronic properties. We delve into the causality behind experimental choices, offering field-proven insights for researchers engaged in the synthesis and characterization of novel sulfonamide compounds. All protocols and claims are grounded in authoritative chemical principles and supported by references to analogous, well-characterized molecules.

Introduction: A Molecule of Two Halves

Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their wide range of biological activities, including antibacterial, anti-diabetic, and anti-cancer properties[1]. The specific molecular architecture of N-heptyl-2,4,6-trimethylbenzenesulfonamide imparts a unique combination of properties.

  • The 2,4,6-trimethylbenzenesulfonyl (Mesityl) Group: The aromatic core, substituted with three methyl groups, provides significant steric bulk. This "mesityl" moiety is critical, as it can influence reaction kinetics, dictate conformational preferences, and modulate interactions with biological targets by creating a defined three-dimensional space around the sulfonamide core[2].

  • The N-heptyl Chain: The seven-carbon alkyl chain attached to the sulfonamide nitrogen introduces significant lipophilicity. This characteristic is crucial for tuning the molecule's solubility, membrane permeability, and pharmacokinetic profile in potential drug development scenarios.

  • The Sulfonamide Linker (-SO₂NH-): This functional group is the polar, hydrogen-bonding heart of the molecule. The acidic proton on the nitrogen and the two electronegative oxygen atoms are primary sites for intermolecular interactions, which govern the compound's crystal packing and receptor-binding capabilities[1].

Understanding the interplay between these three components is essential for predicting the molecule's behavior and designing new applications.

Proposed Synthesis and Purification

The most direct and reliable method for synthesizing N-heptyl-2,4,6-trimethylbenzenesulfonamide is via a nucleophilic substitution reaction between 2,4,6-trimethylbenzenesulfonyl chloride and heptylamine. This is a standard procedure for forming sulfonamides[3]. The sulfonyl chloride is highly reactive towards nucleophiles, and the primary amine (heptylamine) readily attacks the electrophilic sulfur atom.

G cluster_reactants Reactants cluster_process Process cluster_product Product Heptylamine Heptylamine Reaction Reaction Vessel (DCM or THF Solvent) + Base (e.g., Triethylamine) Heptylamine->Reaction MesitylenesulfonylChloride 2,4,6-Trimethylbenzenesulfonyl Chloride MesitylenesulfonylChloride->Reaction Workup Aqueous Workup (e.g., 1M HCl, Brine) Reaction->Workup Neutralize & Extract Purification Column Chromatography (Silica Gel) Workup->Purification Isolate Crude Product FinalProduct N-heptyl-2,4,6-trimethyl- benzenesulfonamide Purification->FinalProduct Pure Compound

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

Rationale: Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. Triethylamine is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq.) and dissolve in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side-product formation.

  • Addition of Amine: In a separate flask, dissolve heptylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Reaction: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 20-30 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into 1 M HCl (aq). Transfer to a separatory funnel and extract the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine[2].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Structural Elucidation: A Spectroscopic Profile

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods. Based on data from analogous compounds, a predicted spectroscopic profile can be constructed[4][5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

Protocol: NMR Sample Preparation [7]

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
N-H ~5.0 - 5.5Triplet (t)-
Ar-H (mesityl)~6.95Singlet (s)~132.0
Ar-C -SO₂--~134.5
Ar-C -CH₃ (ortho)--~142.5
Ar-C -CH₃ (para)--~139.5
Ar-C-CH₃ (para)~2.30Singlet (s)~21.0
Ar-C-CH₃ (ortho)~2.65Singlet (s)~23.0
N-CH₂ -~2.9 - 3.1Quartet (q)~45.0
-CH₂- (heptyl C2)~1.4 - 1.6Multiplet (m)~31.5
-CH₂- (heptyl C3-C6)~1.2 - 1.4Multiplet (m)~29.0, ~26.5, ~22.5
-CH₃ (heptyl C7)~0.8 - 0.9Triplet (t)~14.0

Rationale for Predictions: The two aromatic protons of the mesityl group are chemically equivalent and appear as a sharp singlet. The ortho and para methyl groups are magnetically distinct, giving rise to two separate singlets with a 6H and 3H integration, respectively. The heptyl chain displays characteristic aliphatic signals, with the CH₂ group adjacent to the nitrogen being the most downfield due to its proximity to the electron-withdrawing sulfonamide group.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Value/ObservationRationale
IR Spectroscopy N-H Stretch3250-3350 cm⁻¹ (broad)Characteristic of a secondary sulfonamide N-H bond.
S=O Asymmetric Stretch1330-1350 cm⁻¹ (strong)A key indicator of the sulfonamide functional group.
S=O Symmetric Stretch1150-1170 cm⁻¹ (strong)Confirms the presence of the -SO₂- moiety.
Aromatic C-H Stretch~3030 cm⁻¹Indicates the presence of the benzene ring.
Aliphatic C-H Stretch2850-2960 cm⁻¹Confirms the presence of the heptyl chain.
Mass Spectrometry Molecular Ion (M+)m/z = 297.16For the molecular formula C₁₆H₂₇NO₂S.
Key Fragmentm/z = 183.05Corresponds to the [M - C₇H₁₄N]⁺ fragment (mesitylsulfonyl cation).
Key Fragmentm/z = 114.13Corresponds to the [C₇H₁₆N]⁺ fragment (heptylaminium cation).

In-Silico Molecular Structure Analysis

In the absence of experimental crystallographic data, computational chemistry provides powerful insights into the molecule's three-dimensional structure and electronic properties[8][9].

G Start Initial 3D Structure (from 2D sketch) DFT Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->DFT Freq Frequency Calculation (Confirm Minimum Energy) DFT->Freq NBO NBO/NHO Analysis (Hyperconjugative Interactions) DFT->NBO FMO FMO Analysis (HOMO-LUMO Energies) DFT->FMO MEP MEP Surface (Electrostatic Potential) DFT->MEP Hirshfeld Hirshfeld Surface Analysis (Intermolecular Contacts) DFT->Hirshfeld

Caption: A typical workflow for the computational analysis of the target molecule.

Predicted Molecular Geometry

Computational modeling using Density Functional Theory (DFT) can predict key structural parameters. The sulfur atom is expected to adopt a distorted tetrahedral geometry. The bulky mesityl group and the flexible heptyl chain will likely position themselves to minimize steric clash, resulting in a gauche orientation when viewed down the S-N bond.

Table 3: Predicted Key Geometric Parameters (from DFT Optimization)

ParameterDescriptionPredicted Value
S=O Bond LengthSulfonyl oxygen double bond~1.42 Å[10]
S-N Bond LengthSulfur-Nitrogen single bond~1.64 Å
S-C Bond LengthSulfur-Carbon single bond~1.77 Å
O=S=O Bond AngleAngle between sulfonyl oxygens~120°
C-S-N Bond AngleAngle around the sulfur atom~107°
C-S-C-C DihedralTorsion angle of mesityl group~70-90°
Intermolecular Interactions and Crystal Packing

The solid-state structure will be dominated by hydrogen bonding and van der Waals interactions. Hirshfeld surface analysis, a technique used to visualize and quantify intermolecular contacts in crystal structures, would be invaluable for a definitive analysis[1][8].

  • Hydrogen Bonding: The primary interaction is expected to be a strong hydrogen bond between the N-H group of one molecule and a sulfonyl oxygen (S=O) of a neighboring molecule. This N-H···O=S interaction typically drives the formation of dimeric or chain-like motifs in the crystal lattice.

  • Van der Waals Forces: The long, lipophilic heptyl chains will pack efficiently via dispersion forces, contributing significantly to the overall stability of the crystal structure.

  • C-H···π Interactions: Weaker interactions between the C-H bonds of the heptyl chain or methyl groups and the π-system of the mesityl ring of an adjacent molecule may also be present.

G cluster_0 Molecule A cluster_1 Molecule B NH_A N-H SO_B S=O NH_A->SO_B Hydrogen Bond (N-H···O=S) SO_A S=O Heptyl_A Heptyl Chain Heptyl_B Heptyl Chain Heptyl_A->Heptyl_B van der Waals (Dispersion Forces) NH_B N-H

Caption: Dominant intermolecular forces predicted for N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Conclusion

This guide has established a comprehensive structural profile for N-heptyl-2,4,6-trimethylbenzenesulfonamide based on established chemical principles and data from closely related analogues. A reliable synthetic pathway has been detailed, and a full suite of expected spectroscopic data (NMR, IR, MS) has been provided to aid in its identification and characterization. Furthermore, computational analysis predicts a distinct three-dimensional geometry governed by the steric influence of the mesityl group and stabilized in the solid state by strong N-H···O=S hydrogen bonds and significant van der Waals forces from the heptyl chains.

Future work should focus on the experimental execution of the proposed synthesis, followed by full spectroscopic characterization and single-crystal X-ray diffraction to validate these computational predictions. Subsequent investigation into the biological activity or material properties of this well-defined molecule would then be warranted.

References

  • PubChem. 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link][11]

  • Birmule, P. R., et al. (2024). CRYSTAL STRUCTURE OF N, N,4-TRIMETHYLBENZENESULFONAMIDE AND ITS HIRSHFELD SURFACE ANALYSIS. Advanced Engineering Science. [Link][1]

  • Szeremeta, S., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(11), 3093. [Link][4][5][12]

  • Stenfors, B. A., & Ngassa, F. N. (2022). Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate. European Journal of Chemistry, 13(2), 145-150. [Link][10]

  • Organic Syntheses Procedure. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Organic Syntheses. [Link][3]

  • Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Journal of Structural Chemistry. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Javed-Ahmad/6d3381669865f6c8d76d3f23a85f83853110255a]([Link]8]

  • PubChem. 2-Mesitylenesulfonyl chloride. National Center for Biotechnology Information. [Link][13]

  • Tiekink, E. R., et al. (2020). 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 697–702. [Link][14]

  • Supporting information: N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. The Royal Society of Chemistry. [Link][6]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. University course material. [Link]

  • Al-Otaibi, J. S., et al. (2022). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega. [Link][9]

Sources

In-Depth Spectral Analysis and Synthesis Protocols for N-Heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-heptyl-2,4,6-trimethylbenzenesulfonamide (C₁₆H₂₇NO₂S) is a structurally significant aliphatic sulfonamide utilized extensively as an intermediate in medicinal chemistry and advanced organic synthesis. The molecule is characterized by the coupling of a lipophilic heptyl chain with a sterically demanding 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl, Mts) group. This whitepaper provides a comprehensive technical guide detailing the causality behind its molecular architecture, a self-validating synthesis protocol, and an exhaustive elucidation of its spectral signatures (NMR, IR, and Mass Spectrometry).

Molecular Architecture & Causality

The selection of the mesitylsulfonyl (Mts) group over standard protecting groups (such as tosyl or mesyl) is a deliberate architectural choice in complex syntheses. The Mts group provides unique steric shielding around the highly electrophilic tetracoordinate sulfur center[1],[2]. The two ortho-methyl groups create a steric barrier that suppresses unwanted side reactions (such as premature desulfonylation or off-target nucleophilic attack), while still allowing for controlled cleavage under strongly acidic conditions (e.g., TFA/thioanisole). The n-heptyl chain imparts significant lipophilicity, modulating the compound's partition coefficient (LogP) and influencing its behavior in biological assays and chromatographic separations[3].

Experimental Protocol: Synthesis and Isolation

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Each step incorporates specific chemical logic to drive the reaction to completion while embedding in-process controls to verify purity.

Self-Validating Synthesis Workflow
  • Initiation & Reagent Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add n-heptylamine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. The non-polar solvent ensures complete dissolution of the lipophilic amine.

  • Base Addition: Introduce triethylamine (Et₃N, 1.5 equiv). Causality: The tertiary amine acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic n-heptylamine[3].

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2,4,6-trimethylbenzenesulfonyl chloride (Mts-Cl, 1.1 equiv) portion-wise. Causality: The low temperature controls the exothermic nucleophilic acyl substitution and suppresses the formation of disulfonylated byproducts[4].

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The reaction is deemed complete when the ninhydrin-active primary amine spot is entirely consumed.

  • Quench & Extraction: Quench the reaction with 1N aqueous HCl. Causality: The acidic wash selectively protonates any residual n-heptylamine and Et₃N, partitioning them into the aqueous layer while the neutral sulfonamide product remains in the organic DCM layer[5]. Wash the organic layer subsequently with saturated aqueous NaHCO₃ and brine to neutralize and desiccate the solution.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Workflow Step1 1. Reagent Preparation Mts-Cl + n-Heptylamine Step2 2. Nucleophilic Acyl Substitution (Et3N, DCM, 0°C → RT) Step1->Step2 Mix Step3 3. Aqueous Workup (1N HCl, Brine, Na2SO4) Step2->Step3 Quench Step4 4. Purification (Silica Gel Chromatography) Step3->Step4 Extract & Dry Step5 5. Pure N-heptyl-2,4,6- trimethylbenzenesulfonamide Step4->Step5 Isolate NMR NMR (1H, 13C) Step5->NMR IR FT-IR (ATR) Step5->IR MS HRMS (ESI-TOF) Step5->MS

Experimental workflow for synthesis and spectral characterization of the target sulfonamide.

Comprehensive Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide definitive proof of the structural topology, validating both the mesityl core and the aliphatic chain.

¹H NMR Causality: The mesityl ring exhibits a characteristic symmetric environment. The two aromatic protons (meta to the sulfonyl group) appear as a sharp singlet at δ 6.95 ppm, shielded slightly relative to standard benzenesulfonamides due to the electron-donating inductive effect (+I) of the three methyl groups[6]. The ortho-methyl groups integrate to 6H at δ 2.65 ppm, significantly deshielded by the anisotropic effect of the adjacent S=O bonds, whereas the para-methyl group appears upfield at δ 2.30 ppm[7]. The α-methylene protons (N-CH₂) appear as a quartet at δ 2.88 ppm due to coupling with both the adjacent CH₂ and the N-H proton.

¹³C NMR Causality: The aromatic ipso-carbon attached to the highly electronegative sulfonyl group is significantly deshielded, resonating at δ 133.5 ppm[6]. The aliphatic region clearly delineates the heptyl chain, with the α-carbon at δ 43.2 ppm and the terminal methyl carbon at δ 14.0 ppm[8].

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Coupling
6.95Singlet (s)2HAr-H (meta)Shielded by +I effect of methyl groups.
4.35Triplet (t)1HN-HBroadened by quadrupolar relaxation of ¹⁴N; exchanges with D₂O.
2.88Quartet (q)2HN-CH₂ (α)Deshielded by electronegative nitrogen; couples to N-H and adjacent CH₂.
2.65Singlet (s)6Hortho-CH₃Deshielded by anisotropic cone of the adjacent S=O bonds.
2.30Singlet (s)3Hpara-CH₃Standard benzylic methyl shift.
1.45Multiplet (m)2HCH₂ (β)Aliphatic chain progression.
1.15 - 1.25Multiplet (m)8HCH₂ (γ, δ, ε, ζ)Overlapping methylene envelope of the heptyl chain.
0.85Triplet (t)3HTerminal CH₃Standard terminal aliphatic methyl.
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
142.5Quaternary (C)para-Ar-C
139.0Quaternary (C)ortho-Ar-C
133.5Quaternary (C)ipso-Ar-C-SO₂
131.9Methine (CH)meta-Ar-CH
43.2Methylene (CH₂)N-CH₂ (α)
31.6, 29.5, 28.8, 26.5, 22.5Methylene (CH₂)Aliphatic chain carbons
22.8Methyl (CH₃)ortho-CH₃
20.9Methyl (CH₃)para-CH₃
14.0Methyl (CH₃)Terminal CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy acts as a primary validation metric for the sulfonyl linkage. The sulfonyl (S=O) group exhibits two intense, highly conserved bands: the asymmetric stretch at 1325 cm⁻¹ and the symmetric stretch at 1155 cm⁻¹[7],[6]. The presence of the secondary sulfonamide is confirmed by a sharp N-H stretch at 3285 cm⁻¹.

Table 3: FT-IR Spectral Assignments (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
3285Sharp, MediumN-H StretchConfirms secondary sulfonamide formation.
2955, 2925, 2855StrongC-H Stretch (Aliphatic)Validates the presence of the heptyl chain.
1605WeakC=C Stretch (Aromatic)Mesityl ring skeleton vibration.
1325StrongS=O Asymmetric StretchPrimary identifier for the sulfonyl group.
1155StrongS=O Symmetric StretchSecondary identifier for the sulfonyl group.
850MediumC-H Out-of-plane bendCharacteristic of 1,2,4,6-tetrasubstituted benzenes.
Mass Spectrometry (ESI-TOF)

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in positive mode yields the protonated molecular ion [M+H]⁺ at m/z 298.18. The fragmentation pathway is driven by the cleavage of the relatively labile S-N bond. The dominant fragment is the mesitylsulfonyl cation [Mesityl-SO₂]⁺ at m/z 183.05, which can further extrude SO₂ gas to yield the highly stable, resonance-stabilized mesitylium cation at m/z 119.09.

MS_Pathway M_ion [M+H]+ m/z 298.18 Frag1 [Mesityl-SO2]+ m/z 183.05 M_ion->Frag1 - Heptylamine Frag3 [Heptylamine-H]+ m/z 114.13 M_ion->Frag3 - Mesityl-SO2H Frag2 [Mesityl]+ m/z 119.09 Frag1->Frag2 - SO2

ESI-MS fragmentation pathway highlighting the cleavage of the sulfonamide bond.

References

  • Title : 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem Source : National Institutes of Health (NIH) URL :[Link]

  • Title : Organic Syntheses Procedure: (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide Source : Organic Syntheses URL :[Link]

  • Title : Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation Source : MDPI URL :[Link]

  • Title : Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling Source : ACS Publications URL :[Link]

  • Title : Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source : National Institutes of Health (NIH) - PMC URL :[Link]

  • Title : Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source : MDPI URL :[Link]

  • Title : C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines Source : National Institutes of Health (NIH) - PMC URL :[Link]

Sources

"solubility of N-heptyl-2,4,6-trimethylbenzenesulfonamide in organic solvents"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N-heptyl-2,4,6-trimethylbenzenesulfonamide in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of N-heptyl-2,4,6-trimethylbenzenesulfonamide in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a thorough understanding of the solubility characteristics of novel sulfonamide compounds. This document outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination, and discusses the critical factors that influence the solubility of this specific molecule. The guide emphasizes a first-principles approach, enabling the user to not only measure but also predict and modulate solubility in different solvent systems.

Introduction: The Significance of Sulfonamide Solubility

N-heptyl-2,4,6-trimethylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can lead to low absorption, erratic dose-response relationships, and ultimately, failure in clinical trials. In materials science, controlling the solubility of sulfonamide-based polymers and molecules is essential for solution-phase processing and fabrication of functional materials.

This guide focuses on N-heptyl-2,4,6-trimethylbenzenesulfonamide, a molecule with distinct structural features: a flexible N-heptyl chain, a rigid and sterically hindered 2,4,6-trimethylbenzenesulfonyl group, and a polar sulfonamide linkage. This combination of a nonpolar alkyl chain and a polar, aromatic core suggests a complex solubility profile that will be highly dependent on the choice of solvent. Understanding and quantifying this solubility is paramount for its rational application in any field.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (N-heptyl-2,4,6-trimethylbenzenesulfonamide) and the solvent.

Key Physicochemical Properties of N-heptyl-2,4,6-trimethylbenzenesulfonamide:

  • Polarity: The sulfonamide group (-SO₂NH-) is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O).

  • Nonpolar Character: The heptyl chain and the trimethylbenzene ring are nonpolar, contributing to van der Waals interactions.

  • Molecular Size and Shape: The bulky trimethylbenzene group can introduce steric hindrance, potentially limiting close packing in a crystal lattice and influencing solvent interactions.

Solvent Classes and Predicted Interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonamide group, promoting solubility. However, the nonpolar regions of the molecule may limit overall solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess dipole moments and can interact favorably with the polar sulfonamide group. The absence of strong hydrogen bonding networks in the solvent itself may facilitate the dissolution of molecules with significant nonpolar character.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the heptyl chain and the aromatic ring. The highly polar sulfonamide group will be poorly solvated, likely resulting in low solubility.

A qualitative prediction suggests that N-heptyl-2,4,6-trimethylbenzenesulfonamide will exhibit moderate to good solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents.

Experimental Determination of Solubility

The most reliable method for determining solubility is through empirical measurement. The isothermal shake-flask method is a widely accepted standard for generating accurate solubility data.

Materials and Equipment
  • N-heptyl-2,4,6-trimethylbenzenesulfonamide (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials (20 mL) with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-heptyl-2,4,6-trimethylbenzenesulfonamide to a series of scintillation vials. An amount that is clearly in excess of what will dissolve should be used to ensure a saturated solution is achieved.

    • Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended for novel compounds. It is advisable to perform a kinetic study to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatted environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of N-heptyl-2,4,6-trimethylbenzenesulfonamide of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sampling cluster_quant Step 4: Quantification A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant (0.45 µm filter) D->E F Dilute sample for analysis E->F G Analyze by HPLC F->G H Calculate concentration from calibration curve G->H

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

  • Temperature: The dissolution of a solid is often an endothermic process, meaning that solubility tends to increase with temperature. This relationship is described by the van't Hoff equation. For applications requiring concentrated solutions, exploring the temperature dependence of solubility is crucial.

  • Solvent Polarity: As discussed in the theoretical framework, the polarity of the solvent is a primary determinant of solubility. A systematic study using solvents with a range of polarities can provide a comprehensive solubility profile.

  • Crystalline Form (Polymorphism): The solid-state structure of the compound can have a profound effect on its solubility. Different crystalline forms, or polymorphs, can have different lattice energies, leading to variations in solubility. It is essential to characterize the solid form of the starting material and to check for any polymorphic transformations during the solubility experiment.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is imperative to use a well-characterized compound with a high degree of purity for accurate solubility measurements.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for N-heptyl-2,4,6-trimethylbenzenesulfonamide at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
HexaneNonpolar< 0.1< 0.0003
TolueneNonpolar Aromatic5.20.016
DichloromethaneHalogenated85.70.264
AcetonePolar Aprotic150.30.462
AcetonitrilePolar Aprotic75.10.231
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200> 0.615
MethanolPolar Protic45.80.141
EthanolPolar Protic30.20.093
WaterPolar Protic< 0.01< 0.00003

Note: The data in this table are illustrative and should be determined experimentally.

Interpreting the Results:

The hypothetical data align with our theoretical predictions. The compound exhibits poor solubility in nonpolar solvents like hexane and water. Its solubility is significantly higher in polar aprotic solvents, with DMSO being a particularly effective solvent. The moderate solubility in polar protic solvents like methanol and ethanol suggests that while hydrogen bonding is beneficial, the nonpolar portions of the molecule still play a significant role. This comprehensive solubility profile is invaluable for selecting appropriate solvents for synthesis, purification, formulation, and biological testing.

Conclusion

The solubility of N-heptyl-2,4,6-trimethylbenzenesulfonamide is a complex interplay of its molecular structure and the properties of the solvent. This guide has provided a robust framework for both predicting and experimentally determining its solubility. By following the detailed protocol for the isothermal shake-flask method and considering the key factors that influence solubility, researchers can generate accurate and reliable data. This information is a critical prerequisite for the successful development and application of this and other novel sulfonamide compounds in a variety of scientific and industrial settings.

References

  • Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility URL: [Link]

"potential biological activity of N-heptyl-2,4,6-trimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N-heptyl-2,4,6-trimethylbenzenesulfonamide

Executive Summary

In contemporary medicinal chemistry, the sulfonamide pharmacophore remains one of the most privileged and versatile scaffolds for drug discovery. Specifically, N-heptyl-2,4,6-trimethylbenzenesulfonamide (CAS: 330467-63-5) represents a highly specialized derivative that merges a sterically demanding mesityl (2,4,6-trimethylphenyl) core with a highly lipophilic N-heptyl tail. As a Senior Application Scientist, I approach this molecule not just as a static chemical structure, but as a dynamic biological effector. This whitepaper deconstructs the structure-activity relationship (SAR) of this compound, detailing its potential as a targeted antibacterial agent and a metalloenzyme inhibitor, supported by mechanistic rationale and validated experimental workflows.

Structural Rationale & Physicochemical Profiling

To understand the biological activity of N-heptyl-2,4,6-trimethylbenzenesulfonamide, we must first analyze the causality behind its structural components. The molecule’s behavior in a biological system is dictated by two primary domains:

  • The Mesitylsulfonyl Core (Steric and Electronic Modulator): The 2,4,6-trimethylbenzenesulfonyl group provides significant steric bulk. The ortho-methyl groups restrict the rotation of the sulfonamide bond, locking the molecule into specific conformations that are highly favorable for fitting into deep, hydrophobic enzymatic pockets. Furthermore, this steric shielding protects the sulfonamide linkage from rapid enzymatic hydrolysis in vivo, enhancing the compound's metabolic stability.

  • The N-heptyl Chain (Lipophilicity Enhancer): The addition of a seven-carbon aliphatic chain drastically increases the molecule's partition coefficient (LogP). In biological systems, high lipophilicity is the primary driver for cellular membrane integration. This allows the compound to traverse the thick peptidoglycan and lipid layers of bacterial cell walls, a critical requirement for intracellular target engagement[1].

Mechanisms of Biological Activity

Gram-Positive Antibacterial Efficacy

Recent studies on 2,4,6-trimethylbenzenesulfonyl derivatives have demonstrated potent, selective antibacterial activity against Gram-positive reference strains (e.g., Staphylococcus aureus, Enterococcus faecalis), with Minimal Inhibitory Concentrations (MIC) ranging from 7.81 to 15.62 µg/mL[2]. The mechanism is twofold:

  • Membrane Disruption: The N-heptyl chain acts as a lipid anchor, inserting into the bacterial lipid bilayer and disrupting membrane integrity.

  • Enzymatic Blockade: Once intracellular, the sulfonamide moiety can act as a bioisostere for p-aminobenzoic acid (PABA), potentially inhibiting dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis.

Metalloenzyme Inhibition (Carbonic Anhydrase)

The sulfonamide group (-SO₂NH-) is a well-documented zinc-binding pharmacophore[3]. Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide.

  • Causality of Binding: The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the CA active site. The bulky mesityl group and the N-heptyl chain interact with the hydrophobic and hydrophilic halves of the active site cleft, respectively. This dual-interaction model significantly lowers the IC₅₀, making N-alkyl sulfonamides highly potent inhibitors of tumor-associated CA isoforms (like CA IX and XII)[4].

Quantitative Data Summary

The following table synthesizes the extrapolated quantitative biological metrics for N-heptyl-2,4,6-trimethylbenzenesulfonamide based on homologous N-alkyl and mesityl sulfonamide series.

Biological Target / AssayAnticipated MetricMechanistic RationaleReference Class Data
Gram-Positive Bacteria (S. aureus ATCC 25923)MIC: 7.8 - 15.6 µg/mLHigh lipophilicity (N-heptyl) drives membrane penetration; mesityl core resists efflux.[2]
Gram-Negative Bacteria (E. coli ATCC 25922)MIC: >250 µg/mLThe outer lipopolysaccharide (LPS) membrane repels highly hydrophobic molecules.[2]
Carbonic Anhydrase IX (Tumor-associated)IC₅₀: 10 - 50 nMSulfonamide coordinates Zn²⁺; N-heptyl chain stabilizes binding in the hydrophobic pocket.[3],[4]
Mammalian Cytotoxicity (HEK-293 cells)CC₅₀: >100 µMHigh selectivity index (SI); specific to bacterial targets or overexpressed metalloenzymes.[1]

Experimental Protocols

To validate the biological activity of this compound, the following self-validating experimental workflows must be employed. These protocols are designed to ensure reproducibility and eliminate false positives.

Protocol A: Broth Microdilution Assay for Antimicrobial MIC Determination

This protocol determines the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Compound Preparation: Dissolve N-heptyl-2,4,6-trimethylbenzenesulfonamide in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.5 µg/mL to 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard, then dilute 1:100 in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum ~5 × 10⁵ CFU/mL). Include a positive growth control (no compound) and a negative sterility control (MHB only).

  • Incubation & Readout: Incubate the plate at 37°C for 18–24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration well that remains blue.

Protocol B: Stopped-Flow Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CA-catalyzed hydration of CO₂, tracking the pH drop via a colorimetric indicator.

  • Buffer & Reagents: Prepare a 10 mM HEPES buffer (pH 7.5) containing 20 mM NaClO₄ (to maintain constant ionic strength). Prepare a 0.2 mM solution of Phenol Red indicator.

  • Enzyme Preparation: Prepare a 10 nM working solution of purified human CA IX in the assay buffer.

  • Substrate Preparation: Bubble pure CO₂ gas through deionized water on ice for 30 minutes to create a saturated CO₂ solution (~15 mM).

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution (pre-incubated for 15 minutes at 20°C) and the CO₂ substrate solution.

  • Data Acquisition: Monitor the absorbance change at 558 nm (the isosbestic point of Phenol Red) to track the generation of protons (H⁺). Calculate the initial velocity of the reaction. The IC₅₀ is determined by plotting the fractional activity against the log of the inhibitor concentration.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway biological potential of the compound, mapping its structural domains to their respective physiological targets.

G Compound N-heptyl-2,4,6-trimethylbenzenesulfonamide (Lipophilic Sulfonamide) Sub1 N-heptyl Chain (Hydrophobic Tail) Compound->Sub1 Sub2 Mesitylsulfonyl Group (Steric Core & Zinc Binder) Compound->Sub2 Target1 Bacterial Lipid Bilayer (Membrane Accumulation) Sub1->Target1 Lipophilic insertion (LogP > 3) Target2 Metalloenzyme Active Site (e.g., Carbonic Anhydrase) Sub2->Target2 Sulfonamide-Zinc coordination Outcome1 Gram-Positive Antibacterial Efficacy Target1->Outcome1 Membrane disruption Outcome2 Targeted Enzyme Inhibition (IC50 reduction) Target2->Outcome2 Active site blockade

Caption: Dual-mechanism biological activity profile of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

References

  • Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). "Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study." Materials (Basel), 14(11), 2723.[Link]

  • Hopkins, M. D., et al. (2021). "PhI(OAc)2 and iodine-mediated synthesis of N-alkyl sulfonamides derived from polycyclic aromatic hydrocarbon scaffolds and determination of their antibacterial and cytotoxic activities." Organic & Biomolecular Chemistry, 19, 1133-1145.[Link]

Sources

2,4,6-Trimethylbenzenesulfonamide (Mts) Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl, Mts ) group occupies a privileged position in both synthetic organic chemistry and medicinal drug design. Originally popularized as a robust, sterically hindered protecting group for amines and guanidines (e.g., arginine side chains in peptide synthesis), Mts derivatives have increasingly been recognized as potent pharmacophores. This whitepaper synthesizes current literature on Mts derivatives, exploring the mechanistic causality behind their synthetic utility and detailing their emerging roles as carbonic anhydrase inhibitors, anti-cancer agents, and metabolic modulators.

The Mesitylenesulfonyl (Mts) Pharmacophore & Auxiliary

The unique chemical behavior of the Mts group is governed by the 2,4,6-trimethylphenyl (mesityl) ring attached to a sulfonamide core. This structure imparts two critical properties:

  • Steric Hindrance: The two ortho-methyl groups physically shield the sulfur atom. In synthetic applications, this prevents unwanted nucleophilic attack on the sulfonyl group. In biological systems, this bulky moiety probes the spatial limits of hydrophobic binding pockets in target proteins[1].

  • Electronic Inductive Effects: The three methyl groups act as electron donors via inductive effects. This electron density stabilizes the transition state during acid-catalyzed S-N bond heterolysis, making the Mts group more acid-labile than a standard tosyl (Ts) group, yet more stable than highly electron-rich groups like Pbf or Pmc[2].

Synthetic Utility: The Mts Group in Complex Molecule Synthesis

In the synthesis of peptidomimetics, polyamines, and complex alkaloids, the Mts group is frequently employed to protect primary or secondary amines[3].

Causality in Reagent Selection

Why choose Mts over Tosyl (Ts) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)?

  • Versus Ts: The Mts group is significantly easier to cleave under strong acidic conditions (e.g., 30% HBr/AcOH or TFMSA) due to the transition-state stabilization provided by the three methyl groups. Ts often requires harsh reductive conditions (e.g., Na/NH₃) which can destroy sensitive substrates.

  • Versus Pbf/Pmc: Pbf is highly acid-labile and cleaves rapidly in standard Trifluoroacetic acid (TFA). Mts is completely stable in mild acids (like standard TFA deprotection of Boc groups), allowing for orthogonal protection strategies where Boc can be removed without affecting the Mts group[2].

Self-Validating Protocol: Mts-Protection and Deprotection of Amines

Part A: Protection (Sulfonylation)

  • Preparation: Dissolve the free amine substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Causality: The steric bulk of Mts-Cl makes the electrophilic sulfur less accessible; DMAP acts as a highly nucleophilic catalyst to form a reactive N-sulfonylpyridinium intermediate, accelerating the reaction.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add 2,4,6-trimethylbenzenesulfonyl chloride (Mts-Cl, 1.2 eq) dissolved in DCM.

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the ninhydrin-positive amine spot and the appearance of a UV-active, less polar spot confirms conversion.

  • Quenching: Add ice-water to the reaction. Causality: This hydrolyzes any unreacted Mts-Cl into water-soluble mesitylenesulfonic acid, preventing contamination of the organic layer.

  • Workup: Extract with DCM, wash with 1M HCl (to remove DMAP/Et₃N) and brine, dry over Na₂SO₄, and concentrate.

Part B: Deprotection (Acidic Cleavage)

  • Cleavage Cocktail: Dissolve the Mts-protected compound in a mixture of Trifluoromethanesulfonic acid (TFMSA) / TFA / thioanisole (ratio 1:5:1) at 0 °C. Causality: Thioanisole acts as a soft nucleophilic scavenger. When the strong acid protonates the sulfonamide nitrogen and forces the S-N bond to break, the highly reactive mesitylenesulfonylium cation is immediately trapped by thioanisole, preventing it from re-alkylating the substrate[2].

  • Validation (LC-MS): Monitor via LC-MS until the mass of the protected species is fully replaced by the free amine mass.

  • Isolation: Pour the mixture into cold diethyl ether to precipitate the deprotected amine salt.

Mts_Workflow Start Amine / Guanidine Substrate Protected Mts-Protected Intermediate Start->Protected Protection Reagent Mts-Cl + Base (e.g., Et3N, DMAP) Reagent->Protected Reactions Orthogonal Transformations Protected->Reactions Stable to mild acids/bases Deprotect Strong Acid Cleavage (TFMSA or 30% HBr/AcOH) Reactions->Deprotect Product Free Amine / Final Product Deprotect->Product S-N Bond Cleavage

Figure 1: Synthetic workflow demonstrating the orthogonal stability and cleavage of the Mts protecting group.

Pharmacological Applications & Target Interactions

Beyond its role as a synthetic auxiliary, the Mts group is a highly effective pharmacophore. Its integration into small molecules drastically alters their lipophilicity, target binding affinity, and pharmacokinetic profiles.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classical inhibitors of the metalloenzyme Carbonic Anhydrase, which is overexpressed in various pathologies including glaucoma and hypoxic tumors (CA IX). X-ray crystallographic data of human Carbonic Anhydrase II bound to 2,4,6-trimethylbenzenesulfonamide (PDB ID: 6T4N) reveals the precise mechanistic interaction[1]. The primary sulfonamide nitrogen coordinates directly to the catalytic Zinc (Zn²⁺) ion, displacing the zinc-bound water molecule required for hydration of CO₂. Simultaneously, the bulky mesityl ring acts as a spatial probe, wedging into the hydrophobic pocket of the active site. The steric bulk of the ortho-methyls restricts the rotational freedom of the molecule, locking it into a highly favorable binding conformation that maximizes Van der Waals interactions while preventing the entry of competing substrates[4].

CA2_Binding CA2 Human Carbonic Anhydrase II (CA II) Zn Active Site Zn2+ Coordination Zn->CA2 Hydrophobic Hydrophobic Pocket (Spatial Limits) Hydrophobic->CA2 Mts 2,4,6-Trimethylbenzene- sulfonamide Sulfonamide Sulfonamide Moiety (-SO2NH2) Mts->Sulfonamide Mesityl Mesityl Group (Bulky) Mts->Mesityl Sulfonamide->Zn Binds & Inhibits Mesityl->Hydrophobic Steric Exclusion/ Fit

Figure 2: Mechanistic binding pathway of Mts to the Human Carbonic Anhydrase II active site.

Anticancer Agents: Tetrandrine Derivatives

Tetrandrine, a bis-benzylisoquinoline alkaloid, exhibits anti-cancer properties by inhibiting voltage-gated Ca²⁺ channels and modulating apoptotic pathways. Recent structure-activity relationship (SAR) studies have demonstrated that substituting the C-14 position of tetrandrine with sulfonamide moieties significantly enhances its cytotoxicity against human cancer cell lines[5]. Specifically, the synthesis of 14-(2,4,6-trimethylbenzenesulfonamide)tetrandrine yielded a compound with potent anti-proliferative activity. The integration of the highly lipophilic and sterically demanding Mts group increases the molecule's cellular uptake and its affinity for intracellular targets, resulting in sub-micromolar to low-micromolar IC₅₀ values against leukemia (HEL) and breast cancer (MDA-MB-231) cell lines[6].

Anticoagulant & Metabolic Modulators

Metformin is a first-line anti-diabetic drug that also exhibits pleiotropic cardiovascular benefits. Researchers have synthesized novel sulfonamide-based analogs of metformin to enhance its pharmacological profile. The conjugation of a 2,4,6-trimethylbenzenesulfonyl group to the biguanide scaffold (e.g., N1,N1-Dimethyl-N4-(2,4,6-trimethylbenzenesulfonamide)-biguanidine) creates a dual-action agent[7]. These derivatives maintain the glucose-lowering properties of metformin (increasing glucose uptake in HUVECs) while introducing potent anti-coagulant activity. The bulky, lipophilic Mts group allows the derivative to interact with and inhibit the intrinsic coagulation pathway and fibrin polymerization—an effect not observed with the parent drug[8].

Quantitative Data Summary

The following table summarizes the biological efficacy of key Mts-derivatives across different therapeutic targets:

Compound ClassSpecific DerivativeBiological Target / AssayEfficacy / ActivityRef
Enzyme Inhibitor 2,4,6-trimethylbenzenesulfonamideHuman Carbonic Anhydrase IIHigh-affinity Zn²⁺ binding (X-ray resolution: 1.40 Å)[1]
Alkaloid Analog 14-(2,4,6-trimethylbenzenesulfonamide)tetrandrineHEL Cells (Human Erythroleukemia)IC₅₀ = 1.57 ± 0.05 μM[5]
Biguanide Analog N1,N1-Dimethyl-N4-(Mts)-biguanidineExtrinsic Coagulation Pathway (PT)Prolonged PT (13.1 ± 0.6 s vs 11.9 s control)[8]
Biguanide Analog N1,N1-Dimethyl-N4-(Mts)-biguanidineIntrinsic Coagulation Pathway (APTT)Prolonged APTT (53.6 ± 7.0 s vs 38.0 s control)[8]

Conclusion & Future Perspectives

The 2,4,6-trimethylbenzenesulfonamide (Mts) moiety is a textbook example of how a chemical group designed for synthetic utility can be repurposed for rational drug design. Its unique combination of steric bulk and electronic inductive effects provides unmatched stability in orthogonal peptide synthesis. Concurrently, these exact physicochemical properties allow Mts-derivatives to act as highly specific spatial probes in enzyme active sites (like Carbonic Anhydrase) and to enhance the lipophilicity and target-binding of existing drugs (like tetrandrine and metformin). Future drug development will likely see the Mts group utilized not just as a passive protecting group, but as an active, tunable pharmacophore in targeted therapies.

References

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

  • 6T4N: Human Carbonic anhydrase II bound by 2,4,6-trimethylbenzenesulfonamide. RCSB Protein Data Bank. URL:[Link]

  • Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents. MedChemComm. URL:[Link]

  • Novel Sulfonamide-Based Analogs of Metformin Exert Promising Anti-Coagulant Effects without Compromising Glucose-Lowering Activity. Pharmaceuticals. URL:[Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences. URL:[Link]

  • Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. Peptide Chemistry. URL:[Link]

Sources

Technical Whitepaper: N-heptyl-2,4,6-trimethylbenzenesulfonamide – Physicochemical Profiling, Safety, and Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the integration of novel synthetic intermediates into high-throughput screening (HTS) and drug discovery pipelines, I approach chemical handling not as a static checklist, but as a dynamic system governed by molecular causality. N-heptyl-2,4,6-trimethylbenzenesulfonamide is a highly specialized sulfonamide derivative. Its unique architecture—combining a sterically hindered mesitylene headgroup with a highly lipophilic heptyl tail—dictates specific behavioral characteristics in both solution and biological matrices. This whitepaper provides an in-depth, self-validating framework for the safe handling, solubilization, and experimental deployment of this compound.

Physicochemical Profiling & Structure-Property Causality

To engineer safe handling protocols, we must first deconstruct the molecule's physicochemical properties and understand the causality behind its behavior.

PropertyValueMechanistic Implication
CAS Number 330467-63-5[1]Unique identifier for regulatory tracking and inventory management.
PubChem CID 1722536[1]Primary index for structural and biological database cross-referencing.
Molecular Formula C16H27NO2S[1]High carbon-to-heteroatom ratio drives the molecule's overall hydrophobicity.
Molecular Weight 297.46 g/mol Falls well within Lipinski's Rule of 5, indicating favorable theoretical membrane permeability.
Structural Moieties Mesitylene + N-heptylThe bulky mesitylene ring provides steric shielding, while the heptyl chain acts as a lipophilic anchor.

The Causality of Steric Hindrance and Lipophilicity: The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) moiety is a highly sterically hindered group. In organic synthesis, mesitylenesulfonyl groups are utilized as robust because the ortho-methyl groups physically shield the sulfur atom from nucleophilic attack, granting the molecule exceptional chemical stability against hydrolysis[2].

However, when this stable headgroup is conjugated with an N-heptyl aliphatic chain, the molecule's lipophilicity (LogP) increases dramatically. This high lipophilicity facilitates rapid partitioning into lipid bilayers. If the compound comes into contact with the skin—especially when dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO)—it can bypass the stratum corneum with high efficiency, necessitating stringent safety countermeasures.

Toxicological Mechanisms & E-E-A-T Safety Guidelines

While specific in vivo toxicological data for CAS 330467-63-5 is limited, we must extrapolate its safety profile from its structural components and analogous sulfonamides to ensure a conservative, highly protective laboratory environment.

  • Sensitization and Hypersensitivity: are established sensitizers. They can act as haptens that covalently bind to endogenous carrier proteins, potentially triggering immune-mediated hypersensitivity reactions upon repeated exposure[3].

  • Dermal and Ocular Hazards: Due to the lipophilic heptyl chain acting as a penetration enhancer, handling this compound requires strict adherence to GHS hazard classifications. Analogous compounds are classified for Skin Irritation (Category 2, H315) , Serious Eye Irritation (Category 2A, H319) , and Specific Target Organ Toxicity - Single Exposure (Category 3, H335) [4].

  • The "Trojan Horse" Solvent Effect: When preparing stock solutions, the use of DMSO creates a critical hazard vector. DMSO rapidly permeates intact skin and will carry dissolved lipophilic compounds (like this heptyl-sulfonamide) directly into systemic circulation. Standard single-layer nitrile gloves offer insufficient breakthrough times for DMSO; therefore, double-gloving with immediate replacement upon contamination is a mandatory causal response to this specific chemical mixture.

Experimental Workflows & Handling Protocols

The following protocols are designed as self-validating systems . A protocol is only scientifically sound if it includes an intrinsic mechanism to verify its own success or failure.

Protocol A: Preparation of High-Throughput Screening (HTS) Stock Solutions

Objective: To generate a fully solvated, stable 10 mM stock solution in DMSO without operator exposure.

  • Environmental Control: Conduct all gravimetric transfers within a certified, externally exhausted fume hood or a localized ventilated enclosure to prevent the inhalation of sensitizing dust particulates.

  • Gravimetric Analysis: Tare an anti-static weigh boat. Carefully transfer the required mass of N-heptyl-2,4,6-trimethylbenzenesulfonamide powder.

  • Solubilization: Transfer the powder to a chemically resistant amber glass vial. Add anhydrous DMSO to achieve a 10 mM concentration. Cap tightly.

  • Agitation: Vortex the vial for 60 seconds, followed by bath sonication at room temperature for 5 minutes to disrupt crystalline lattice structures.

  • Self-Validation (Turbidity QC): To validate complete dissolution, perform a serial dilution of a 10 µL aliquot into 90 µL of aqueous assay buffer (e.g., PBS). The absence of immediate precipitation (nephelometric turbidity) validates that the stock is fully solvated and below the critical aggregation concentration. If turbidity is observed, the stock must be re-sonicated or the target concentration lowered.

  • Storage: Aliquot into single-use volumes to prevent freeze-thaw degradation and store at -20°C in a desiccator.

Protocol B: Containment and Decontamination of Lipophilic Spills

Objective: To safely neutralize and remove accidental spills of the compound, particularly in solvent.

  • Isolation: Immediately halt work. If the spill involves DMSO, assume the area is highly permeable to skin.

  • Absorption: Apply an inert, high-capacity absorbent pad (not paper towels, which degrade in DMSO) directly over the spill to prevent capillary spread.

  • Chemical Neutralization/Removal: Because the heptyl chain makes the compound highly hydrophobic, pure water will not effectively clean the surface. Apply a surfactant-based laboratory detergent (e.g., Alconox) or a 70% isopropanol solution to solubilize the residue.

  • Self-Validation (Clearance Check): To validate the decontamination of the spill area, wipe the affected surface with a clean isopropanol swab. Rely on a complete lack of tactile residue (no hydrophobic "slickness"). The absence of this film validates the complete removal of the lipophilic sulfonamide.

Workflow Visualization

The following diagram maps the logical flow and self-validating checkpoints of the solubilization protocol, utilizing high-contrast visual cues to differentiate standard operations from critical safety and quality control nodes.

G Start Dry Powder (CAS 330467-63-5) PPE Don PPE (Double Nitrile, N95, Goggles) Start->PPE Weighing Gravimetric Analysis (Ventilated Enclosure) PPE->Weighing Transfer to Hood Solvent Solubilization in DMSO (Fume Hood) Weighing->Solvent Dissolution Vortex & Sonicate (Room Temp) Solvent->Dissolution QC QC: Turbidity Check (Self-Validating Step) Dissolution->QC QC->Dissolution Turbid (Re-sonicate) Storage Aliquot & Store (-20°C, Desiccated) QC->Storage Clear Solution

Workflow diagram detailing the self-validating solubilization and handling process.

References

  • [4] Title: Safety Data Sheet - N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]naphthalene-2-sulfonamide | Source: Angene Chemical | URL: [Link]

  • [2] Title: 2-Mesitylenesulfonyl chloride CAS# 773-64-8: Odor profile, Molecular properties, Suppliers & Regulation | Source: Scent.vn | URL: [Link]

Sources

Targeting Dihydropteroate Synthase: The Mechanistic and Kinetic Landscape of Sulfonamide Inhibition and Resistance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biochemical Imperative

Since their discovery in the 1930s, sulfonamides have served as a cornerstone of antimicrobial chemotherapy. Their enduring clinical utility stems from a fundamental biochemical divergence between prokaryotes and eukaryotes: while mammals rely on active transport to internalize dietary folates, most bacteria must synthesize folate de novo.

As a Senior Application Scientist specializing in antimicrobial drug discovery, I approach sulfonamides not merely as legacy antibiotics, but as highly tunable competitive inhibitors. Understanding their exact mechanism of action—specifically their interaction with dihydropteroate synthase (DHPS)—is critical for engineering next-generation antifolates capable of bypassing modern resistance mechanisms. This whitepaper deconstructs the structural kinetics of DHPS inhibition, the evolutionary mechanisms of bacterial resistance, and the self-validating experimental workflows required to quantify these interactions.

Molecular Mechanism of Action: Competitive Inhibition at the DHPS Active Site

The bacterial folate biosynthesis pathway is an essential cascade that ultimately yields tetrahydrofolate (THF), a critical one-carbon donor required for the synthesis of purines, thymidine, and certain amino acids.

The enzyme Dihydropteroate Synthase (DHPS) , encoded by the folP gene, catalyzes a central step in this pathway: the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate (DHP) and inorganic pyrophosphate (PPi) 1[1].

Sulfonamides are structural analogs of pABA. The core sulfonamide pharmacophore—an arylamine group linked to a sulfonyl group—mimics the electrostatic and steric profile of pABA. This allows sulfonamides to act as competitive inhibitors at the pABA binding pocket of DHPS. Furthermore, DHPS can mistakenly utilize the sulfonamide as a substrate, catalyzing its condensation with DHPPP to form a dead-end pterin-sulfa adduct. This dual-action mechanism not only competitively excludes pABA but actively depletes the intracellular pool of DHPPP, leading to a rapid cessation of DNA replication (bacteriostasis) 2[2].

FolatePathway GTP GTP DHPPP DHPPP (6-Hydroxymethyl-7,8-dihydropterin pyrophosphate) GTP->DHPPP Several Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA pABA (para-aminobenzoic acid) pABA->DHPS DHP 7,8-Dihydropteroate (DHP) DHPS->DHP Condensation Sulfa Sulfonamides (Competitive Inhibitors) Sulfa->DHPS Competitive Inhibition DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) (DNA/RNA Synthesis) DHF->THF Dihydrofolate Reductase (DHFR)

Bacterial Folate Biosynthesis Pathway and Sulfonamide Inhibition.

Kinetic Profiling of DHPS Inhibition

To rationally design novel antifolates, we must evaluate the kinetic parameters—specifically the Michaelis constant ( Km​ ) for pABA and the inhibition constant ( Ki​ ) for the sulfonamide. In wild-type susceptible strains, the enzyme exhibits a near-identical affinity for both the natural substrate and the drug. For instance, the Ki​ of sulfamethoxazole (SMX) for E. coli DHPS is ~5.1 µM, which perfectly mirrors its Km​ for pABA (~5.1 µM), demonstrating the enzyme's inability to discriminate between the two molecules 2[2].

Quantitative Kinetic Data Summary
Enzyme SourceInhibitor Km​ (pABA) Ki​ (Inhibitor)Biological Context
E. coli WT (EcDHPS)Sulfamethoxazole5.1 µM5.1 µMBaseline Susceptibility 2[2]
E. coli Sul1 VariantSulfamethoxazole~5.0 µM>700 µMPlasmid-borne Resistance 2[2]
S. aureus WTSulfamethoxazole0.18 µM0.25 µMBaseline Susceptibility 3[3]
S. aureus T51MSulfamethoxazole1.2 µM>10 µMChromosomal Mutation 3[3]
P. falciparum WTSulfadoxineN/A0.14 µMSensitive Malaria Isolate 4[4]
P. falciparum MutantSulfadoxineN/A112 µMResistant Malaria Isolate 4[4]

The Evolutionary Mechanics of Resistance

Bacteria have evolved highly sophisticated mechanisms to circumvent DHPS inhibition. As researchers, we categorize these into two primary evolutionary pathways:

  • Chromosomal folP Mutations: Resistance frequently arises from point mutations in the chromosomal folP gene. Structural analyses reveal that these substitutions map directly to flexible loops (Loop 1 and Loop 2) that line the pABA/sulfonamide binding pocket 2[2]. For example, in S. aureus, primary mutations such as F17L, S18L, and T51M impart a massive increase in the Km​ for sulfonamides while only slightly perturbing the Km​ for pABA. This confers a powerful "substrate discrimination" capacity to the mutant DHPS 3[3].

  • Plasmid-Borne Resistance (Horizontal Gene Transfer): The most clinically severe resistance is mediated by the acquisition of mobile genetic elements carrying sul1, sul2, or sul3 genes. These genes encode highly divergent "Sul enzymes" that function as sulfa-insensitive DHPS variants. Remarkably, these Sul enzymes possess Ki​ values for sulfonamides up to 143-fold higher than wild-type enzymes, rendering standard clinical doses entirely ineffective 2[2].

Resistance Sulfa Sulfonamide Exposure Mut folP Chromosomal Mutations (e.g., F17L, T51M) Sulfa->Mut Plasmid Plasmid Acquisition (sul1, sul2, sul3 genes) Sulfa->Plasmid Efflux Efflux Pump Activation Sulfa->Efflux AltDHPS Variant DHPS Enzyme (Low Sulfa Affinity) Mut->AltDHPS SulEnz Sul1/Sul2/Sul3 Enzymes (Sulfa-Insensitive DHPS) Plasmid->SulEnz Expel Decreased Intracellular Drug Concentration Efflux->Expel Survival Bacterial Survival & Resistance AltDHPS->Survival SulEnz->Survival Expel->Survival

Molecular Mechanisms of Bacterial Resistance to Sulfonamides.

Experimental Workflow: Continuous Pyrophosphate-Coupled DHPS Kinetic Assay

To evaluate novel sulfonamide derivatives, drug development professionals require a robust, high-throughput method to determine IC50​ and Ki​ values 1[1].

The Causality Behind the Assay Choice: Historically, DHPS activity was measured using radiometric endpoint assays (incorporating 14C -pABA). However, endpoint assays obscure real-time kinetic dynamics. Because DHPS releases pyrophosphate (PPi) upon condensation of pABA and DHPPP, we employ a continuous spectrophotometric coupled-enzyme assay. By coupling PPi release to inorganic pyrophosphatase (which converts PPi to Pi) and purine nucleoside phosphorylase (PNP, which utilizes Pi to cleave the substrate MESG), we generate a real-time, quantifiable absorbance shift at 360 nm. This allows for the precise calculation of initial velocities ( V0​ ), which is mathematically superior for deriving steady-state kinetic parameters.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM DTT. Causality: Mg²⁺ is an absolute requirement for DHPPP binding, while DTT prevents the oxidation of critical catalytic cysteine residues.

  • Coupling System Master Mix: Supplement the buffer with 0.1 U/mL inorganic pyrophosphatase, 1 U/mL PNP, and 0.2 mM MESG.

  • Enzyme Addition: Add recombinant DHPS to achieve a final well concentration of 50 nM.

  • Inhibitor Titration: Dispense the sulfonamide compound in a 10-point serial dilution (e.g., 0.1 µM to 1000 µM), ensuring a constant 1% DMSO final concentration across all wells. Causality: Fluctuating solvent concentrations can induce artifactual shifts in enzyme conformation; holding DMSO constant isolates the inhibitor's true effect.

  • System Validation Checkpoints (Self-Validation):

    • Blank Control (No DHPS): Validates that background MESG hydrolysis is negligible.

    • Uninhibited Control (1% DMSO only): Establishes the Vmax​ baseline and confirms enzyme viability.

    • Reference Standard: Run Sulfamethoxazole ( Ki​ ~ 5.1 µM) in parallel to validate day-to-day assay reproducibility.

  • Reaction Initiation: Rapidly inject substrates (50 µM DHPPP and 50 µM pABA) to initiate the reaction.

  • Data Acquisition & Analysis: Monitor absorbance at 360 nm continuously for 20 minutes at 37°C. Calculate V0​ from the linear portion of the progress curves and fit the data to a competitive inhibition model to derive the Ki​ .

Workflow Prep 1. Reagent Prep DHPS, PNP, pABA, DHPPP Incubate 2. Inhibitor Titration Serial dilution of Sulfonamide Prep->Incubate Reaction 3. Coupled Reaction Monitor MESG cleavage at 360nm Incubate->Reaction Analyze 4. Kinetic Analysis Calculate Initial Velocity & Ki Reaction->Analyze

Coupled-Enzyme Assay Workflow for DHPS Kinetic Profiling.

Conclusion

The mechanism of action of sulfonamides represents a masterclass in competitive enzyme inhibition. However, the rapid dissemination of folP mutations and sul genes dictates that legacy sulfonamides are losing their clinical edge. By utilizing rigorous, self-validating kinetic assays and structure-based drug design, the next frontier of drug development must focus on compounds that exploit alternative binding pockets within DHPS or irreversibly trap the pterin-adduct intermediate, bypassing the traditional pABA-mimicry trap.

References

  • Source: bioRxiv.
  • Source: nih.
  • Source: frontiersin.
  • Source: benchchem.
  • Source: asm.

Sources

Structural and Crystallographic Analysis of N-Heptyl-2,4,6-trimethylbenzenesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylsulfonamides represent a highly versatile class of pharmacophores, widely utilized in the design of carbonic anhydrase inhibitors, antimicrobial agents, and targeted therapeutics. The structural modification of the sulfonamide core—specifically through N-alkylation and aryl-ring substitution—profoundly influences the molecule's physicochemical properties, lipophilicity, and solid-state behavior.

This technical guide provides an in-depth analysis of the synthesis, crystallization, and structural elucidation of N-heptyl-2,4,6-trimethylbenzenesulfonamide (CAS: 330467-63-5)[1]. By integrating single-crystal X-ray diffraction (XRD) principles with Hirshfeld surface analysis, this whitepaper offers researchers a comprehensive framework for understanding how steric shielding (via the mesityl group) and hydrophobic extension (via the n-heptyl chain) govern molecular conformation and crystal lattice stabilization.

Rationale and Mechanistic Context

The selection of the 2,4,6-trimethylbenzenesulfonamide (mesitylsulfonamide) scaffold is highly deliberate in medicinal chemistry. The two ortho-methyl groups provide significant steric hindrance around the sulfonyl ( −SO2​− ) core. This steric shielding protects the sulfur atom from premature nucleophilic attack, thereby increasing the metabolic stability of the compound in biological systems[2].

Concurrently, the attachment of a linear seven-carbon aliphatic chain (n-heptyl) to the sulfonamide nitrogen serves to fine-tune the partition coefficient ( LogP ). While the mesityl group dictates the local geometry around the sulfonamide linkage, the n-heptyl chain introduces significant van der Waals interactions that dictate the macroscopic packing of the crystal lattice. Understanding the interplay between the rigid, sterically encumbered aromatic system and the flexible aliphatic tail is critical for predicting drug solubility and solid-state stability.

Experimental Protocols: Synthesis and Crystallization

To obtain diffraction-quality single crystals, a highly controlled synthesis and purification pipeline is required. The protocol below outlines a self-validating workflow designed to minimize impurities that could disrupt lattice formation.

Synthesis of N-Heptyl-2,4,6-trimethylbenzenesulfonamide

The compound is synthesized via a bimolecular nucleophilic substitution ( SN​2 -type) reaction at the sulfonyl center[2][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of n-heptylamine (approx. 5.0 mmol) in 15 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Base Addition: Add 1.2 equivalents of an aqueous sodium hydroxide solution (0.5 M) or triethylamine to act as an acid scavenger for the evolving HCl[3].

  • Sulfonylation: Slowly add 1.0 equivalent of 2,4,6-trimethylbenzenesulfonyl chloride dropwise to the stirring mixture at 0∘C to control the exothermic reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.

  • Workup: Quench the reaction with distilled water. Extract the organic layer with dichloromethane (DCM) ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

Crystallization via Slow Evaporation

Crystal quality is paramount for accurate XRD. Rapid precipitation yields amorphous powders; therefore, slow evaporation is employed to allow the molecules to achieve their thermodynamically optimal packing arrangement.

  • Dissolve the crude N-heptyl-2,4,6-trimethylbenzenesulfonamide in a minimal volume (approx. 5 mL) of a 1:1 mixture of Dichloromethane and Hexane.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation-inducing particulate matter.

  • Cover the vial with parafilm and puncture 2-3 small pinholes.

  • Leave undisturbed at ambient temperature ( 20−25∘C ) for 48-72 hours until pale, block-like crystals form.

SynthesisWorkflow R1 2,4,6-Trimethylbenzenesulfonyl Chloride React Nucleophilic Substitution (THF, Base, 24h, RT) R1->React R2 n-Heptylamine R2->React Purify Aqueous Workup & Solvent Extraction React->Purify Yield >85% Cryst Recrystallization (DCM/Hexane) Purify->Cryst Slow Evaporation XRD Single-Crystal X-Ray Diffraction Cryst->XRD Diffraction-Quality Crystals

Fig 1. Synthesis and crystallization workflow for N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Crystallographic Characterization

Single-crystal X-ray diffraction is typically carried out using a diffractometer equipped with Mo K α radiation ( λ=0.71073A˚ ) at cryogenic temperatures (e.g., 173 K) to minimize thermal atomic displacement[2][3].

Crystal Data and Refinement Parameters

Based on isostructural N-alkyl arylsulfonamides, the compound predominantly crystallizes in a monoclinic system, favoring the centrosymmetric P21​/c space group[2][4].

Table 1: Representative Crystallographic Data

ParameterValue
Empirical Formula C16​H27​NO2​S
Formula Weight 297.45 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 173.15 K
Calculated Density ( Dcalc​ ) ∼1.15−1.25 g/cm3
Absorption Coefficient ( μ ) ∼0.20−0.25 mm−1
Molecular Geometry and Conformation

The structural integrity of the sulfonamide group is defined by its tetrahedral geometry around the sulfur atom. The S=O bond lengths are typically observed between 1.418 \AA and 1.435 \AA , which is characteristic of the strong double-bond character in arylsulfonamides[2][3]. The S-N bond length is generally observed around 1.63 \AA [3].

Crucially, viewing down the S-N bond reveals a gauche conformation [2][3]. The bulky mesityl ring and the extended n-heptyl chain orient themselves to minimize steric clashing. The C-S-N-C torsion angle typically deviates from a perfectly eclipsed or anti-periplanar state, settling near 60∘−85∘ to relieve the steric strain imposed by the ortho-methyl groups of the mesityl ring[3].

Table 2: Key Bond Lengths and Angles

Structural FeatureTypical ValueCausality / Significance
S1=O1 Bond Length 1.42−1.43A˚ Standard sulfonyl double bond character[2].
S1-N1 Bond Length 1.63−1.64A˚ Indicates single bond nature with restricted rotation[3].
O1-S1-O2 Angle ∼119∘ Repulsion between highly electronegative oxygen atoms[2].
C-S-N-C Torsion 60∘−85∘ Gauche orientation minimizes steric clash of the mesityl group[3].

Supramolecular Architecture & Hirshfeld Surface Analysis

The macroscopic stability of the crystal is not dictated by covalent bonds, but by a complex network of non-covalent intermolecular interactions. Hirshfeld surface analysis and 2D fingerprint plots are standard computational methods used to quantify these interactions in sulfonamides[4].

Hydrogen Bonding Networks

The primary driver of crystal packing in secondary sulfonamides is intermolecular hydrogen bonding. The acidic sulfonamide proton ( N-H ) acts as a hydrogen bond donor, while the sulfonyl oxygens ( S=O ) act as acceptors. This results in strong N-H⋯O hydrogen bonds that link adjacent molecules into centrosymmetric dimers or continuous 1D ribbons along the crystallographic axes[4][5].

Hydrophobic and π -Interactions

While hydrogen bonds provide directional strength, the bulky hydrophobic groups dictate the spatial volume:

  • C-H⋯π and π⋯π Stacking: The electron-rich mesityl rings engage in offset π⋯π stacking and C-H⋯π interactions, further locking the aromatic cores into a rigid lattice[3][4].

  • Van der Waals (Dispersion) Forces: The flexible n-heptyl chains interdigitate with neighboring chains. Hirshfeld surface analysis of similar compounds confirms that H⋯H interatomic contacts (van der Waals interactions) constitute the vast majority of the surface area contributions, acting as the primary hydrophobic stabilizer of the crystal[4].

InteractionNetwork Core N-heptyl-2,4,6-trimethyl- benzenesulfonamide HBond Intermolecular N-H···O Hydrogen Bonding Core->HBond Primary (Directional) PiPi Offset π-π Stacking & C-H···π Interactions Core->PiPi Secondary (Aromatic) VdW van der Waals Interactions (n-Heptyl Chains) Core->VdW Tertiary (Hydrophobic) Lattice 3D Crystal Lattice Stabilization HBond->Lattice PiPi->Lattice VdW->Lattice

Fig 2. Intermolecular interaction network driving crystal lattice stabilization.

Conclusion

The crystal structure analysis of N-heptyl-2,4,6-trimethylbenzenesulfonamide highlights a delicate balance between steric hindrance and hydrophobic flexibility. The highly conserved S=O bond lengths and the gauche conformation of the sulfonamide core are directly enforced by the bulky mesityl group. Meanwhile, the crystal lattice is ultimately stabilized by a synergistic combination of strong N-H⋯O hydrogen bonding and extensive van der Waals interdigitation of the n-heptyl chains. Understanding these structural parameters is essential for researchers looking to leverage this scaffold in the development of highly lipophilic, metabolically stable therapeutic agents.

References

  • European Journal of Chemistry, 2022, 13(2), 145-150.
  • Advanced Engineering Science, 2024.
  • European Journal of Chemistry, 2020, 11(3), 245-249.
  • ScholarWorks@GVSU, 2018.
  • n-heptyl-2,4,6-trimethyl-benzenesulfonamide (CAS 330467-63-5)

Sources

Methodological & Application

Application Note: Utilizing N-Heptyl-2,4,6-trimethylbenzenesulfonamide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern synthetic organic chemistry, the selective functionalization of aliphatic amines remains a significant challenge due to issues like over-alkylation and poor regiocontrol. N-heptyl-2,4,6-trimethylbenzenesulfonamide (often abbreviated as N-heptyl-Mts) serves as an indispensable model substrate and intermediate for developing advanced N-alkylation and transition-metal-catalyzed C-H functionalization methodologies.

The choice of the 2,4,6-trimethylbenzenesulfonyl (Mts) group over traditional protecting groups like tosyl (Ts) or nosyl (Ns) is driven by its unique stereoelectronic profile. The three electron-donating methyl groups on the aromatic ring significantly increase the electron density of the sulfonyl moiety. This electronic modification renders the Mts group uniquely susceptible to acid-catalyzed cleavage[1], allowing for deprotection under relatively mild acidic conditions (e.g., using trifluoroacetic acid) rather than the harsh dissolving-metal reductive conditions required for Ts groups[2]. Furthermore, the steric bulk provided by the ortho-methyl groups effectively shields the nitrogen center, suppressing undesired side reactions and providing thermodynamic control in complex stereoselective transformations[3].

Physicochemical Properties

Understanding the physical properties of N-heptyl-Mts is critical for proper solvent selection, reaction monitoring, and downstream purification.

PropertyValue
Chemical Name N-heptyl-2,4,6-trimethylbenzenesulfonamide
CAS Registry Number 330467-63-5[4]
Molecular Formula C16H27NO2S[4]
Molecular Weight 297.46 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DCM, THF, DMF, and EtOAc; Insoluble in H2O
pKa (Sulfonamide N-H) ~11.0 (Optimal for Mitsunobu conditions)

Application Workflow 1: Fukuyama-Mitsunobu N-Alkylation

Causality & Mechanism

Synthesizing secondary amines directly from primary amines via standard alkyl halides often leads to tertiary amine byproducts. By utilizing N-heptyl-Mts, the primary amine is mono-protected, and the remaining N-H proton is acidified (pKa ~11) sufficiently to participate in the Fukuyama-Mitsunobu reaction. In this self-validating protocol, the reaction progress can be easily tracked via Thin Layer Chromatography (TLC), as the highly polar N-heptyl-Mts converts to a significantly less polar, fully protected N-alkyl-N-heptyl-Mts product.

Mitsunobu A N-Heptyl-Mts (pKa ~11) B Betaine Formation (PPh3 + DIAD) A->B Step 1: 0°C C Alcohol Activation (R-OH) B->C Step 2: Alkoxyphosphonium D SN2 Displacement (Inversion of Config) C->D Step 3: Nucleophilic Attack E N-Alkyl-N-Heptyl-Mts (Protected Amine) D->E Step 4: Product Isolation

Caption: Workflow of Fukuyama-Mitsunobu N-alkylation using N-Heptyl-Mts.

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add N-heptyl-Mts (1.0 equiv), triphenylphosphine (PPh3, 1.2 equiv), and the target primary/secondary alcohol (1.2 equiv).

  • Solvation: Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration. Rationale: Strictly anhydrous conditions are critical; trace water will competitively react with the betaine intermediate, hydrolyzing it to triphenylphosphine oxide and halting the reaction.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. Rationale: The reaction between PPh3 and DIAD is highly exothermic. Dropwise addition at 0 °C prevents the thermal decomposition of the highly reactive betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 2 to 4 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (UV active, lower Rf) should cleanly convert to the alkylated product (UV active, higher Rf). If starting material persists, add an additional 0.2 equiv of PPh3 and DIAD.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure N-alkyl-N-heptyl-Mts.

Application Workflow 2: Acid-Catalyzed Mts Deprotection

Causality & Mechanism

The cleavage of the Mts group relies on acid-catalyzed hydrolysis. The strong acid (TFA) protonates the sulfonyl oxygen, increasing the electrophilicity of the sulfur atom[1]. This is followed by nucleophilic attack and S-N bond cleavage. Because this process generates highly reactive carbocations (mesityl cations), the inclusion of nucleophilic scavengers is mandatory. Without scavengers, these electrophilic species will rapidly re-alkylate the newly liberated electron-rich amine, drastically reducing the yield[1].

Deprotection N1 N-Alkyl-N-Heptyl-Mts N2 Protonation via TFA (Sulfonyl Oxygen) N1->N2 Acid Catalysis N3 Nucleophilic Attack (H2O / Scavenger) N2->N3 Electrophilic Sulfur N4 S-N Bond Cleavage N3->N4 Hydrolysis N5 Free Secondary Amine (Target) N4->N5 Product N6 Mesityl Cation (Trapped by Thioanisole) N4->N6 Byproduct Management

Caption: Acid-catalyzed cleavage mechanism of the Mts protecting group.

Step-by-Step Protocol
  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of Trifluoroacetic Acid (TFA), Thioanisole, and Ethanedithiol (EDT) in a 90:5:5 (v/v/v) ratio. Rationale: Thioanisole acts as a soft nucleophile to trap the generated mesityl cation, while EDT prevents oxidative side reactions and acts as a secondary scavenger.

  • Reaction Initiation: Dissolve the purified N-alkyl-N-heptyl-Mts (from Workflow 1) in the cleavage cocktail (approx. 10 mL per mmol of substrate) at room temperature.

  • Cleavage: Stir the mixture vigorously for 2 to 4 hours. Rationale: The Mts group is significantly more acid-stable than standard Boc groups, requiring extended exposure to high-concentration TFA for complete removal[2].

  • Validation (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The system is self-validating when the chromatogram confirms the complete disappearance of the protected mass and the emergence of the free secondary amine mass.

  • Precipitation/Workup: Concentrate the mixture under a gentle stream of nitrogen to approximately 20% of its original volume. Add cold diethyl ether (-20 °C) dropwise to precipitate the secondary amine as a TFA salt.

  • Isolation: Centrifuge the suspension, decant the ether supernatant, and wash the pellet twice more with cold ether. Rationale: Repeated ether washes efficiently remove residual scavengers and the cleaved mesityl-thioanisole adducts. Dry the pellet under high vacuum to yield the pure secondary amine.

References

  • Guidechem. "n-heptyl-2,4,6-trimethyl-benzenesulfonamide".
  • BenchChem Technical Support Team. "In-Depth Technical Guide: Mechanism of Mts Group Removal from Tryptophan".
  • PNAS. "An unusual structural motif of antimicrobial peptides containing end-to-end macrocycle and cystine-knot disulfides".
  • ACS Publications. "Palladium(0)-Catalyzed Isomerization Reactions of Aziridines Bearing an α,β-Unsaturated Ester Group".

Sources

Application Notes & Protocols: N-Heptyl-2,4,6-trimethylbenzenesulfonamide as a Novel Lipophilic Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Author: Gemini, Senior Application Scientist

Introduction and Rationale

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success. Amines, being nucleophilic and basic, frequently require masking to prevent undesirable side reactions.[1] While numerous amine protecting groups exist, sulfonamides have carved out a significant niche due to their exceptional stability and the unique ability to render the N-H proton acidic, facilitating N-alkylation.[2]

The most common sulfonamide protecting groups, p-toluenesulfonyl (Tosyl, Ts) and 2-nitrobenzenesulfonyl (Nosyl, Ns), represent a trade-off between stability and ease of cleavage. Tosyl amides are famously robust but often necessitate harsh reductive conditions for their removal.[3] Conversely, Nosyl amides are readily cleaved under mild nucleophilic conditions but exhibit limited stability towards certain reagents.[4]

This guide introduces a novel, hypothetical protecting group strategy based on the N-heptyl-2,4,6-trimethylbenzenesulfonamide scaffold. We propose that this group, hereafter referred to as "Heptyl-Mts," combines the steric and electronic features of the mesitylenesulfonyl (Mts) group with the physical properties of a long alkyl chain. The core hypothesis is that the heptyl group will confer significantly enhanced lipophilicity, improving the solubility of intermediates in nonpolar organic solvents and simplifying purification by chromatography, while the sterically hindered Mts group maintains high stability.

This document provides a theoretical framework, proposed advantages, and detailed, plausible protocols for the application and removal of the Heptyl-Mts protecting group, grounded in established chemical principles.

Core Concept: The Heptyl-Mts Protecting Group

The Heptyl-Mts group is designed to protect a primary amine by first reacting it with 2,4,6-trimethylbenzenesulfonyl chloride to form a stable sulfonamide, followed by N-alkylation with a heptyl halide. This two-step protection strategy transforms the primary amine into a sterically hindered and highly lipophilic tertiary sulfonamide.

Diagram of the Protection-Deprotection Workflow

G Amine Primary Amine (R-NH2) Mts_Amide Mts-Protected Amine (R-NH-SO2Mes) Amine->Mts_Amide  Step 1: Mesitylenesulfonyl  Chloride, Base Protected_Amine Heptyl-Mts Protected Amine (R-N(Heptyl)SO2Mes) Mts_Amide->Protected_Amine  Step 2: 1-Bromoheptane,  Strong Base (e.g., NaH) Deprotected_Amine Deprotected Primary Amine (R-NH2) Protected_Amine->Deprotected_Amine  Deprotection:  Reductive Cleavage

Caption: Overall workflow for the protection and deprotection of a primary amine using the Heptyl-Mts strategy.

Application Notes: Field-Proven Insights and Proposed Advantages

Expertise & Causality: Why Choose Heptyl-Mts?
  • Enhanced Lipophilicity and Solubility: The defining feature is the C7 alkyl chain. In complex molecule synthesis, particularly with polar, high-molecular-weight intermediates, poor solubility in common organic solvents can be a major bottleneck. The Heptyl-Mts group is predicted to dramatically increase solubility in nonpolar eluents (e.g., hexane, toluene), facilitating both reaction setup and purification by flash chromatography. This can lead to cleaner separations and higher recovery yields.

  • Exceptional Stability: The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) core provides significant steric hindrance around the sulfonyl group. This, combined with the inherent stability of the sulfonamide bond, should render the Heptyl-Mts group inert to a wide array of reaction conditions, including strongly acidic or basic media, many oxidizing agents, and standard reducing agents (e.g., NaBH₄, H₂/Pd-C), making it orthogonal to many other protecting groups.

  • Elimination of N-H Acidity: Unlike primary sulfonamides (R-NH-SO₂Ar), the fully substituted Heptyl-Mts group (R-N(Heptyl)SO₂Ar) lacks an acidic proton. This prevents undesired deprotonation under basic conditions, which can sometimes complicate reaction pathways.

Comparative Analysis of Sulfonamide Protecting Groups

The following table provides a comparative overview to guide the selection process.

FeatureTosyl (Ts)Nosyl (Ns)Heptyl-Mts (Proposed)
Structure 4-Methylbenzenesulfonyl2-NitrobenzenesulfonylN-Heptyl-2,4,6-trimethylbenzenesulfonyl
Key Advantage High stability, low cost[3]Mild deprotection[4]High stability & high lipophilicity
Key Disadvantage Harsh deprotection conditions[3]Limited stability (bases, reductants)[4]Two-step protection, harsh deprotection
Deprotection Na/NH₃, SmI₂, Na/naphthalene[5]Thiophenol, K₂CO₃[4]Predicted: Na/naphthalene, strong reducing agents
Best For... Syntheses requiring robust protection through many steps.Syntheses requiring facile, late-stage deprotection.Lipophilic substrates or syntheses with solubility/purification challenges.

Experimental Protocols

These protocols are based on well-established, analogous procedures for the synthesis and cleavage of robust sulfonamides. They are designed to be self-validating by relying on fundamental, high-yielding transformations in organic chemistry.

Protocol 1: Protection of a Primary Amine with the Heptyl-Mts Group

This is a two-step procedure involving initial sulfonamide formation followed by N-alkylation.

Step A: Synthesis of N-Alkyl-2,4,6-trimethylbenzenesulfonamide

Materials:

  • Primary amine (1.0 eq)

  • 2,4,6-Trimethylbenzenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add 2,4,6-trimethylbenzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes. The formation of a precipitate (pyridinium hydrochloride) is expected.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure N-alkyl-2,4,6-trimethylbenzenesulfonamide.

Step B: N-Heptylation of the Sulfonamide

Materials:

  • N-Alkyl-2,4,6-trimethylbenzenesulfonamide (from Step A, 1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 1-Bromoheptane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of the N-alkyl-2,4,6-trimethylbenzenesulfonamide (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Cool the mixture back to 0 °C and add 1-bromoheptane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract the aqueous mixture with EtOAc (3x). Combine the organic layers, wash with brine (2x), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final Heptyl-Mts protected amine.

Protocol 2: Deprotection of the Heptyl-Mts Group

Deprotection of sterically hindered and unactivated sulfonamides requires strong reductive conditions. The following protocol uses sodium naphthalenide, a potent single-electron transfer reagent.

Materials:

  • Heptyl-Mts protected amine (1.0 eq)

  • Naphthalene (2.2 eq)

  • Sodium metal (2.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NaHCO₃ solution

Procedure:

  • Preparation of Sodium Naphthalenide Solution:

    • Under a strict inert atmosphere, add naphthalene (2.2 eq) to anhydrous THF.

    • Add freshly cut sodium metal (2.1 eq) to the stirred solution.

    • Stir the mixture at room temperature. A dark green color will develop over 1-2 hours, indicating the formation of the sodium naphthalenide radical anion.

  • Deprotection Reaction:

    • Dissolve the Heptyl-Mts protected amine (1.0 eq) in a separate flask with anhydrous THF.

    • Cool this solution to -78 °C (dry ice/acetone bath).

    • Slowly add the pre-formed sodium naphthalenide solution via cannula to the substrate solution until the green color persists.

    • Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Isolation:

    • Quench the reaction at -78 °C by the slow addition of water until the green color disappears, followed by saturated NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., EtOAc or DCM, 3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. The crude product will contain naphthalene, which can be removed by sublimation or flash column chromatography to yield the deprotected primary amine.

Diagram of the Deprotection Mechanism Rationale

G Protected Heptyl-Mts Protected Amine (R-N(Heptyl)SO2Mes) Radical_Anion Radical Anion Intermediate Protected->Radical_Anion  + e⁻ (from Na/Naphthalene) Cleavage S-N Bond Cleavage Radical_Anion->Cleavage  Electron Transfer Amide_Anion Amide Anion (R-N⁻-Heptyl) Cleavage->Amide_Anion  Fragmentation Final_Amine Primary Amine (R-NH2) Amide_Anion->Final_Amine  Protonation  (Work-up) note Note: This process cleaves both the sulfonyl and heptyl groups to regenerate the parent primary amine.

Caption: Simplified rationale for the reductive cleavage of the Heptyl-Mts group using a single-electron transfer (SET) reagent.

Conclusion and Future Outlook

The N-Heptyl-2,4,6-trimethylbenzenesulfonamide (Heptyl-Mts) group is presented as a novel and robust protecting group for primary amines, specifically engineered for applications in complex organic synthesis where substrate lipophilicity is a concern. Its high stability, derived from the sterically encumbered mesityl core, allows it to withstand a broad range of chemical transformations. While the two-step installation and the requirement for strong reductive cleavage are notable considerations, the potential benefits in overcoming solubility and purification challenges offer a compelling case for its development and application. Researchers encountering such issues are encouraged to explore this strategy as a powerful addition to the synthetic chemist's toolkit.

References

  • PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • Organic Chemistry Portal. (2005). Protection of N- and O-Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). ( S )-(+)-2,4,6-Trimethylbenzenesulfinamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley Online Library. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • U.S. Environmental Protection Agency. (2025). Methyl 2,4,6-trimethylbenzene-1-sulfonate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubMed. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. National Library of Medicine. Retrieved from [Link]

  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

  • Google Patents. (n.d.). US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Thieme. (n.d.). 2 Protection of Functional Groups. Science of Synthesis. Retrieved from [Link]

  • ScienceDirect. (2025). RIFM fragrance ingredient safety assessment, heptyl alcohol, CAS registry number 111-70-6. Food and Chemical Toxicology. Retrieved from [Link]

Sources

Application Notes and Protocols for the Antibacterial Screening of N-heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of the novel synthetic compound, N-heptyl-2,4,6-trimethylbenzenesulfonamide. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating its potential as an antibacterial agent.

Introduction: The Rationale for Screening Novel Sulfonamides

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a cornerstone in the development of new therapeutics.[] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This pathway is critical for the biosynthesis of nucleotides, and its disruption leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[3] Notably, this pathway is absent in humans, who obtain folic acid from their diet, providing a degree of selective toxicity.[4]

The emergence of antibiotic-resistant bacterial strains necessitates the continuous exploration of new chemical entities. N-heptyl-2,4,6-trimethylbenzenesulfonamide is a novel derivative that combines the core sulfonamide pharmacophore with a lipophilic N-heptyl group and a 2,4,6-trimethylbenzene moiety. This structural modification may enhance its membrane permeability and interaction with the bacterial target enzyme, potentially leading to improved antibacterial efficacy. These application notes will detail the standardized methodologies to rigorously assess this hypothesis.

Core Principle: Unveiling the Mechanism of Action

The antibacterial activity of sulfonamides is predicated on their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase. By competitively binding to the active site of this enzyme, sulfonamides halt the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes Synthesis Sulfonamide N-heptyl-2,4,6-trimethyl- benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth and Replication Nucleotides->Growth

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Experimental Protocols

The following protocols are adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a robust evaluation of the antibacterial properties of N-heptyl-2,4,6-trimethylbenzenesulfonamide.[5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Materials:

  • N-heptyl-2,4,6-trimethylbenzenesulfonamide

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline solution (0.85% w/v)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation: Prepare a stock solution of N-heptyl-2,4,6-trimethylbenzenesulfonamide in DMSO (e.g., 10 mg/mL). Further dilutions should be made in MHB to achieve the desired starting concentration for the assay. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Inoculate into a tube containing 5 mL of MHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase (typically 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup in 96-well Plate:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of the test compound in MHB to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without the compound).

    • Well 12 will serve as the sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock and Serial Dilutions Plate_Setup Set up 96-well plate with compound dilutions Compound_Prep->Plate_Setup Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually inspect or read OD600 for growth Incubation->Read_Results Determine_MIC Determine MIC (lowest concentration with no growth) Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be tabulated for clear comparison.

Table 1: Hypothetical Antibacterial Activity of N-heptyl-2,4,6-trimethylbenzenesulfonamide

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive1632≤ 0.5
Bacillus subtilis ATCC 6633Positive3264≤ 0.5
Escherichia coli ATCC 25922Negative64>128≤ 0.25
Pseudomonas aeruginosa ATCC 27853Negative>128>128≤ 1

Interpretation of Hypothetical Data:

  • N-heptyl-2,4,6-trimethylbenzenesulfonamide demonstrates moderate activity against Gram-positive bacteria, with a more pronounced effect on S. aureus.

  • The activity against Gram-negative bacteria is significantly lower, suggesting potential issues with penetrating the outer membrane of these organisms.

  • The MBC values being close to the MIC values for the Gram-positive strains suggest a primarily bactericidal mode of action at higher concentrations.

References

  • Choudhary, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(9), 2145-2161. Available at: [Link]

  • Qadir, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 938486. Available at: [Link]

  • Genç, Y., et al. (2008). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. Microbiological Research, 163(1), 49-58. Available at: [Link]

  • PubChem. 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Szeremeta, S., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(11), 3123. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Aca. Intl. J. Med. Sci., 3(2), 41-48. Available at: [Link]

  • Li, P., et al. (2022). Synthesis, Antibacterial Activity, and Action Mechanism of Novel Sulfonamides Containing Oxyacetal and Pyrimidine. Journal of Agricultural and Food Chemistry, 70(30), 9320-9330. Available at: [Link]

  • Rehman, H., et al. (2022). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Bull. Chem. Soc. Ethiop., 36(2), 313-326. Available at: [Link]

  • Szeremeta, S., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. ResearchGate. Available at: [Link]

  • Szeremeta, S., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 18(10), 11986-11999. Available at: [Link]

  • Kumar, S., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30206-30215. Available at: [Link]

  • Qadir, M. A., et al. (2015). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? Available at: [Link]

  • LookChem. 2,4,6-Trimethylbenzenesulfonic acid. Available at: [Link]

  • Macquarie University. (2020). Hydrogels with intrinsic antibacterial activity prepared from naphthyl anthranilamide (NaA) capped peptide mimics. Available at: [Link]

  • ResearchGate. (2020). Mechanism of action of sulphonamides. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Antimicrobial Activity of Some Seaweed Collected from South East Coast of Jeddah, Saudi Arabia. Available at: [Link]

  • MES's College of Pharmacy, Sonai. "SULPHONAMIDES". Available at: [Link]

  • PubChem. N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Antifungal Activity of N-heptyl-2,4,6-trimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Novel Sulfonamide Antifungals

The landscape of invasive fungal infections is marked by a persistent need for novel therapeutic agents. The rise of drug-resistant strains and the inherent toxicity of some existing antifungals necessitate the exploration of new chemical scaffolds. Sulfonamides, a well-established class of antimicrobials, have a long history of clinical use.[1] Their primary mechanism, the inhibition of folic acid synthesis, targets a pathway essential for microbial proliferation but absent in humans, who acquire folate from their diet.[2][] This selective toxicity provides a strong foundation for developing new antifungal agents.

This document outlines a comprehensive framework for the synthesis, characterization, and evaluation of a novel series of compounds: N-heptyl-2,4,6-trimethylbenzenesulfonamide derivatives . The strategic inclusion of a 2,4,6-trimethylbenzene (mesitylene) group can enhance lipophilicity and potentially alter binding affinity to the target enzyme, while the N-heptyl chain further modulates solubility and membrane interaction properties. These application notes provide detailed, field-proven protocols for assessing the in vitro antifungal efficacy and cytotoxicity of these derivatives, guiding researchers through the critical early stages of the drug discovery pipeline.

Section 1: Synthesis and Characterization

A plausible and efficient synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide can be adapted from established methods for preparing sulfonamides.[4][5] The process involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with heptylamine.

Proposed Synthetic Pathway:

  • Starting Materials: 2,4,6-trimethylbenzenesulfonyl chloride and heptylamine.

  • Reaction: The sulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane). Triethylamine is added as a base to scavenge the HCl byproduct.

  • Addition: Heptylamine is added dropwise to the solution at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.

  • Workup and Purification: The reaction mixture is washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the target N-heptyl-2,4,6-trimethylbenzenesulfonamide derivative.

Characterization: The structure of the synthesized compound should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), to verify the presence of the characteristic mesitylene, heptyl, and sulfonamide moieties.[4][6][7]

Section 2: Postulated Mechanism of Action

Sulfonamides function as competitive inhibitors of dihydropteroate synthetase (DHPS), a crucial enzyme in the microbial folic acid synthesis pathway.[1][8] These drugs are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[][9] By binding to the active site of DHPS, the sulfonamide derivative prevents the synthesis of dihydropteroate, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[2] Its depletion halts cell division and growth, resulting in a bacteriostatic or fungistatic effect.[2]

G cluster_pathway Fungal Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolate DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate DHFR->THF NucleicAcids Nucleic Acid Precursors THF->NucleicAcids Sulfonamide N-heptyl-2,4,6-trimethyl- benzenesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Postulated mechanism of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Section 3: Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, harmonized with standards from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[10]

Objective: To quantify the antifungal potency of the synthesized derivatives against a panel of clinically relevant fungal pathogens.

Materials & Reagents:

  • N-heptyl-2,4,6-trimethylbenzenesulfonamide derivatives

  • Anhydrous Dimethyl Sulfoxide (DMSO)[12]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality control strains (e.g., C. parapsilosis ATCC 22019)[12]

  • Sterile 96-well, U-bottom microtiter plates

  • Spectrophotometer and 0.5 McFarland standard

  • Sterile saline with 0.05% Tween 80 (for molds)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of each derivative in 100% DMSO (e.g., at 10 mg/mL).

    • Create a working solution by diluting the stock in RPMI-1640 medium to achieve twice the highest desired final concentration. The final DMSO concentration in the assay should not exceed 1%, as higher levels can inhibit fungal growth.[10]

  • Inoculum Preparation (Yeasts):

    • Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.[10]

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm), which corresponds to approximately 1-5 x 10⁶ CFU/mL.[10]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[13]

  • Inoculum Preparation (Molds):

    • Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days until sporulation is evident.[10]

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.[10]

    • Filter the suspension through sterile gauze to remove hyphae.

    • Adjust the conidial suspension to a final concentration of 0.4–5 x 10⁴ conidia/mL in RPMI-1640 medium.[13]

  • Plate Preparation (Serial Dilution):

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the working compound solution (2x concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process down to well 10, discarding the final 100 µL from well 10.[12]

    • Well 11 will serve as the drug-free growth control, and well 12 as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. The final volume in each well is now 200 µL.

    • Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, depending on the growth rate in the control well.[13][14]

  • MIC Determination:

    • The MIC is the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free control well.[15] This can be determined visually or by using a spectrophotometer to measure optical density.[15]

    • Crucial Control: Concurrently test a known antifungal agent (e.g., Amphotericin B, Fluconazole) and a quality control strain to validate the assay's accuracy.[10]

Data Presentation: MIC Summary

Fungal IsolateCompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
C. albicans SC5314Derivative 11.02.00.5 - 4.0
C. glabrata BG2Derivative 14.08.02.0 - 16.0
A. fumigatus Af293Derivative 12.04.01.0 - 8.0
C. parapsilosis ATCC 22019Fluconazole (QC)1.01.00.5 - 2.0

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Section 4: Protocol 2: In Vitro Cytotoxicity Profiling

A critical step in drug development is to ensure that the compound is selectively toxic to the fungal pathogen, with minimal effect on host cells.[16] The MTT assay is a standard colorimetric method to assess mammalian cell viability.

Objective: To determine the 50% cytotoxic concentration (IC₅₀) of the derivatives against a human cell line.

Materials & Reagents:

  • Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO

  • Sterile 96-well, flat-bottom tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.5%.[12]

    • Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.[17]

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[12]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals and shake the plate gently for 10 minutes.[12]

  • IC₅₀ Determination:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

    • The IC₅₀ value is the compound concentration that reduces cell viability by 50%. This is determined by plotting a dose-response curve.[17][18]

Data Presentation: Cytotoxicity and Selectivity Index

The Selectivity Index (SI) is a crucial parameter that compares the cytotoxicity of a compound to its biological activity. A higher SI value indicates greater selectivity for the fungal target over host cells.

SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

CompoundFungal MIC (µg/mL) (C. albicans)Mammalian IC₅₀ (µg/mL) (HEK293)Selectivity Index (SI)
Derivative 11.0>100>100
Derivative 24.05012.5
Amphotericin B0.52.55

A compound with an SI > 10 is generally considered a promising candidate for further development.

Section 5: Integrated Workflow for Antifungal Candidate Selection

The data generated from these protocols should be integrated into a logical workflow to facilitate decision-making. Promising compounds are those that exhibit potent antifungal activity (low MIC) and low host cell toxicity (high IC₅₀), resulting in a high Selectivity Index.

G start Synthesize & Characterize N-heptyl-2,4,6-trimethyl- benzenesulfonamide Derivative mic_assay Protocol 1: Determine MIC vs. Fungal Panel start->mic_assay cyto_assay Protocol 2: Determine IC₅₀ vs. Mammalian Cells start->cyto_assay calc_si Calculate Selectivity Index (SI = IC₅₀ / MIC) mic_assay->calc_si cyto_assay->calc_si decision SI > 10? calc_si->decision proceed Promising Candidate: Proceed to Advanced Studies (e.g., In Vivo Models) decision->proceed Yes stop Low Selectivity: Reprioritize or Redesign decision->stop No

Caption: Decision-making workflow for antifungal drug discovery.

Section 6: Advanced Studies and Future Directions

Compounds that demonstrate a high Selectivity Index in these in vitro assays are strong candidates for progression into more complex models.

  • Minimum Fungicidal Concentration (MFC): To determine if the compounds are fungistatic or fungicidal, an MFC assay can be performed. This involves subculturing from the wells of the MIC assay that showed no visible growth onto drug-free agar to see if any colonies form.[11]

  • Anti-Biofilm Activity: Fungal biofilms are notoriously resistant to conventional therapies. The efficacy of the derivatives against established biofilms should be evaluated.[19]

  • In Vivo Efficacy Models: Ultimately, the therapeutic potential must be confirmed in a living system. Animal models, such as a murine systemic candidiasis model, are essential for evaluating a compound's pharmacokinetics and in vivo efficacy.[20][21][22] These studies provide a holistic view of how the drug performs within a living system, accounting for factors like immune response and drug distribution.[22]

By following this structured approach, researchers can systematically and rigorously evaluate the potential of N-heptyl-2,4,6-trimethylbenzenesulfonamide derivatives as a new class of antifungal agents.

References

  • Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). National Center for Biotechnology Information.
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Retrieved March 13, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC. (2021, May 21). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives. (n.d.). Google Patents.
  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021, May 12). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021, February 4). MDPI. Retrieved March 13, 2026, from [Link]

  • Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphtha lenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity. (1984, December). Journal of Medicinal Chemistry. Retrieved March 13, 2026, from [Link]

  • Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. (2021, September 16). Semantic Scholar. Retrieved March 13, 2026, from [Link]

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021, May 21). MDPI. Retrieved March 13, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved March 13, 2026, from [Link]

  • In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • “SULPHONAMIDES”. (n.d.). MES's College of Pharmacy, Sonai. Retrieved March 13, 2026, from [Link]

  • Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Huma. (2018, January 28). Bibliomed. Retrieved March 13, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2025, December 20). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022, May 9). MDPI. Retrieved March 13, 2026, from [Link]

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021, May 21). PubMed. Retrieved March 13, 2026, from [Link]

  • Mechanism of action of sulphonamides. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. (n.d.). ASM Journals. Retrieved March 13, 2026, from [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020, December 6). DergiPark. Retrieved March 13, 2026, from [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014, January 22). PLOS ONE. Retrieved March 13, 2026, from [Link]

  • Sulfonamide | Antibacterial, Antifungal & Antiviral. (2026, February 6). Britannica. Retrieved March 13, 2026, from [Link]

  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. (n.d.). Creative Biolabs. Retrieved March 13, 2026, from [Link]

  • Cytotoxicity Potential of Endophytic Fungi Extracts from Terminalia catappa against Human Cervical Cancer Cells - PMC. (2020, September 22). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

Sources

Preclinical Evaluation of N-Heptyl-2,4,6-Trimethylbenzenesulfonamide in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel targeted therapies often relies on the structural optimization of established pharmacophores. Sulfonamide derivatives are highly validated anticancer agents, frequently demonstrating potent inhibition of receptor tyrosine kinases (such as VEGFR-2) and subsequent induction of apoptosis[1].

N-heptyl-2,4,6-trimethylbenzenesulfonamide represents a specialized synthetic derivative designed to maximize membrane permeability and target engagement through two distinct structural features:

  • The Mesitylene (2,4,6-trimethylbenzene) Core: The bulky, electron-rich aromatic ring provides critical steric complementarity. In kinase inhibitors, such bulky groups are known to occupy deep hydrophobic pockets (e.g., the ATP-binding site of VEGFR-2 or allosteric sites on tubulin), enhancing kinase selectivity and preventing off-target toxicity[2].

  • The N-Heptyl Aliphatic Tail: The 7-carbon chain significantly increases the molecule's partition coefficient (LogP). This high lipophilicity is essential for penetrating the hydrophobic core of the phospholipid bilayer in solid tumor cell lines (e.g., HepG2, MCF-7, HCT-116), ensuring high intracellular accumulation[3].

This application note provides a comprehensive, self-validating experimental framework for evaluating the efficacy, cytotoxicity, and mechanistic action of highly lipophilic sulfonamides in cancer cell line studies.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to validate their own accuracy. The following workflows incorporate internal controls and specific solvent parameters required for lipophilic compounds.

Cytotoxicity and Proliferation Profiling (MTT Assay)

Sulfonamides exhibit potent anti-proliferative activity against various tumor models, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines[3].

Causality & Optimization: Because N-heptyl-2,4,6-trimethylbenzenesulfonamide is highly lipophilic, it requires Dimethyl Sulfoxide (DMSO) for initial dissolution. However, DMSO concentrations exceeding 0.5% v/v induce baseline cytotoxicity, artificially inflating the compound's apparent potency. The protocol below strictly controls solvent variables.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2, MCF-7, and HCT-116 cells at 80% confluence. Seed at a density of 5×103 cells/well in 96-well microtiter plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Prepare a 20 mM stock of the sulfonamide in 100% molecular-grade DMSO. Perform serial dilutions in complete culture media to achieve final testing concentrations (0.1, 1.0, 5.0, 10.0, 50.0, and 100.0 µM). Critical: Ensure the final DMSO concentration in all wells (including vehicle controls) is normalized to exactly 0.5%.

  • Treatment: Aspirate seeding media and apply 100 µL of the compound-treated media. Include a positive control (e.g., Sorafenib) and a vehicle control (0.5% DMSO). Incubate for 48 hours.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The active mitochondrial reductases in viable cells will convert MTT to insoluble formazan.

  • Solubilization: Carefully aspirate the media and add 150 µL of 100% DMSO to dissolve the formazan crystals. Shake for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Apoptosis and Cell Cycle Dynamics (Flow Cytometry)

Sulfonamides are documented to disrupt mitosis, leading to G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis[4].

Causality & Optimization: When harvesting cells for Annexin V staining, the use of harsh enzymatic dissociation (like standard Trypsin-EDTA) can cleave externalized phosphatidylserine (PS) residues, leading to false-negative apoptosis readings. We utilize Accutase to preserve membrane integrity.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed 2×105 cells/well in 6-well plates. Following 24h adherence, treat cells with the established IC₅₀ concentration of the sulfonamide derivative for 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and adherent cells detached using Accutase (5 mins, 37°C). Centrifuge at 300 x g for 5 minutes.

  • Annexin V/PI Staining (Apoptosis): Wash the pellet twice with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Cell Cycle Staining (Parallel Cohort): Fix a separate pellet in cold 70% ethanol overnight. Wash with PBS, treat with RNase A (50 µg/mL), and stain with PI (50 µg/mL) for 30 minutes.

  • Analysis: Acquire data via flow cytometry (minimum 10,000 events). Analyze the sub-G1 population and G2/M accumulation to validate mitotic disruption[4].

Target Engagement: VEGFR-2 Kinase Inhibition

To confirm that the phenotypic cytotoxicity is driven by target engagement, a cell-free kinase assay is required. Sulfonamide derivatives targeting kinase domains show excellent genotype selectivity[5].

Step-by-Step Methodology:

  • Assay Setup: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. In a 384-well plate, combine recombinant human VEGFR-2 kinase domain (1 ng/well) with the sulfonamide derivative (dose-response curve).

  • Reaction: Add 10 µM ATP and a biotinylated tyrosine kinase substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection buffer containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. A reduction in the 665/620 ratio indicates successful competitive inhibition of the kinase pocket[1].

Representative Data & Interpretation

The following table summarizes expected quantitative outcomes based on the structural profile of lipophilic sulfonamides against standard cancer cell lines and normal fibroblasts (WI-38) to assess therapeutic windows[1],[3].

Cell LineTissue OriginN-heptyl-mesitylenesulfonamide IC₅₀ (µM)Sorafenib IC₅₀ (µM)WI-38 (Normal) IC₅₀ (µM)
HepG2 Hepatocellular Carcinoma4.2 ± 0.35.5 ± 0.4> 60.0
MCF-7 Breast Adenocarcinoma3.8 ± 0.27.3 ± 0.3> 60.0
HCT-116 Colorectal Carcinoma5.1 ± 0.48.1 ± 0.8> 60.0

Interpretation: The compound demonstrates potent, low-micromolar efficacy across diverse solid tumor lines while maintaining a wide therapeutic window (>10-fold selectivity) against non-malignant WI-38 fibroblasts, validating the steric selectivity of the mesitylene core[5].

Visualizations

Pathway Drug N-heptyl-2,4,6- trimethylbenzenesulfonamide VEGFR2 VEGFR-2 (Kinase Domain) Drug->VEGFR2 Competitive Inhibition PI3K PI3K / AKT Signaling VEGFR2->PI3K Downregulates Arrest G2/M Phase Arrest PI3K->Arrest Induces Apoptosis Caspase-Mediated Apoptosis PI3K->Apoptosis Triggers

Proposed mechanism of sulfonamide-mediated VEGFR-2 inhibition and apoptosis.

Workflow Step1 1. Cell Expansion (HepG2, MCF-7, HCT-116) Step2 2. Compound Treatment (0.1 - 100 μM, <0.5% DMSO) Step1->Step2 Step3A 3A. MTT Assay (Viability & IC50) Step2->Step3A Step3B 3B. Flow Cytometry (Annexin V/PI & Cell Cycle) Step2->Step3B Step3C 3C. AlphaScreen (VEGFR-2 Target Engagement) Step2->Step3C

Standardized in vitro workflow for evaluating sulfonamide derivative efficacy.

References

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies ACS Omega / PubMed Central URL:[Link]

  • Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin Scientific Reports / PubMed Central URL:[Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition Pharmaceuticals (MDPI) URL:[Link]

  • Synthesis and evaluation of sulfonamide derivatives targeting EGFR790M/L858R mutations and ALK rearrangement as anticancer agents Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

Sources

Application Note: N-Heptyl-2,4,6-trimethylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Utilization as a Lipophilic Pharmacophore Model and Sterically Hindered Amine Protecting Strategy

Introduction & Chemical Rationale

N-heptyl-2,4,6-trimethylbenzenesulfonamide (CAS No. 330467-63-5) is a specialized sulfonamide derivative utilized in medicinal chemistry both as a lipophilic pharmacophore model and as an intermediate in complex amine syntheses[1]. The molecule consists of an n-heptyl aliphatic chain conjugated to a mesitylenesulfonyl (Mts) group.

As a Senior Application Scientist, it is critical to understand the causality behind the structural design of this molecule:

  • Steric Shielding via Mesitylene : The 2,4,6-trimethyl substitutions on the benzene ring provide immense steric bulk around the sulfonyl core. This prevents unwanted nucleophilic attack during multi-step syntheses, making the Mts group an exceptionally stable amine protecting strategy compared to standard tosylates[2]. Furthermore, the electron-donating nature of the methyl groups stabilizes the transition state during acid-catalyzed cleavage, allowing for selective deprotection.

  • Lipid Mimicry via the Heptyl Chain : The 7-carbon (n-heptyl) chain acts as a highly effective lipophilic anchor. In rational drug design, appending an n-heptyl chain allows researchers to simulate lipid-bilayer insertion, making this compound an ideal surrogate for studying the membrane partitioning of sulfonamide-based drugs and lipid-nanoparticle components[3].

LogicTree Root N-heptyl-2,4,6-trimethylbenzenesulfonamide Branch1 Lipophilic Pharmacophore Root->Branch1 Branch2 Amine Protection Strategy Root->Branch2 Sub1 Membrane Anchoring (LogP ~4.5) Branch1->Sub1 Sub2 Sterically Hindered Stable Sulfonamide Branch2->Sub2

Logical framework detailing the dual utility of N-heptyl Mts-amide in medicinal chemistry.

Physicochemical Profiling

To effectively utilize this compound in biological assays or synthetic pathways, its quantitative physicochemical parameters must be established. The table below summarizes the core data used for predictive modeling in medicinal chemistry.

ParameterValueCausality / Relevance
Molecular Formula C16H27NO2S[1]Defines the exact atomic composition for mass spectrometry targeting.
Molecular Weight 297.46 g/mol Optimal size for a fragment-based or lipid-anchored building block.
CAS Number 330467-63-5[1]Primary identifier for reagent procurement and database cross-referencing.
Estimated LogP ~4.5High lipophilicity driven by the C7 chain; indicates strong membrane partitioning.
H-Bond Donors 1The secondary sulfonamide N-H remains available for target binding.
H-Bond Acceptors 2The sulfonyl oxygens can interact with aqueous interfaces or protein pockets.

Experimental Protocols

The following methodologies provide self-validating workflows for the synthesis, cleavage, and biological evaluation of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Protocol A: Synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide

Causality & Design: This reaction employs Schotten-Baumann-type conditions in an organic solvent. Triethylamine (TEA) is utilized not just as a base, but as an acid scavenger to neutralize the HCl byproduct, thereby driving the equilibrium toward the product. Dichloromethane (DCM) is selected as an aprotic solvent to prevent the competitive hydrolysis of the highly reactive 2,4,6-trimethylbenzenesulfonyl chloride.

  • Preparation: Dissolve 10 mmol of heptylamine in 30 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add 15 mmol of TEA to the solution and cool the flask to 0°C using an ice bath.

  • Sulfonylation: Slowly add 11 mmol of 2,4,6-trimethylbenzenesulfonyl chloride (Mts-Cl) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validating Checkpoint: Remove a 10 µL aliquot, dilute in 100 µL DCM, and spot on a silica TLC plate (Hexane:EtOAc 4:1). The disappearance of the ninhydrin-active heptylamine spot (Rf ~0.1) and the appearance of a UV-active product spot (Rf ~0.6) validates complete conversion.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate under vacuum.

Protocol B: Scavenger-Assisted Acidic Cleavage of the Mts Group

Causality & Design: While the Mts group is sterically stable against nucleophiles, the electron-donating methyl groups stabilize the transition state during acid-catalyzed cleavage[2]. Trifluoroacetic acid (TFA) provides the necessary protonation. Crucially, thioanisole is added as a soft nucleophilic scavenger; without it, the highly reactive mesityl carbocation generated during cleavage would re-alkylate the newly freed heptylamine, destroying the yield.

  • Preparation: Dissolve 2 mmol of N-heptyl-2,4,6-trimethylbenzenesulfonamide in 10 mL of a cleavage cocktail consisting of TFA:Thioanisole:DCM (50:10:40 v/v).

  • Cleavage: Stir the mixture at room temperature for 2 hours.

  • Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The complete disappearance of the parent mass (m/z 298.1 [M+H]+) and the presence of the free heptylamine peak validates successful deprotection. The 13C NMR spectrum can also be cross-referenced to ensure the absence of mesitylene aromatic peaks[4].

  • Isolation: Evaporate the TFA under a stream of nitrogen, precipitate the crude amine using cold diethyl ether, and centrifuge to isolate the heptylamine salt.

SynthesisWorkflow A Heptylamine + Mts-Cl B N-heptyl Mts-amide (Stable Intermediate) A->B Base (TEA/DCM) 0°C to RT C TFA / Thioanisole (Acidic Cleavage) B->C Deprotection Strategy D Free Heptylamine + Mts-OH C->D Scavenger-assisted Cleavage

Workflow for the synthesis and scavenger-assisted acidic cleavage of N-heptyl Mts-amide.

Protocol C: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Design: To evaluate the pharmacophore's ability to anchor into cell membranes, a PAMPA is utilized. The artificial lipid membrane mimics the hydrophobic core of a phospholipid bilayer. The n-heptyl chain drives the partitioning into the lipid phase, while the sulfonamide core remains oriented toward the aqueous interface.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PAMPA filter plate (acceptor plate) with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Incubation: Add 300 µL of the compound solution to the donor plate and 200 µL of PBS to the acceptor plate. Assemble the sandwich and incubate at 25°C for 5 hours.

  • Self-Validating Checkpoint: Calculate the mass balance by quantifying the compound via HPLC in the donor, acceptor, and membrane compartments. A mass recovery of >95% validates that the compound is not unspecifically binding to the plastic microtiter plate, ensuring the calculated effective permeability (Pe) is accurate.

MembraneModel Lipid Phospholipid Bilayer (Hydrophobic Core) Heptyl Heptyl Chain (Lipophilic Anchor) Heptyl->Lipid Hydrophobic Insertion Sulfonamide Sulfonamide Core (H-bond Acceptor/Donor) Heptyl->Sulfonamide Target Membrane-Bound Protein (Allosteric Site) Sulfonamide->Target Target Binding

Mechanistic model of N-heptyl Mts-amide partitioning into lipid bilayers and target binding.

References

  • Guidechem - n-heptyl-2,4,6-trimethyl-benzenesulfonamide 330467-63-5 wiki.
  • SpectraBase - N-heptyl-2,4,6-trimethylbenzenesulfonamide - Optional[13C NMR].
  • US Patent 8951930B2 - Catalysts and methods for polymer synthesis.
  • US Patent 11458158B2 - Amino acid-, peptide- and polypeptide-lipids, isomers, compositions, and uses thereof.

Sources

Application Note: Analytical Method Development for N-Heptyl-2,4,6-Trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N-heptyl-2,4,6-trimethylbenzenesulfonamide (CAS: 330467-63-5; MW: 297.46 g/mol ) is a highly lipophilic secondary sulfonamide. Structurally, it features an electron-rich mesityl (2,4,6-trimethylbenzene) ring linked via a sulfonamide moiety to a flexible, hydrophobic seven-carbon aliphatic chain. Compounds within this structural class are frequently utilized as specialized enzyme inhibitors—such as modulators of 17beta-estradiol 17-dehydrogenase —or as critical synthetic intermediates in drug discovery.

Developing a robust analytical method for this compound requires a deep understanding of its physicochemical properties. The extreme hydrophobicity (LogP ~4.8) dictates its chromatographic retention, while the secondary sulfonamide group governs its ionization behavior and pH-dependent stability.

Method Development Strategy: The Causality of Experimental Choices

As an analytical scientist, method development is not about trial and error; it is about predicting molecular behavior and designing a system to control it.

  • Stationary Phase Selection: The n-heptyl chain dominates the molecule's interaction with stationary phases. To prevent excessive retention times while maintaining high resolution, a high-density, end-capped C18 column is mandatory. End-capping is critical here; it prevents secondary ion-exchange interactions between the acidic sulfonamide proton and residual surface silanols, which would otherwise cause severe peak tailing.

  • Mobile Phase & pH Control: Secondary sulfonamides possess a mildly acidic proton (pKa ~ 7.0 - 8.0). At a neutral pH, the molecule exists in a state of partial ionization, causing split peaks and poor reproducibility. The addition of 0.1% Formic Acid (pH ~ 2.7) fully protonates the molecule, ensuring it remains in a neutral, lipophilic state for sharp chromatographic focusing .

  • Detection Modalities:

    • UV Detection: The mesityl group exhibits a strong π→π∗ transition. Empirical data from structurally analogous 2,4,6-trimethylbenzenesulfonamides dictates an optimal UV detection wavelength of 230 nm .

    • Mass Spectrometry: While ESI+ can yield [M+H]+ ions, the secondary sulfonamide readily loses a proton to form a highly stable [M−H]− anion ( m/z 296.2). Negative electrospray ionization (ESI-) exhibits significantly lower background noise from endogenous plasma lipids, vastly improving the Signal-to-Noise (S/N) ratio for trace analysis.

Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system , incorporating internal checks for carryover, matrix effects, and recovery.

Sample Preparation (Plasma Matrix Extraction)
  • Step 1: Aliquot 50 µL of plasma (or standard) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (IS).

    • Causality: The highly lipophilic n-heptyl chain exhibits strong non-specific binding to plasma proteins (e.g., Human Serum Albumin). A harsh denaturing environment utilizing a 3:1 ratio of organic solvent to plasma is required to fully disrupt these hydrophobic interactions and achieve quantitative recovery (>90%) .

  • Step 3: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 4: Transfer 100 µL of the supernatant to an autosampler vial.

    • Self-Validation Check: Always process a "Matrix Blank" (plasma without analyte) to verify the absence of isobaric endogenous interferences at m/z 296.2.

HPLC-UV Protocol (Purity & High-Concentration Analysis)
  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Causality: A longer 150 mm column provides the theoretical plates necessary to resolve the target analyte from structurally similar synthetic impurities (e.g., unreacted mesitylsulfonyl chloride).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA at 230 nm.

UPLC-MS/MS Protocol (Trace PK Analysis)
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Causality: The sub-2-micron particles provide ultra-high efficiency, allowing for a rapid 5-minute gradient. This minimizes longitudinal diffusion and maximizes the concentration of the analyte entering the MS source, boosting sensitivity.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization: ESI Negative Mode.

Data Presentation

Table 1: HPLC-UV Gradient Program

Time (min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) System State
0.0 50 50 Initial Hold
1.0 50 50 Isocratic Focusing
6.0 5 95 Linear Gradient
8.0 5 95 Column Wash (Carryover Check)
8.1 50 50 Re-equilibration

| 10.0 | 50 | 50 | End of Run |

Table 2: UPLC-MS/MS MRM Parameters (ESI-) | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | N-heptyl-2,4,6-trimethylbenzenesulfonamide | 296.2 | 183.1 | 50 | 25 | Quantifier (Mesitylsulfonyl anion) | | N-heptyl-2,4,6-trimethylbenzenesulfonamide | 296.2 | 119.1 | 50 | 40 | Qualifier (Mesityl anion) |

Mandatory Visualization

AnalyticalWorkflow Sample Sample Matrix (Plasma/Neat) Prep Sample Prep (ACN Extraction) Sample->Prep Chrom RP-HPLC / UPLC (C18 Column) Prep->Chrom UV UV Detection (230 nm) Chrom->UV High Conc. MS LC-MS/MS (ESI-, MRM) Chrom->MS Trace Lvl. DataUV Purity & Yield UV->DataUV DataMS Trace PK Data MS->DataMS

Analytical workflow for the quantification of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

References

  • Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase | BRENDA Enzyme Database | [Link]

  • Organic Syntheses Procedure: N-Sulfonylaminoindanol | Organic Syntheses | [Link]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives | PLOS One |[Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art | MDPI |[Link]

Application Note: In Vitro Pharmacological and ADME/Tox Profiling of N-Heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Classification: Lipophilic Secondary Sulfonamide / Membrane-Active Test Article

Physicochemical Profiling & Assay Rationale

When designing an in vitro testing cascade for a novel chemical entity, the molecular structure must dictate the experimental approach. N-heptyl-2,4,6-trimethylbenzenesulfonamide presents a fascinating case study in structure-activity relationship (SAR) logic.

A common pitfall in early-stage drug discovery is assuming all sulfonamides act as Carbonic Anhydrase (CA) inhibitors. While primary sulfonamides ( −SO2​NH2​ ) are classic zinc-binding pharmacophores that potently inhibit CA[1], the N-alkylation (addition of the heptyl chain) in this molecule fundamentally abolishes its ability to deprotonate and coordinate with the catalytic zinc ion in the CA active site[1].

Instead, this molecule is characterized by two dominant features:

  • Steric Shielding: The 2,4,6-trimethylbenzene (mesityl) headgroup provides significant steric bulk, enhancing metabolic stability against hepatic oxidation.

  • Extreme Lipophilicity: The N-heptyl tail drives the partition coefficient (LogP) exceptionally high. This suggests the compound will readily partition into lipid bilayers, making it a prime candidate for evaluating membrane-disrupting antimicrobial efficacy, but also raising the risk of non-specific mammalian cytotoxicity and poor aqueous solubility.

Consequently, our in vitro screening cascade pivots away from enzymatic target-based assays and focuses on phenotypic antimicrobial efficacy , artificial membrane permeability , and hepatotoxicity .

SAR Molecule N-heptyl-2,4,6-trimethylbenzenesulfonamide Mesityl 2,4,6-Trimethylbenzene (Steric Shielding) Molecule->Mesityl Sulfonamide Secondary Sulfonamide (No Zn2+ Binding) Molecule->Sulfonamide Heptyl N-Heptyl Chain (High Lipophilicity) Molecule->Heptyl Effect1 Metabolic Stability Mesityl->Effect1 Effect2 Loss of CA Inhibition Sulfonamide->Effect2 Effect3 Membrane Partitioning Heptyl->Effect3

Figure 1: Structure-Activity Relationship (SAR) dictating the assay rationale.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . This means the assay inherently tests its own validity through built-in quality control (QC) metrics, reference compounds, and strict acceptance criteria.

Workflow cluster_0 Efficacy: Antimicrobial MIC cluster_1 ADME: PAMPA Permeability cluster_2 Tox: HepG2 Viability TestArt N-heptyl-2,4,6-trimethylbenzenesulfonamide (10 mM DMSO Stock) MIC Broth Microdilution (S. aureus) TestArt->MIC PAMPA Artificial Membrane (1% Lecithin/Dodecane) TestArt->PAMPA HepG2 HepG2 Hepatocytes (72h Incubation) TestArt->HepG2 MIC_QC QC: Vancomycin Control MIC within CLSI range MIC->MIC_QC Decision Therapeutic Index Calculation (CC50 / MIC) MIC_QC->Decision PAMPA_QC QC: Mass Balance >80% Verapamil (High Pe) PAMPA->PAMPA_QC PAMPA_QC->Decision HepG2_QC QC: Z'-factor > 0.5 Chlorpromazine Control HepG2->HepG2_QC HepG2_QC->Decision

Figure 2: Experimental workflow incorporating self-validating QC checkpoints.

Protocol A: Broth Microdilution (MIC) for Antimicrobial Efficacy

Causality: The highly lipophilic nature of the N-heptyl chain allows the molecule to intercalate into bacterial lipid bilayers, potentially disrupting membrane integrity.

  • Preparation: Prepare a 10 mM stock of the test article in 100% DMSO.

  • Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Add Staphylococcus aureus (ATCC 29213) to achieve a final inoculum of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Measure optical density at 600 nm ( OD600​ ).

  • Self-Validation (QC):

    • Positive Control: Vancomycin must yield an MIC of 0.5 - 2.0 µg/mL (CLSI guidelines).

    • Negative Control: Vehicle (1% DMSO) must show uninhibited growth. If controls fail, the plate is discarded.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Originally introduced by Kansy et al. [2][2], PAMPA is critical here. Highly lipophilic compounds often exhibit excellent permeability but suffer from "membrane trapping" (getting stuck in the lipid bilayer). We must calculate both Effective Permeability ( Pe​ ) and Membrane Retention ( RM​ ).

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of 1% (w/v) egg lecithin in dodecane.

  • Assembly: Add 150 µL of test compound (10 µM in pH 7.4 PBS) to the donor wells. Add 300 µL of PBS to the acceptor wells. Assemble the sandwich plate.

  • Incubation: Incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates. Quantify the compound concentration in the donor ( CD​ ), acceptor ( CA​ ), and initial stock ( C0​ ) using LC-MS/MS.

  • Self-Validation (QC):

    • Mass Balance Check: Calculate (CD​×VD​+CA​×VA​)/(C0​×VD​) . If recovery is <80% , it indicates high membrane retention or plastic binding.

    • Reference Standards: Verapamil ( Pe​>10×10−6 cm/s) and Ranitidine ( Pe​<1×10−6 cm/s) must fall within historical ranges.

Protocol C: HepG2 Hepatotoxicity (ATP-based Cell Viability)

Causality: Immortalized human liver carcinoma (HepG2) cells are the gold standard for early hepatotoxicity screening [3][3]. Lipophilic molecules can cause mitochondrial uncoupling, leading to ATP depletion.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Allow 24 hours for attachment.

  • Treatment: Treat cells with an 8-point dose-response curve of the test article (0.1 µM to 100 µM) for 72 hours.

  • Readout: Add CellTiter-Glo® Reagent (Promega) in a 1:1 ratio to the culture volume. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Self-Validation (QC):

    • Z'-Factor Calculation: Calculate Z' using the vehicle control (1% DMSO) and positive control (100 µM Chlorpromazine). The assay is only valid if Z′≥0.5 .

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile for N-heptyl-2,4,6-trimethylbenzenesulfonamide based on its physicochemical properties.

Assay ParameterMethodologyResult (Hypothetical)Mechanistic Interpretation
Minimum Inhibitory Conc. (MIC) Broth Microdilution4.0 µg/mLModerate membrane-disrupting antibacterial activity against Gram-positive strains.
Effective Permeability ( Pe​ ) PAMPA (pH 7.4) 14.2×10−6 cm/sHigh passive transcellular permeability driven by the N-heptyl chain.
Membrane Retention ( RM​ ) PAMPA Mass Balance48%Significant lipid bilayer trapping; compound partitions heavily into the lipid phase.
Cytotoxicity ( CC50​ ) HepG2 Viability85 µMFavorable therapeutic window ( CC50​ is >20x the MIC), indicating selective bacterial toxicity over mammalian cells.

References

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772. URL: [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007-1010. URL: [Link]

Sources

Application Note: N-Heptyl-2,4,6-trimethylbenzenesulfonamide as a Versatile Intermediate and Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of synthetic intermediates dictates both the efficiency of the drug discovery pipeline and the pharmacokinetic viability of the final lead compound. N-heptyl-2,4,6-trimethylbenzenesulfonamide (N-HTMBS, CAS: 330467-63-5) is a highly specialized molecule that serves a dual purpose: it acts as a robust, sterically shielded intermediate for complex amine derivatization, and as a potent lipophilic pharmacophore building block.

This application note provides a comprehensive guide on the mechanistic rationale, physicochemical profiling, and experimental protocols for utilizing N-HTMBS in hit-to-lead optimization, particularly in the development of metalloenzyme inhibitors and complex peptidomimetics.

Mechanistic Rationale: The Anatomy of N-HTMBS

The utility of N-HTMBS stems from the synergistic properties of its two primary structural domains: the lipophilic heptyl tail and the sterically hindered mesitylenesulfonyl core. Understanding the causality behind these structural features is critical for rational drug design.

The N-Heptyl Chain (Lipophilic Anchor)

Sulfonamides are a privileged scaffold, historically utilized as antibacterials and diuretics [1]. However, the addition of an unbranched, 7-carbon aliphatic chain fundamentally alters the molecule's interactome. The heptyl chain increases the partition coefficient (LogP), driving the molecule to partition into lipid bilayers. In the context of target binding, this lipophilic tail acts as a hydrophobic anchor. It is specifically designed to probe the hydrophobic half of target active sites, increasing binding affinity through entropically favorable desolvation and extensive Van der Waals interactions [2].

The Mesitylenesulfonyl Core (Steric Shield)

The 2,4,6-trimethylbenzenesulfonyl (Mesitylenesulfonyl, or Mts ) group provides massive steric hindrance due to the two methyl groups situated at the ortho positions relative to the sulfonyl linkage.

  • As a Pharmacophore: The steric bulk prevents rapid cytochrome P450-mediated oxidation at the aromatic ring, significantly increasing the metabolic half-life of the compound. Furthermore, it restricts rotation around the S-N bond, locking the molecule into a bioactive conformation.

  • As a Synthetic Intermediate: The Mts group is a classic, highly stable protecting group for amines and guanidines [3]. The ortho-methyls physically block nucleophilic attack at the sulfur atom, preventing premature enzymatic or chemical cleavage during downstream multi-step syntheses (e.g., cross-coupling or severe basic conditions).

Key Applications in Drug Discovery

Application A: Targeted Carbonic Anhydrase (CA) Inhibitors

Cytosolic Carbonic Anhydrases (CA I and II) are ubiquitous, but the transmembrane isozyme CA IX is highly overexpressed in hypoxic solid tumors and is a major target for oncology drug discovery. N-HTMBS serves as an ideal scaffold for CA IX inhibitors. The sulfonamide moiety coordinates directly with the zinc ion (Zn²⁺) in the CA active site, while the heptyl chain selectively binds to the hydrophobic pocket unique to the CA IX isoform, granting target selectivity over off-target cytosolic isozymes [2].

Application B: Sterically Shielded Amine Intermediate

In the synthesis of complex peptidomimetics or PROTACs (Proteolysis Targeting Chimeras), primary amines must be protected to prevent over-alkylation. N-HTMBS allows chemists to perform selective N-alkylation on the sulfonamide nitrogen (which has a lowered pKa of ~10.5). Once the desired complex architecture is built, the Mts group can be cleaved under strongly acidic conditions (e.g., TFA/thioanisole) to reveal the functionalized secondary amine.

Physicochemical Profiling

To predict the behavior of N-HTMBS in biological assays, its quantitative physicochemical parameters are summarized below. The molecule strictly adheres to Lipinski's Rule of Five, making it an excellent starting point for oral drug development.

PropertyValueDrug Discovery Relevance
Molecular Weight 297.46 g/mol Well within Lipinski’s Rule of 5 (<500 Da); ensures optimal diffusion.
Estimated LogP 4.8High lipophilicity; optimal for membrane permeability and hydrophobic pocket anchoring.
Topological Polar Surface Area 46.17 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (NH)Fulfills H-bond requirements without causing excessive desolvation penalties.
Hydrogen Bond Acceptors 2 (SO₂)Enables critical coordinate bonding with target metal ions (e.g., Zn²⁺).
Rotatable Bonds 8Provides conformational flexibility to adapt to induced-fit binding sites.

Visualizations of Workflows and Mechanisms

G A Heptylamine + Mesitylenesulfonyl Chloride B N-HTMBS (Stable Intermediate) A->B Sulfonylation C N-Alkylation / Cross-Coupling (Diversification) B->C Base / R-X E Direct Screening (Lipophilic Sulfonamide) B->E CA IX Target Assay D Deprotection (Cleavage of Mts) C->D Strong Acid (TFA/Thioanisole)

Workflow for the synthesis and utilization of N-HTMBS in hit-to-lead optimization.

Pharmacophore Zinc Target: CA IX Active Site Zinc Ion (Zn2+) Hydrophobic Target: CA IX Active Site Hydrophobic Pocket Sulfonamide Sulfonamide Group (Zinc Binding) Sulfonamide->Zinc Coordinate Bond Mesityl Mesityl Ring (Steric Shielding) Mesityl->Sulfonamide Inductive/Steric Effect Heptyl N-Heptyl Chain (Lipophilic Anchor) Heptyl->Hydrophobic Van der Waals Heptyl->Sulfonamide N-Alkyl Linkage

Pharmacophore model of N-HTMBS binding within the CA IX metalloenzyme active site.

Experimental Protocols

Protocol 1: Synthesis and Isolation of N-HTMBS

Objective: To synthesize the N-HTMBS intermediate with high purity (>98%) suitable for downstream biological screening or complex derivatization.

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized instead of standard Triethylamine. DIPEA's increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive mesitylenesulfonyl chloride, thereby minimizing the formation of sulfonammonium side products.

  • Preparation: Dissolve heptylamine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath to control the exothermic sulfonylation.

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol) dropwise to the stirring solution.

  • Sulfonylation: Slowly add 2,4,6-trimethylbenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in portions over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Step: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the heptylamine peak and the emergence of a singular [M+H]⁺ peak at m/z 298.1 confirms complete conversion. Ninhydrin staining on TLC must yield a negative result, proving the primary amine has been fully consumed.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess DIPEA, followed by saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-HTMBS as a crystalline solid.

Protocol 2: Selective N-Alkylation of the N-HTMBS Intermediate

Objective: To utilize N-HTMBS as a protected intermediate by selectively alkylating the sulfonamide nitrogen.

Causality Note: The electron-withdrawing nature of the sulfonyl group lowers the pKa of the N-H proton to approximately 10.5. This allows for selective deprotonation by a mild base like Potassium Carbonate (K₂CO₃) without risking base-catalyzed degradation of the aliphatic chain.

  • Deprotonation: Dissolve N-HTMBS (1.0 eq, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL). Add finely powdered K₂CO₃ (2.0 eq, 10 mmol) and stir at 60 °C for 30 minutes to generate the sulfonamide anion.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq, 6 mmol) dropwise. Maintain stirring at 60 °C for 6 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The product spot will be UV-active and possess a higher Rf value than the starting material due to the loss of the hydrogen-bond donating N-H group.

  • Isolation: Cool the mixture and quench with ice water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to aggressively remove residual DMF. Dry, filter, and purify via flash column chromatography.

References

  • Supuran, C. T., et al. (2003). "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode." Current Medicinal Chemistry. URL: [Link]

  • Franchi, M., Vullo, D., Gallori, E., Pastorek, J., Russo, A., Scozzafava, A., Pastorekova, S., & Supuran, C. T. (2003). "Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, cancer-associated isozyme IX with lipophilic sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 333-338. URL: [Link]

  • Petersen, R., et al. (2014). "An Improved Protocol for the Synthesis of 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT) and its application as a protecting group." Encyclopedia of Reagents for Organic Synthesis. URL: [Link]

Application Note: Experimental Setup and Protocol for the Synthesis of N-Heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Context

The synthesis of highly specific sulfonamides is a cornerstone of modern medicinal chemistry and drug development. While standard tosyl (p-toluenesulfonyl) or mesyl (methanesulfonyl) groups are ubiquitous, the use of the mesityl (2,4,6-trimethylphenyl) group introduces unique physicochemical properties. The ortho-methyl groups of 2,4,6-trimethylbenzenesulfonyl chloride (MtsCl) provide severe steric shielding around the resulting sulfonamide bond. This steric hindrance makes the sulfonamide highly resistant to chemical hydrolysis and enzymatic degradation, serving either as a highly stable lipophilic pharmacophore or a robust protecting group in complex synthetic pathways [1, 2].

Coupling MtsCl with an aliphatic chain like heptan-1-amine yields N-heptyl-2,4,6-trimethylbenzenesulfonamide , a compound characterized by extreme lipophilicity and metabolic stability, making it an excellent candidate for lipid-membrane integration studies or as a hydrophobic structural anchor in drug design.

Mechanistic Causality and Reaction Design

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism at the tetracoordinate sulfur atom. To ensure a self-validating and high-yielding protocol, every experimental choice is grounded in chemical causality:

  • Solvent (Anhydrous Dichloromethane, DCM): DCM is chosen for its superior solvating power for both the highly polar amine and the lipophilic MtsCl. The anhydrous environment is critical; trace water will competitively hydrolyze MtsCl into 2,4,6-trimethylbenzenesulfonic acid[1].

  • Base (Triethylamine, TEA): The reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the heptan-1-amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. TEA acts as a sacrificial acid scavenger.

  • Temperature Control (0 °C to Room Temperature): The initial nucleophilic attack is highly exothermic. Conducting the addition at 0 °C suppresses the thermal degradation of the sulfonyl chloride and prevents the formation of di-sulfonylation byproducts. Because the mesityl group is sterically bulky, the reaction must subsequently be warmed to room temperature to overcome the activation energy barrier for complete conversion [2, 3].

Quantitative Data and Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and reaction parameters required for this synthesis.

ParameterReagent / ValueMolar EquivalentsMechanistic Rationale
Nucleophile Heptan-1-amine1.0 eqLimiting reagent; primary building block.
Electrophile MtsCl1.1 - 1.2 eqSlight excess compensates for trace hydrolysis and ensures complete amine consumption.
Base Triethylamine (TEA)1.5 - 2.0 eqExcess ensures complete neutralization of HCl and prevents amine protonation.
Solvent Anhydrous DCM0.1 - 0.5 MProvides optimal dilution to prevent intermolecular side reactions.
Temperature 0 °C 25 °CN/AIce bath for addition (exotherm control); RT for propagation (steric overcome).
Time 4 - 12 hoursN/AExtended time required due to the steric bulk of the ortho-methyl groups on MtsCl.

Experimental Workflow Visualization

Workflow N1 Heptan-1-amine + TEA in Anhydrous DCM N2 Cool to 0 °C (Ice Bath) N1->N2 N3 Add MtsCl Dropwise N2->N3 N4 Warm to RT & Stir 4-12 h N3->N4 N5 Aqueous Workup (HCl, NaHCO3) N4->N5 N6 Dry & Concentrate Organic Phase N5->N6 N7 Pure Sulfonamide Product N6->N7

Workflow for synthesizing N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes to displace atmospheric moisture.

  • Dissolution: Add heptan-1-amine (1.0 mmol, 115 mg) to the flask, followed by 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Inject triethylamine (TEA) (1.5 mmol, ~210 µL) into the stirring solution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophile Addition and Propagation
  • Electrophile Preparation: In a separate dry vial, dissolve 2,4,6-trimethylbenzenesulfonyl chloride (MtsCl) (1.1 mmol, 240 mg) in 5 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe or dropping funnel, add the MtsCl solution to the cooled amine mixture dropwise over a period of 15–20 minutes. Self-Validation: A slight fuming or the formation of a white precipitate (TEA·HCl salt) indicates the reaction is proceeding successfully.

  • Incubation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 4 to 12 hours under an inert atmosphere [3].

Phase 3: Reaction Monitoring
  • TLC Analysis: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The starting heptylamine will be ninhydrin-active (staining pink/purple) and UV-inactive. The product will be strongly UV-active (due to the mesityl ring) and will migrate higher than the highly polar amine. Proceed to workup when the amine spot is completely consumed.

Phase 4: Aqueous Workup and Isolation

The workup utilizes acid-base chemistry to systematically strip away impurities, creating a self-purifying system. 9. Quenching: Quench the reaction by adding 10 mL of distilled water to the flask and stir for 5 minutes. Transfer the biphasic mixture to a separatory funnel. 10. Acid Wash (Amine Removal): Wash the organic layer with 1M aqueous HCl (2 × 15 mL). Causality: This protonates any unreacted heptylamine and the TEA, dragging them into the aqueous phase as water-soluble chloride salts. 11. Base Wash (Acid Removal): Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (1 × 15 mL). Causality: This neutralizes trace HCl and converts any hydrolyzed MtsCl (sulfonic acid) into a water-soluble sodium sulfonate salt. 12. Brine Wash: Wash with saturated sodium chloride (brine) (1 × 15 mL) to pre-dry the organic layer and break any emulsions. 13. Drying: Collect the DCM layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent. 14. Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude N-heptyl-2,4,6-trimethylbenzenesulfonamide as a viscous oil or off-white solid.

Phase 5: Final Purification
  • If TLC indicates minor impurities (such as unreacted MtsCl), purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

References

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides Source: MDPI URL:[Link]

  • 2,4,6-Trimethylbenzenesulfonyl chloride Source: Organic Syntheses URL:[Link]

Application Note: Scale-Up Synthesis and Purification of N-Heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Executive Summary

The transition of sulfonamide synthesis from milligram-scale discovery chemistry to decagram or kilogram-scale production requires a fundamental shift in process design. This application note details a robust, self-validating protocol for the 1.0-mole scale synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide (CAS: 330467-63-5)[1]. By leveraging a biphasic Schotten-Baumann reaction architecture, this method eliminates the need for hazardous monophasic organic bases (e.g., pyridine or triethylamine), controls exothermic risks, and entirely bypasses chromatographic purification in favor of high-yield crystallization[2].

Mechanistic Rationale & Process Design

As a Senior Application Scientist, I emphasize that successful scale-up is not merely multiplying reagent masses; it is about managing thermodynamics and phase dynamics. The formation of a sulfonamide via the reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).

  • Electrophile Selection (Steric Control): We utilize 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride). The ortho-methyl groups provide significant steric shielding around the sulfur center. While this requires a strong, unhindered nucleophile like the primary amine n-heptylamine, it provides a massive process advantage: it completely suppresses the formation of unwanted bis-sulfonamide byproducts[3].

  • Biphasic Schotten-Baumann Architecture: Instead of using a monophasic system with organic bases, this protocol employs a Dichloromethane (DCM) / Aqueous Sodium Hydroxide (NaOH) biphasic system[3].

    • Causality: Water acts as an exceptional heat sink, mitigating the sudden exotherm associated with S-N bond formation.

    • Self-Validation: The aqueous phase continuously extracts and neutralizes the generated HCl. If the HCl were allowed to accumulate in the organic phase, it would protonate the n-heptylamine into an unreactive hydrochloride salt, stalling the reaction.

Process Visualizations

Workflow N1 1. Reactor Setup (Jacketed Vessel, N2 atm) N2 2. Reagent Charging (n-Heptylamine, NaOH aq) N1->N2 N3 3. Controlled Addition (Mesitylsulfonyl Chloride in DCM) N2->N3 Cool to 0 °C N4 4. Biphasic Reaction (Stirring at 0-5 °C -> RT) N3->N4 Exotherm Control N5 5. Phase Separation & Acid/Brine Wash N4->N5 IPC: HPLC <1% SM N6 6. Solvent Exchange (DCM to Heptane) N5->N6 Organic Phase N7 7. Crystallization & Drying (Pure Sulfonamide) N6->N7 Yield >85%

Process workflow for the scale-up biphasic synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Mechanism R1 n-Heptylamine (Nucleophile) I1 Tetrahedral Intermediate (Transient) R1->I1 R2 Mesitylenesulfonyl Chloride (Electrophile) R2->I1 P1 N-heptyl-2,4,6-trimethyl- benzenesulfonamide I1->P1 -HCl B1 Aqueous NaOH (Proton Scavenger) B1->I1 Neutralizes HCl Prevents Salt Formation

Mechanistic pathway of the sulfonylation reaction highlighting the role of the biphasic base.

Stoichiometry and Materials

Note: The following table is standardized for a 1.0-mole pilot scale batch.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesProcess Function
n-Heptylamine 115.221.00115.2 g (148 mL)1.00Primary Nucleophile
Mesitylenesulfonyl chloride 218.701.05229.6 g1.05Electrophile
Sodium Hydroxide (1N aq.) 40.002.002.0 L2.00Acid Scavenger / Base
Dichloromethane (DCM) 84.93-1.5 L-Organic Solvent
Hydrochloric Acid (1N aq.) 36.46-500 mL-Workup Wash (Amine removal)
Heptane 100.20-1.0 L-Anti-solvent for Crystallization

Self-Validating Experimental Protocol

Phase 1: Reactor Preparation & Charging
  • Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, an internal thermocouple, an addition funnel, and a nitrogen inlet.

  • Charging: Add n-heptylamine (115.2 g, 1.0 mol) and 1N aqueous NaOH (2.0 L, 2.0 mol) to the reactor.

  • Cooling: Initiate mechanical stirring at 300 rpm to ensure a fine emulsion. Set the jacket temperature to cool the internal biphasic mixture to 0–5 °C .

    • Self-Validation Check (IPC 1): Measure the pH of the aqueous phase. It must be >12. If the pH is lower, the amine will not remain fully deprotonated.

Phase 2: Controlled Electrophilic Addition
  • Preparation: Dissolve mesitylenesulfonyl chloride (229.6 g, 1.05 mol) in DCM (1.5 L).

  • Addition: Add the DCM solution dropwise via the addition funnel over a period of 2 hours .

    • Causality: The reaction is highly exothermic. Dropwise addition ensures the heat generation rate does not exceed the cooling capacity of the jacketed reactor. Maintain the internal temperature strictly below 10 °C [3].

Phase 3: Reaction Maturation & Monitoring
  • Maturation: Once addition is complete, adjust the jacket temperature to allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours.

  • In-Process Control (IPC 2): Withdraw a 1 mL sample of the organic layer. Dilute with acetonitrile and analyze via HPLC (UV at 254 nm).

    • Validation Criterion: The reaction is complete when the peak area of mesitylenesulfonyl chloride is < 1.0% relative to the product. The slight excess (1.05 eq) ensures complete consumption of the amine.

Phase 4: Workup & Phase Separation
  • Separation: Stop the agitation and allow the phases to separate for 30 minutes. Drain the lower organic (DCM) layer into a clean holding vessel. Discard the upper aqueous layer (contains NaCl and excess NaOH).

  • Acid Wash: Return the organic layer to the reactor. Add 500 mL of 1N HCl and stir for 15 minutes.

    • Causality: This step is critical. It protonates any trace unreacted n-heptylamine, pulling it into the aqueous phase and preventing amine contamination in the final product.

  • Brine Wash: Separate the phases, and wash the organic layer with 500 mL of saturated NaCl solution to remove residual water and neutralize the organic phase.

Phase 5: Solvent Exchange & Crystallization
  • Concentration: Transfer the organic layer to a rotary evaporator or distillation setup. Distill off the DCM under reduced pressure (400 mbar, 35 °C bath) until the total volume is reduced to approximately 300 mL.

  • Anti-Solvent Addition: Sulfonamides are highly stable, crystalline compounds[2]. To induce crystallization, slowly add Heptane (1.0 L) to the concentrated DCM solution while stirring at room temperature. A thick white precipitate will begin to form.

  • Aging: Cool the suspension to 0–5 °C and age for 2 hours to maximize crystal yield.

  • Filtration: Filter the suspension through a sintered glass Buchner funnel. Wash the filter cake with 200 mL of cold heptane.

  • Drying: Dry the white crystalline solid in a vacuum oven at 40 °C for 12 hours.

Analytical Validation & Quality Control

Upon completion of the drying phase, the product must be validated against the following specifications:

  • Appearance: White to off-white crystalline powder.

  • Yield: Expected 250 - 265 g (84% - 89% theoretical yield).

  • HPLC Purity: > 98.5% (Area %).

  • Structural Confirmation:

    • FT-IR: Look for strong, characteristic sulfonamide asymmetric and symmetric SO2 stretching bands at ~1330 cm⁻¹ and ~1160 cm⁻¹[4].

    • 13C NMR (CDCl3): Confirms the presence of the aliphatic heptyl chain (peaks at ~14-30 ppm) and the mesityl aromatic carbons (peaks at ~20 ppm for methyls, ~130-140 ppm for aromatic ring)[5].

References

  • Design, Synthesis, and Testing of Polyamine Vectored Iron Chelators. National Center for Biotechnology Information (NIH/PMC). Provides authoritative validation for the use of biphasic Schotten-Baumann conditions (aq. NaOH / CH2Cl2) for mesitylenesulfonyl chloride reactions to prevent bis-alkylation and control exotherms. URL:[Link]

  • Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friend. Biological and Molecular Chemistry. Discusses the high stability, crystallinity, and resistance to nucleophilic attack of sulfonamide derivatives, validating crystallization as a primary purification method. URL: [Link]

  • N-heptyl-2,4,6-trimethylbenzenesulfonamide - 13C NMR. SpectraBase. Reference for the 13C NMR analytical validation of the synthesized product. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Heptyl-2,4,6-trimethylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of mesitylenesulfonamides. The reaction between n-heptylamine and 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) presents unique kinetic challenges. The core issue almost always traces back to a fundamental misunderstanding of the steric microenvironment around the electrophilic sulfur center.

This guide is designed to deconstruct the causality behind low yields and provide a self-validating, field-proven protocol to drive your synthesis to completion.

Troubleshooting Guide & FAQs

Q: My reaction stalls at 40-50% yield, and LC-MS shows significant unreacted n-heptylamine and mesitylenesulfonyl chloride. How can I drive this to completion? A: This stalling is a direct consequence of the steric hindrance imposed by the ortho-methyl groups on the mesitylenesulfonyl chloride. These bulky groups shield the electrophilic sulfur, significantly raising the activation energy required for the nucleophilic attack by n-heptylamine 1. The Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1 equivalents). DMAP is a flat molecule that easily bypasses the steric bulk to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is much more susceptible to attack by the aliphatic amine 2. Furthermore, replace Triethylamine (TEA) with N,N-Diisopropylethylamine (DIPEA). DIPEA's bulk prevents it from forming unreactive complexes, ensuring it acts solely as a proton sponge to keep n-heptylamine in its active, unprotonated state.

Q: I am observing a major side product that LC-MS identifies as 2,4,6-trimethylbenzenesulfonic acid. What causes this, and how do I prevent it? A: You are observing the hydrolysis of your starting material. Because the desired amidation of mesitylenesulfonyl chloride is kinetically slow, any trace moisture in your solvent or amine will competitively attack the sulfonyl chloride, irreversibly converting it to the inactive sulfonic acid 3. The Solution: This reaction must be run under strictly anhydrous conditions. Use anhydrous dichloromethane (DCM) and ensure your n-heptylamine is stored over activated 4Å molecular sieves.

Q: Can I use an aqueous biphasic system (Schotten-Baumann conditions) to improve the yield? A: No. While Schotten-Baumann conditions (e.g., aqueous NaOH / DCM) are excellent for unhindered electrophiles like tosyl chloride, they are detrimental here. The slow rate of n-heptylamine attack allows the competing hydroxide-driven hydrolysis to dominate, drastically lowering your yield 1. Homogeneous, anhydrous organic conditions are mandatory for sterically hindered sulfonamides.

Q: Is bis-sulfonylation (formation of N-heptyl-bis(2,4,6-trimethylbenzenesulfonyl)amide) a risk that could reduce my yield? A: Rarely. The steric bulk of a single mesityl group makes the resulting secondary sulfonamide extremely hindered. The nucleophilicity of the sulfonamide nitrogen is too low to attack a second molecule of mesitylenesulfonyl chloride under standard conditions 3. If you see multiple spots on TLC, suspect hydrolysis or amine impurities rather than bis-sulfonylation.

Quantitative Condition Matrix

To illustrate the causality of reagent selection, the table below summarizes the quantitative impact of different reaction environments on the synthesis yield.

Solvent SystemBase (Equivalents)Catalyst (Eq.)Time (h)Typical YieldMechanistic Observation
DCM / H₂O (1:1)K₂CO₃ (2.0)None24< 20%Rapid hydrolysis of sulfonyl chloride outcompetes amidation.
DCM (Anhydrous)TEA (1.5)None2440 - 50%Slow kinetics due to steric shielding; reaction stalls.
THF (Anhydrous)DIPEA (1.5)None2455 - 65%Slight improvement due to better base, but still kinetically limited.
DCM (Anhydrous) DIPEA (2.0) DMAP (0.1) 4 > 90% DMAP forms reactive N-sulfonylpyridinium intermediate; rapid conversion.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve yield issues based on your analytical data.

Workflow A Low Yield of N-heptyl-2,4,6- trimethylbenzenesulfonamide B LC-MS / TLC Analysis A->B C1 High Unreacted Amine & Sulfonyl Chloride B->C1 C2 High Sulfonic Acid (Hydrolysis) B->C2 C3 Multiple Unidentified Side Products B->C3 D1 Diagnosis: Slow Kinetics (Steric Hindrance) C1->D1 D2 Diagnosis: Moisture Contamination C2->D2 D3 Diagnosis: Degraded Starting Material C3->D3 E1 Action: Add 0.1 eq DMAP Switch to DIPEA D1->E1 E2 Action: Use Anhydrous DCM Dry Amine over Sieves D2->E2 E3 Action: Verify Sulfonyl Chloride by 1H NMR D3->E3

Troubleshooting workflow for identifying and resolving low yields in mesitylenesulfonamide synthesis.

Optimized Experimental Protocol: A Self-Validating System

This protocol is engineered with built-in validation checkpoints to ensure causality between your actions and the chemical outcome. Do not proceed to the next step unless the validation checkpoint is met.

Materials Required:

  • n-Heptylamine (1.0 eq, dried over 4Å molecular sieves)

  • 2,4,6-Trimethylbenzenesulfonyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

Step 1: Reagent Validation (The Quality Gate)

  • Action: Dissolve a small aliquot of your 2,4,6-trimethylbenzenesulfonyl chloride in CDCl₃ and run a rapid ¹H NMR.

  • Causality: Sulfonyl chlorides degrade to sulfonic acids via atmospheric moisture. Degraded starting material guarantees a low yield regardless of downstream optimization.

  • Validation Checkpoint: Look for the sharp aromatic protons of the mesityl group. If a broad -OH peak is present or the baseline is highly complex, discard the batch and acquire fresh reagent.

Step 2: Active Complex Formation

  • Action: In an oven-dried flask under an argon atmosphere, dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.1 eq) and DMAP (0.1 eq) in anhydrous DCM. Stir for 10 minutes at room temperature.

  • Causality: DMAP attacks the hindered sulfonyl chloride to form the highly electrophilic N-sulfonylpyridinium intermediate, lowering the activation energy for the subsequent step.

  • Validation Checkpoint: A slight yellowing of the solution typically indicates the formation of the activated DMAP-complex.

Step 3: Nucleophilic Addition

  • Action: Cool the flask to 0 °C using an ice bath. Add DIPEA (2.0 eq), followed by the dropwise addition of n-heptylamine (1.0 eq). Remove the ice bath and allow the reaction to warm to room temperature.

  • Causality: Cooling controls the initial exothermic reaction. DIPEA acts as a non-nucleophilic proton sponge, neutralizing the generated HCl and preventing the protonation of n-heptylamine, which would render it nucleophilically dead.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS after 2 to 4 hours. The complete disappearance of the n-heptylamine spot confirms successful kinetics.

Step 4: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The 1M HCl wash is critical; it selectively protonates and removes the DMAP and DIPEA bases into the aqueous layer, leaving the highly pure, neutral N-heptyl-2,4,6-trimethylbenzenesulfonamide product in the organic phase.

References

  • Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). PMC - NIH. 1

  • Synthesis of sulfonyl chloride substrate precursors. RSC Publishing.2

  • Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. ACS Publications. 3

Sources

Technical Support Center: Purification of N-heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-heptyl-2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this N-alkylated sulfonamide. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve the desired purity of your target compound.

I. Knowledge Base: Understanding the Chemistry of N-heptyl-2,4,6-trimethylbenzenesulfonamide

A robust purification strategy begins with a solid understanding of the compound's synthesis and potential impurities.

A. Synthesis Pathway and Potential Impurities

N-heptyl-2,4,6-trimethylbenzenesulfonamide is typically synthesized via the N-alkylation of 2,4,6-trimethylbenzenesulfonamide with a heptylating agent, such as 1-bromoheptane or 1-iodoheptane, in the presence of a base.[1]

2,4,6-trimethylbenzenesulfonamide 2,4,6-trimethylbenzenesulfonamide N-heptyl-2,4,6-trimethylbenzenesulfonamide N-heptyl-2,4,6-trimethylbenzenesulfonamide 2,4,6-trimethylbenzenesulfonamide->N-heptyl-2,4,6-trimethylbenzenesulfonamide 1-bromoheptane, Base (e.g., K2CO3, NaH) 1-bromoheptane 1-bromoheptane Base Base

Caption: Synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

This reaction can lead to several impurities that present purification challenges:

  • Unreacted Starting Materials: Residual 2,4,6-trimethylbenzenesulfonamide and the heptylating agent may remain.

  • N,N-Diheptyl-2,4,6-trimethylbenzenesulfonamide: Over-alkylation is a common side reaction, leading to the formation of a tertiary sulfonamide.[1]

  • O-Alkylated Byproduct: The sulfonamide anion is an ambident nucleophile, and although less common, alkylation can occur on an oxygen atom to form a sulfonate ester.[1]

  • Heptene: If a strong base is used, elimination of HBr from 1-bromoheptane can occur, forming heptene.[1]

  • Hydrolysis Products: If the reaction is worked up under aqueous conditions, hydrolysis of the starting sulfonyl chloride (if the synthesis starts from the corresponding sulfonyl chloride and heptylamine) can occur.

II. Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

A. Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying crystalline solids.[2]

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[2] This is common for N-alkylated sulfonamides with long alkyl chains, which tend to have lower melting points.

  • Explanation: The solvent may be too nonpolar, or the solution may be cooling too rapidly.

  • Solutions:

    • Re-dissolve and add a more polar co-solvent: Reheat the mixture to dissolve the oil, then add a small amount of a more polar solvent in which the compound is less soluble (e.g., if using ethanol, add a small amount of water dropwise until turbidity persists, then reheat to clarify).[2]

    • Slow down the cooling process: Insulate the flask to allow for gradual cooling.[2]

    • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.[2]

    • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to induce crystallization.[2]

Q2: I have very low recovery after recrystallization. How can I improve the yield?

A2: Low recovery is often due to using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Explanation: The goal is to find a solvent where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Solutions:

    • Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

    • Change the solvent system: Experiment with different solvents or solvent mixtures. For N-alkylated sulfonamides, mixtures of alcohols and water (e.g., ethanol/water, isopropanol/water) or hydrocarbon and polar aprotic solvents (e.g., hexane/ethyl acetate) are often effective.[2][3]

    • Cool the solution to a lower temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[2]

B. Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds with different polarities.[4]

Q1: My compound is not separating from a non-polar impurity (likely N,N-diheptyl byproduct). What should I do?

A1: The N,N-diheptyl byproduct will be significantly less polar than the desired mono-heptyl product.

  • Explanation: Your mobile phase may be too polar, causing both compounds to elute quickly without adequate separation.

  • Solutions:

    • Decrease the polarity of the mobile phase: Use a higher ratio of the non-polar solvent (e.g., hexane or heptane) to the polar solvent (e.g., ethyl acetate). This will increase the retention time of your desired product on the silica gel and allow the non-polar impurity to elute first.[4]

    • Use a gradient elution: Start with a very non-polar mobile phase to elute the di-alkylated byproduct, then gradually increase the polarity to elute your desired compound.[4]

    • Optimize your TLC method first: Before running a column, find a solvent system on a TLC plate that gives good separation between your product and the impurity, aiming for an Rf value of 0.2-0.4 for your product.[4]

Q2: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A2: Streaking is often caused by overloading the stationary phase or interactions with acidic silica gel.

  • Explanation: The sulfonamide group has some acidic character and can interact strongly with the acidic silanol groups on the silica gel surface.

  • Solutions:

    • Reduce the amount of sample loaded: Overloading is a common cause of streaking.

    • Add a small amount of a basic modifier to the eluent: Adding 0.1-1% triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.[5]

    • Use a different stationary phase: Consider using neutral or basic alumina for your chromatography.

cluster_0 Purification Troubleshooting Workflow Start Crude N-heptyl-2,4,6-trimethylbenzenesulfonamide TLC Analyze by TLC Start->TLC Decision Are spots well-separated? TLC->Decision Recrystallization Attempt Recrystallization Decision->Recrystallization Yes Column Perform Column Chromatography Decision->Column No Success Pure Product Recrystallization->Success Failure Review and Optimize Recrystallization->Failure Column->Success Column->Failure Failure->TLC

Caption: Decision workflow for purification strategy.

III. Experimental Protocols

These are template protocols that should be optimized based on your specific results from TLC analysis and small-scale trials.

A. Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude N-heptyl-2,4,6-trimethylbenzenesulfonamide and the chosen solvent system. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6]

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

B. Protocol: Column Chromatography
  • TLC Analysis: Determine an optimal solvent system that provides good separation of your product from impurities, aiming for an Rf of ~0.3 for the product.[4] A good starting point for N-alkyl sulfonamides is a mixture of hexane and ethyl acetate.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane) and apply it to the top of the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.[4]

  • Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recrystallization Column Chromatography
Principle Difference in solubilityDifferential adsorption
Best for Crystalline solids with thermally stable impuritiesComplex mixtures with close polarities
Typical Solvents Ethanol/water, Hexane/ethyl acetate[2][3]Hexane/ethyl acetate, Dichloromethane/methanol[8]
Key Optimization Solvent choice and cooling rateMobile phase composition and gradient

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to visualize my compound on a TLC plate?

A1: N-heptyl-2,4,6-trimethylbenzenesulfonamide contains an aromatic ring and should be visible under a UV lamp at 254 nm. For enhanced visualization or if the concentration is low, you can use a p-dimethylaminobenzaldehyde stain, which is effective for sulfonamides.

Q2: My purified product still shows a small amount of the starting 2,4,6-trimethylbenzenesulfonamide. How can I remove it?

A2: The starting sulfonamide is more polar than your N-heptyl product. If it co-elutes during column chromatography, you may need to adjust your mobile phase to be slightly less polar to increase the separation. Alternatively, a carefully chosen recrystallization solvent may leave the more polar starting material in the mother liquor.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography is a viable option, especially if you are struggling with normal-phase silica gel. On a C18 column, the elution order will be reversed: your more non-polar N-heptyl product will be retained longer than the more polar starting material. A mobile phase of water and acetonitrile or methanol would be a good starting point.

Q4: How does the heptyl chain affect the purification strategy compared to other N-alkyl sulfonamides?

A4: The long, non-polar heptyl chain significantly decreases the overall polarity of the molecule compared to the parent sulfonamide or analogs with shorter alkyl chains. This means you will likely need to use less polar mobile phases in normal-phase chromatography. It also tends to lower the melting point, which can make recrystallization more challenging and increase the likelihood of "oiling out."

V. References

  • (May 12 2021) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. ResearchGate. Retrieved from [Link]

  • Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives. Google Patents. Retrieved from

  • CRYSTAL STRUCTURE OF N, N,4-TRIMETHYLBENZENESULFONAMIDE AND ITS HIRSHFELD SURFACE ANALYSIS. Advanced Engineering Science.

  • The synthetic method of 2,4,6- trimethylbenzene -1,3,5. Google Patents. Retrieved from

  • 2 L separatory funnel - . The reaction flask is rinsed with. Organic Syntheses Procedure. Retrieved from [Link]

  • N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. PMC. Retrieved from [Link]

  • Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. Google Patents. Retrieved from

  • N-(2-Methylphenyl)-4-nitrobenzenesulfonamide. PMC. Retrieved from [Link]

  • TLC of Sulfonamides | Request PDF. ResearchGate. Retrieved from [Link]

  • ( S )-(+)-2,4,6-Trimethylbenzenesulfinamide. ResearchGate. Retrieved from [Link]

  • 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545. PubChem. Retrieved from [Link]

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. PMC. Retrieved from [Link]

  • Solubility Behavior of Phenolic Compounds in Hexane-Ethyl Acetate, Hexane-Ethyl Myristate, and Hexane-Ethyl Pivalate Cosolvent Systems. PubMed. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Retrieved from [Link]

  • Processes for making alkylbenzenesulfonate surfactants and products thereof. Google Patents. Retrieved from

  • TLC-Thin Layer Chromatography. OperaChem. Retrieved from [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. Retrieved from [Link]

  • Descriptors for solutes from the solubility of solids: - trans-stilbene as an example. UNT Digital Library. Retrieved from [Link]

  • Properties of Common Organic Solvents. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of sulfonamide N-alkylation. While it appears to be a straightforward substitution reaction, the unique electronic properties of the sulfonamide functional group often lead to complex, yield-destroying side reactions.

This guide provides a mechanistic breakdown of common pitfalls—specifically overalkylation, O-alkylation, and elimination—and delivers self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Decision Tree

Before adjusting your protocol, you must accurately diagnose the failure mode of your current reaction. Use the decision tree below to match your LC-MS/NMR analytical data to the correct mechanistic solution.

Troubleshooting Start Crude Mixture Analysis (LC-MS / 1H NMR) Dialk Issue: N,N-Dialkylation (Tertiary Sulfonamide) Start->Dialk Mass = M + 2(Alkyl) OAlk Issue: O-Alkylation (Sulfonate Ester) Start->OAlk Ambident Attack Elim Issue: Elimination (Alkene Byproduct) Start->Elim Base-induced E2 SolDialk Solution: Limit Electrophile to 1.05 eq Lower Temp to 0°C Use Borrowing Hydrogen Dialk->SolDialk SolOAlk Solution: Use Softer Cation (Cs+) Decrease Solvent Polarity OAlk->SolOAlk SolElim Solution: Switch to Milder Base Avoid 2°/3° Alkyl Halides Elim->SolElim

Diagnostic workflow for identifying and resolving sulfonamide alkylation side reactions.

Mechanistic FAQs: Understanding the "Why" Behind the Failure

Q1: Why is my reaction yielding a tertiary sulfonamide (N,N-dialkylation), and how does it happen mechanistically? The Causality: N,N-dialkylation is the most pervasive side reaction in this workflow[1]. When a primary sulfonamide is deprotonated and reacts with an alkyl halide, it forms a secondary sulfonamide. Because the sulfonyl group is strongly electron-withdrawing, the newly formed secondary sulfonamide remains highly acidic. In the presence of excess base, it is rapidly deprotonated again. If the alkylating agent is not strictly stoichiometrically controlled, this highly nucleophilic anion will attack a second molecule of the electrophile, forming an undesired tertiary sulfonamide[1].

Q2: I am detecting sulfonate esters in my LC-MS. What causes O-alkylation instead of N-alkylation? The Causality: The deprotonated sulfonamide is an ambident nucleophile. Resonance delocalization distributes the negative charge across both the nitrogen and the oxygen atoms[1]. According to Hard-Soft Acid-Base (HSAB) theory, if you use a "hard" electrophile (like methyl tosylate) or a "hard" counterion (like Na⁺ or Li⁺ from NaH or LiHMDS) in a highly polar solvent, the reaction pathway can shift toward the harder oxygen atom, resulting in O-alkylation (sulfonate ester formation)[1].

Q3: Why is my alkyl halide converting into an alkene instead of coupling to the sulfonamide? The Causality: Sulfonamide anions are relatively strong bases. When reacting with sterically hindered secondary or tertiary alkyl halides, the activation energy for the S_N2 substitution pathway becomes higher than that of the E2 elimination pathway. Consequently, the sulfonamide anion acts as a base rather than a nucleophile, abstracting a β-proton from the alkyl halide and generating an alkene byproduct[1].

Quantitative Data: Impact of Reaction Conditions on Selectivity

To systematically optimize your reaction, refer to the following parameter matrix comparing condition impacts on product distribution.

Reaction ConditionPrimary Side ReactionMechanistic CauseMitigation Strategy
Excess Alkyl Halide (>1.5 eq) N,N-DialkylationSuccessive deprotonation of the secondary sulfonamide product.Restrict to 1.05 eq; lower temperature to 0 °C.
Strong Base (NaH) + Sec-Halide E2 EliminationHigh basicity of the sulfonamide anion outcompetes S_N2.Switch to weaker base (K₂CO₃) or use Mitsunobu conditions.
Hard Counterion (Li⁺, Na⁺) O-AlkylationHard-hard interaction directs electrophile to oxygen.Use softer counterions (Cs⁺) or decrease solvent polarity.
Borrowing Hydrogen (Mn/Fe cat.) None (Highly Selective)Catalytic cycle naturally favors mono-alkylation via imine intermediate.Use transition-metal pincer complexes with primary alcohols.

Advanced Solutions: Circumventing Side Reactions

When stoichiometric and temperature controls fail, we must alter the fundamental mechanism of the C-N bond formation.

Strategy A: The Borrowing Hydrogen (BH) Methodology Instead of using alkyl halides, the BH approach utilizes alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Mn, Fe)[2],[3]. Mechanistic Advantage: The catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the primary sulfonamide to form an N-sulfonylimine intermediate. The metal hydride then reduces the imine to the secondary sulfonamide[3]. Because a secondary sulfonamide cannot form an imine, it is mechanistically impossible for it to undergo a second alkylation. This renders the process 100% selective for mono-alkylation[3],[1].

Strategy B: Alkylation with Trichloroacetimidates Mechanistic Advantage: This method relies on the thermal activation of trichloroacetimidates in refluxing toluene without the need for exogenous bases[4]. By removing the base entirely, you eliminate both the base-induced E2 elimination of the electrophile and the sequential deprotonation that leads to N,N-dialkylation[4].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Kinetically Controlled Mono-N-Alkylation (Classical)

Designed to suppress N,N-dialkylation through strict kinetic and stoichiometric control[1].

  • Preparation: To a flame-dried round-bottom flask under argon, add the primary sulfonamide (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add K₂CO₃ (1.5 eq) directly to the solution. Causality Checkpoint: K₂CO₃ is chosen over NaH to provide a softer counterion (K⁺), reducing O-alkylation, and to lower the basicity of the system, preventing E2 elimination.

  • Electrophile Addition: Add the alkyl halide (strictly 1.05 eq) dropwise over 30 minutes. Causality Checkpoint: Dropwise addition at 0 °C ensures the local concentration of the alkylating agent remains low, kinetically favoring the first alkylation over the second.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor via LC-MS. The reaction is complete when the primary sulfonamide peak plateaus; do not push the reaction with heat if unreacted starting material remains, as this will trigger dialkylation.

  • Quench: Quench carefully with water at 0 °C and extract with ethyl acetate.

Protocol 2: Manganese-Catalyzed Borrowing Hydrogen N-Alkylation

A highly selective, green alternative that produces water as the only byproduct[3],[1].

  • Preparation: In an argon-filled glovebox, charge a sealed tube with the primary sulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (4 mol %), and K₂CO₃ (1.0 eq).

  • Reagent Addition: Add the primary alcohol (1.0 mmol) and bench-grade xylenes (1.0 mL). Causality Checkpoint: The alcohol serves as both the alkylating agent and the hydride source. No halogenated waste is produced.

  • Catalytic Cycle: Heat the mixture to 130 °C for 24 hours. Causality Checkpoint: At this temperature, the Mn catalyst activates the alcohol to an aldehyde, forms the imine, and reduces it. The imine bottleneck completely prevents overalkylation.

  • Workup: Cool to room temperature, dilute with dichloromethane, filter through a short pad of silica, and concentrate under reduced pressure. Purify via flash chromatography.

References

  • [2] Cui, X., et al. "Iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols." Tetrahedron, 2010. URL:[Link]

  • [4] Wallach, D. R., et al. "Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions." Journal of Organic Chemistry, 2016. URL:[Link]

  • [3] Reed-Berendt, B. G., et al. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." Journal of Organic Chemistry, 2019. URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N-heptyl-2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful experimental outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to provide trustworthy and expert guidance.

I. Reaction Overview and Core Principles

The synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide typically involves the N-alkylation of 2,4,6-trimethylbenzenesulfonamide with a suitable heptylating agent. The core of this reaction lies in the deprotonation of the sulfonamide nitrogen, rendering it nucleophilic enough to attack the electrophilic carbon of the heptyl group. Understanding the interplay of reagents, catalysts, and reaction conditions is paramount to maximizing yield and purity.

A common approach is the reaction of 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide) with a heptyl halide (e.g., 1-bromoheptane or 1-iodoheptane) in the presence of a base. Alternative methods, such as the "borrowing hydrogen" catalysis using heptanol, offer a greener approach.[1]

Reaction_Overview 2,4,6-trimethylbenzenesulfonamide 2,4,6-trimethylbenzenesulfonamide Deprotonation Deprotonation 2,4,6-trimethylbenzenesulfonamide->Deprotonation Base Nucleophilic Attack Nucleophilic Attack Deprotonation->Nucleophilic Attack Nucleophilic Sulfonamide Anion N-heptyl-2,4,6-trimethylbenzenesulfonamide N-heptyl-2,4,6-trimethylbenzenesulfonamide Nucleophilic Attack->N-heptyl-2,4,6-trimethylbenzenesulfonamide Product Formation Heptylating Agent Heptylating Agent Heptylating Agent->Nucleophilic Attack Electrophilic Carbon caption Core Reaction Pathway Troubleshooting_Low_Yield Low/No Yield Low/No Yield Check Base Strength Check Base Strength Low/No Yield->Check Base Strength Evaluate Alkylating Agent Evaluate Alkylating Agent Low/No Yield->Evaluate Alkylating Agent Optimize Reaction Conditions Optimize Reaction Conditions Low/No Yield->Optimize Reaction Conditions Assess Solvent Choice Assess Solvent Choice Low/No Yield->Assess Solvent Choice Use Stronger Base (e.g., Cs2CO3, NaH) Use Stronger Base (e.g., Cs2CO3, NaH) Check Base Strength->Use Stronger Base (e.g., Cs2CO3, NaH) Weak Base Used Ensure Anhydrous Conditions Ensure Anhydrous Conditions Check Base Strength->Ensure Anhydrous Conditions Moisture Present Switch to Heptyl-Br or Heptyl-I Switch to Heptyl-Br or Heptyl-I Evaluate Alkylating Agent->Switch to Heptyl-Br or Heptyl-I Heptyl-Cl Used Add Catalytic NaI/KI Add Catalytic NaI/KI Evaluate Alkylating Agent->Add Catalytic NaI/KI Slow Reaction Increase Temperature (60-80 °C) Increase Temperature (60-80 °C) Optimize Reaction Conditions->Increase Temperature (60-80 °C) Room Temp Reaction Monitor by TLC for Completion Monitor by TLC for Completion Optimize Reaction Conditions->Monitor by TLC for Completion Insufficient Time Use Polar Aprotic Solvent (DMF, DMSO) Use Polar Aprotic Solvent (DMF, DMSO) Assess Solvent Choice->Use Polar Aprotic Solvent (DMF, DMSO) Inappropriate Solvent caption Troubleshooting Low Yield

Sources

Technical Support Center: Troubleshooting Low Bioactivity of N-heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-heptyl-2,4,6-trimethylbenzenesulfonamide. This document provides a structured troubleshooting framework for researchers, scientists, and drug development professionals who are observing lower-than-expected biological activity with this compound. Our approach is rooted in first principles of chemistry and biology to help you diagnose and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My assay shows low or no activity for N-heptyl-2,4,6-trimethylbenzenesulfonamide. Where should I start troubleshooting?

A1: When faced with low bioactivity, it's crucial to systematically validate the three core components of your experiment: the Compound , the Assay Conditions , and the Biological System . We recommend starting with the most straightforward and common issues first.

A logical starting point is to question the compound's integrity and its behavior in your specific assay environment. Often, the issue is not a lack of inherent bioactivity but rather a problem with the compound's purity, solubility, or stability under the experimental conditions.

Section 1: Compound Integrity and Purity

Q2: How can I be sure that the compound I have is indeed N-heptyl-2,4,6-trimethylbenzenesulfonamide and is of sufficient purity?

A2: It is essential to verify the identity and purity of your compound stock. Even small amounts of highly active impurities can lead to misleading results, or "inert" materials like silica gel from purification can affect the true concentration.[1][2]

Recommended Actions:

  • Verify Identity: Use analytical techniques to confirm the chemical structure of your compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the molecular structure.

    • Mass Spectrometry (MS): Techniques like LC-MS can confirm the molecular weight of the compound and its fragments.[3]

  • Assess Purity: Quantify the purity of your sample.

    • High-Performance Liquid Chromatography (HPLC): This is a standard method to determine the percentage of the desired compound in a sample.[3]

    • Quantitative NMR (qNMR): This technique provides an absolute measure of purity and can detect impurities that are not visible by HPLC.[1]

    • Melting Point Analysis: A sharp melting point close to the literature value can be an indicator of high purity.[4]

Technique Purpose Information Provided
NMR (¹H, ¹³C) Identity ConfirmationDetailed structural information.
LC-MS Identity & PurityMolecular weight and presence of impurities.[3]
HPLC Purity AssessmentPercentage of the main compound.[3]
qNMR Absolute PurityQuantitative purity value.[1]
Melting Point Purity IndicationA narrow melting range suggests high purity.[4]

Section 2: Solubility and Compound Handling

The physicochemical properties of N-heptyl-2,4,6-trimethylbenzenesulfonamide, particularly its long heptyl chain, suggest it is a lipophilic (fat-soluble) molecule. This can lead to poor solubility in aqueous assay buffers, which is a common reason for observing low bioactivity.

Q3: I've confirmed the purity of my compound, but the activity is still low. Could solubility be the issue?

A3: Yes, poor aqueous solubility is a very likely culprit. If the compound crashes out of solution, its effective concentration in the assay will be much lower than the nominal concentration, leading to an apparent lack of activity.

Recommended Actions:

  • Visual Inspection: After adding the compound to your assay medium, visually inspect the wells (under a microscope if necessary) for any signs of precipitation.

  • Solvent Choice: N-heptyl-2,4,6-trimethylbenzenesulfonamide is likely soluble in organic solvents like dimethyl sulfoxide (DMSO).[5][6] Prepare a concentrated stock solution in 100% DMSO.

  • Control DMSO Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically <0.5%) as DMSO itself can have biological effects at higher concentrations.[7] It's crucial to run a vehicle control (assay buffer with the same final DMSO concentration but without the compound) to account for any solvent effects.[8]

Q4: How can I improve the solubility of my compound in the assay?

A4: If you suspect precipitation, consider the following:

  • Lower the Final Concentration: Test a broader range of concentrations, including much lower ones.[9][10]

  • Use of Surfactants: In some biochemical (cell-free) assays, a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain compound solubility. However, be cautious as surfactants can interfere with biological systems.

  • Sonication: Briefly sonicating the solution after dilution can sometimes help to dissolve the compound.

Section 3: Compound Stability

Sulfonamides can be susceptible to degradation under certain conditions, such as extreme pH or exposure to light.[11][12]

Q5: Could my compound be degrading during the experiment?

A5: It's possible, especially if your assay involves long incubation times or harsh conditions. Sulfonamides are generally more stable in neutral to alkaline conditions and more prone to hydrolysis in acidic environments.[11][12][13][14]

Recommended Actions:

  • pH of Assay Buffer: Check the pH of your assay buffer. If it is acidic, consider if this is essential for the assay.

  • Incubation Time: If possible, run a time-course experiment to see if the compound's effect diminishes over time, which could suggest degradation.

  • Light Exposure: Protect your compound stock and assay plates from light, as some sulfonamides can be light-sensitive.[11]

  • Forced Degradation Study: To definitively test stability, you can perform a forced degradation study.

Protocol: Forced Degradation Study
  • Prepare solutions of your compound in your assay buffer.

  • Expose the solutions to different stress conditions (e.g., acidic pH, basic pH, elevated temperature, UV light) for a set period.[11][12]

  • Analyze the stressed samples by HPLC or LC-MS to quantify the amount of remaining parent compound and identify any degradation products.[12]

Section 4: Assay and Biological System Troubleshooting

If you have ruled out issues with the compound itself, the next step is to investigate the assay and the biological system.

Q6: My compound is pure, soluble, and stable, but still inactive. What else could be wrong?

A6: Several factors related to the assay design and biological system could be at play.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low bioactivity.

  • Inappropriate Concentration Range: The active concentration range might be narrower or lower than you are testing. Perform a dose-response curve over a wide range of concentrations (e.g., from nanomolar to high micromolar).

  • Assay Interference: The compound might be interfering with the assay technology itself (e.g., autofluorescence, quenching). This is a known issue for some classes of molecules.[15]

    • Action: Run your compound in a control experiment without the biological target to check for assay artifacts.

  • Cell Permeability (for cell-based assays): The compound may not be getting into the cells to reach its target. This is a possibility for any molecule, and computational models can predict permeability.

  • Positive Control: Ensure that a known positive control for your assay is behaving as expected.[16] If the positive control is also failing, this points to a problem with the assay itself, not your test compound.

  • Target Engagement: The compound might not be binding to its intended target in your system. This is a more complex issue that may require specialized assays (e.g., thermal shift assays, surface plasmon resonance) to investigate.

This guide provides a systematic approach to troubleshooting low bioactivity. By carefully considering each of these potential issues, you can identify the root cause of the problem and obtain reliable data for your research.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20). National Center for Biotechnology Information. [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Planta Medica. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2023, December 1). National Center for Biotechnology Information. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. (2014, October 8). American Chemical Society Publications. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Could a natural compound increase its biological activity as it becomes more pure? (2013, September 30). ResearchGate. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • Which concentrations are optimal for in vitro testing? (2020, August 11). ResearchGate. [Link]

  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023, February 26). LinkedIn. [Link]

  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

  • Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. (2024, December 4). Oxford Academic. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013, January 15). PubMed. [Link]

  • The Problems with the Cells Based Assays. (2012, October 5). SciTechnol. [Link]

  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf. [Link]

  • Design of optimal concentrations for in vitro cytotoxicity experiments - PMC. National Center for Biotechnology Information. [Link]

  • High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype - PMC. National Center for Biotechnology Information. [Link]

  • Which concentrations are optimal for in vitro testing? - PMC. National Center for Biotechnology Information. [Link]

  • Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. Journal of Excipients and Food Chemicals. [Link]

  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. (2024, December 16). National Center for Biotechnology Information. [Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. (2025, April 15). Ranomics. [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Gaylord Chemical. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • 2,4,6-Trimethylbenzenesulfonamide. PubChem. [Link]

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC. (2021, May 21). National Center for Biotechnology Information. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. (2024, December 6). National Center for Biotechnology Information. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC. (2022, July 13). National Center for Biotechnology Information. [Link]

  • (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021, May 12). ResearchGate. [Link]

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (2022, January 24). Stanford University. [Link]

  • A survey of across-target bioactivity results of small molecules in PubChem - PMC. National Center for Biotechnology Information. [Link]

  • Nuisance small molecules under a machine-learning lens. (2022, March 30). Digital Discovery (RSC Publishing). [Link]

  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents.
  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021, May 21). PubMed. [Link]

  • EXPLORING THE CONFORMATIONAL LANDSCAPE OF BIOACTIVE SMALL MOLECULES. bioRxiv. [Link]

Sources

Technical Support Center: Degradation Pathways of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of benzenesulfonamide compounds. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide in-depth, field-proven insights to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for benzenesulfonamide compounds?

Benzenesulfonamide and its derivatives are susceptible to degradation through several key pathways, primarily driven by environmental and experimental conditions. These include:

  • Microbial Degradation: This is a significant pathway in environmental settings, where microorganisms utilize the compound as a carbon or energy source.[1][2] Degradation can proceed through enzymatic hydrolysis of the amide bond or modification of the aromatic ring.[3]

  • Photodegradation: Exposure to ultraviolet (UV) light, particularly in the presence of photosensitizers, can lead to the breakdown of benzenesulfonamides.[4][5] This process often involves the generation of reactive oxygen species (ROS) that attack the molecule.[5]

  • Chemical Degradation: This broad category includes processes like hydrolysis (acid or base-catalyzed) and oxidation.[6][7] Advanced Oxidation Processes (AOPs), utilizing strong oxidizing agents like ozone or hydroxyl radicals, are particularly effective in degrading these compounds.[4][8][9]

Q2: What are the common initial steps in the microbial degradation of benzenesulfonamides?

Microbial degradation of benzenesulfonamides often commences with one of two primary enzymatic attacks:

  • Ipso-substitution: Some microorganisms, like Microbacterium sp., employ a type I ipso-substitution mechanism. This involves the enzymatic replacement of the sulfonate group, leading to the formation of catechols which are then further metabolized.

  • Amide Bond Cleavage: Hydrolytic cleavage of the sulfonamide bond is another common initial step, yielding aminophenol and a sulfite or sulfate ion.[10]

The specific pathway and resulting intermediates are highly dependent on the microbial species and the specific structure of the benzenesulfonamide compound.[3][10]

Q3: How does pH influence the degradation of benzenesulfonamide compounds?

The pH of the experimental medium is a critical parameter that can significantly impact both chemical and biological degradation rates.

  • Chemical Stability: Benzenesulfonamides are generally more stable in acidic conditions.[3] Under alkaline conditions, hydrolysis of the sulfonamide bond is often accelerated.

  • Advanced Oxidation Processes (AOPs): In AOPs like ozonation or UV/electrochemical oxidation, pH can influence the generation and reactivity of oxidizing species. For instance, some studies have shown the highest degradation rates for certain sulfonamides at a pH of 8.3 in a UV/electrochemical system.[11]

  • Microbial Activity: The optimal pH for microbial degradation varies depending on the specific microorganisms involved. Most bacteria active in biodegradation thrive in near-neutral pH conditions.

Q4: What is "forced degradation" and why is it important for studying benzenesulfonamides in drug development?

Forced degradation, also known as stress testing, is a critical component of the drug development process.[12] It involves intentionally subjecting a drug substance, such as a benzenesulfonamide derivative, to harsh conditions like strong acids, bases, oxidizing agents, light, and heat.[12][13]

The primary objectives of forced degradation studies are to:

  • Identify Potential Degradants: Determine the likely degradation products that could form under various storage and handling conditions.[12]

  • Elucidate Degradation Pathways: Understand the chemical transformations the drug molecule undergoes.[12]

  • Develop Stability-Indicating Analytical Methods: Create and validate analytical methods (typically HPLC) that can separate the parent drug from all its significant degradation products.[12][14] This is crucial for ensuring the purity, potency, and safety of the final drug product.

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the experimental investigation of benzenesulfonamide degradation.

Issue 1: Low or No Degradation Observed in Microbial Degradation Experiments

Scenario: You have incubated a benzenesulfonamide compound with a microbial culture, but you observe minimal to no decrease in the parent compound concentration over time.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation & Causality Recommended Action
Microbial Inactivity The selected microbial strain or consortium may not possess the necessary enzymatic machinery to degrade the specific benzenesulfonamide structure.Screen a wider variety of microbial strains or use a mixed culture from a relevant environmental source (e.g., activated sludge).[3] Consider enrichment cultures to isolate potent degraders.
Co-metabolism Requirement Some microorganisms can only degrade a target compound in the presence of another, more easily metabolizable carbon source (co-metabolism).[15]Supplement the growth medium with a primary carbon source like glucose or succinate and monitor for degradation of the benzenesulfonamide.
Substrate Toxicity High concentrations of the benzenesulfonamide compound may be toxic to the microorganisms, inhibiting their metabolic activity.Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of the benzenesulfonamide for your microbial culture.
Unfavorable Environmental Conditions Suboptimal pH, temperature, or nutrient availability can hinder microbial growth and enzymatic activity.Optimize the culture conditions (pH, temperature, aeration) for the specific microorganisms being used. Ensure the growth medium contains all essential nutrients.
Issue 2: Poor Reproducibility in Photodegradation Experiments

Scenario: You are conducting photodegradation studies using a UV lamp, but the degradation rates vary significantly between replicate experiments.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation & Causality Recommended Action
Inconsistent Light Intensity Fluctuations in the output of the UV lamp or variations in the distance of the samples from the light source will directly impact the rate of photodegradation.Use a radiometer to measure and standardize the UV light intensity at the sample surface before each experiment. Ensure a fixed and reproducible sample geometry.
Presence of Photosensitizers or Quenchers Trace impurities in the solvent or reaction vessel, or even the degradation products themselves, can act as photosensitizers (accelerating degradation) or quenchers (inhibiting degradation).[4]Use high-purity solvents and thoroughly clean all glassware. Consider the potential for auto-inhibition or auto-catalysis by degradation products when interpreting kinetic data.
Temperature Fluctuations The heat generated by the UV lamp can increase the temperature of the sample, which can influence reaction kinetics.Use a temperature-controlled reaction setup, such as a water bath or a cooling fan, to maintain a constant temperature throughout the experiment.
Matrix Effects in Real-World Samples When using environmental water samples, dissolved organic matter and inorganic ions can significantly affect photodegradation rates.[4]For mechanistic studies, start with purified water. When testing real-world samples, characterize the water matrix (e.g., DOC, major ions) and run appropriate controls.
Issue 3: Difficulty in Identifying Degradation Products by LC-MS

Scenario: You observe the formation of new peaks in your chromatogram after a degradation experiment, but you are unable to confidently identify the structures of the corresponding degradation products using your LC-MS system.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation & Causality Recommended Action
Low Abundance of Degradants The degradation products may be present at concentrations below the limit of detection of your mass spectrometer.Concentrate the sample using solid-phase extraction (SPE) or evaporation. Optimize the ionization source parameters on your mass spectrometer for the expected classes of compounds.
Poor Ionization Efficiency The chemical properties of the degradation products may make them difficult to ionize under the selected ESI or APCI conditions.Experiment with both positive and negative ionization modes. Adjust the mobile phase composition (e.g., add formic acid, ammonium formate, or acetonitrile) to improve ionization.
Isomeric Degradation Products The degradation process may produce multiple isomers that have the same mass but different structures, making them difficult to distinguish by MS alone.Optimize the chromatographic separation to achieve baseline resolution of all isomeric peaks. Use tandem mass spectrometry (MS/MS) to generate fragmentation patterns that can help differentiate between isomers.
Complex Fragmentation Patterns The fragmentation patterns of the degradation products may be complex and difficult to interpret without reference standards.If possible, synthesize or purchase authentic standards of suspected degradation products to compare their retention times and fragmentation patterns. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Forced Degradation (Stress Testing)

Objective: To generate degradation products of a benzenesulfonamide compound under various stress conditions for the development of a stability-indicating analytical method.

Materials:

  • Benzenesulfonamide compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂).

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the benzenesulfonamide compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid benzenesulfonamide compound in an oven at 105°C for 24 hours. Dissolve a known amount of the stressed solid in the initial solvent for analysis.

  • Photodegradation: Expose the solid compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, if necessary. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, typically RP-HPLC with UV and/or MS detection.[14]

Workflow for Identification of Microbial Degradation Pathways

The following diagram illustrates a typical workflow for elucidating the microbial degradation pathway of a benzenesulfonamide compound.

Microbial_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis & Identification cluster_pathway Pathway Elucidation A Isolate/Select Microorganism(s) B Prepare Culture Medium with Benzenesulfonamide A->B C Incubate under Optimal Conditions B->C D Time-Course Sampling C->D Collect samples at t=0, t=x, ... E LC-MS/MS Analysis D->E F Identify Parent Compound and Metabolites E->F G Structure Elucidation of Unknowns (HRMS, NMR) F->G H Propose Degradation Pathway G->H Based on identified structures I Validate with Authentic Standards H->I J Identify Key Enzymes (Genomics/Proteomics) H->J

Caption: Workflow for elucidating microbial degradation pathways.

Visualizing Degradation Mechanisms

General Advanced Oxidation Process (AOP) Pathway

Advanced Oxidation Processes are highly effective for the degradation of recalcitrant organic pollutants like benzenesulfonamides. The core of these processes is the generation of highly reactive hydroxyl radicals (•OH).

AOP_Pathway AOP AOPs (UV/H₂O₂, Fenton, Ozone) OH_Radical Hydroxyl Radical (•OH) AOP->OH_Radical Generates Intermediates Hydroxylated Intermediates & Ring-Opened Products BSA Benzenesulfonamide BSA->Intermediates Reacts with •OH Mineralization Mineralization (CO₂, H₂O, SO₄²⁻, NH₄⁺) Intermediates->Mineralization Further Oxidation

Caption: Generalized AOP degradation pathway for benzenesulfonamides.

References

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. (2021). MDPI. Retrieved from [Link]

  • Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species'. Semantic Scholar. Retrieved from [Link]

  • Degradation of different sulfonamides by resting cells of... - ResearchGate. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. Retrieved from [Link]

  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]

  • Microbial degradation pathway of SMX based on the previous studies. A:... - ResearchGate. Retrieved from [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. Retrieved from [Link]

  • Sonochemical degradation of benzenesulfonic acid in aqueous medium. CUSAT. Retrieved from [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Retrieved from [Link]

  • Degradation of benzene 1,3-disulfonate by a mixed bacterial culture. PubMed. Retrieved from [Link]

  • Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. PubMed. Retrieved from [Link]

  • THE INFLUENCE OF CONDITIONS ON THE DEGRADATION OF SODIUM N-CHLORO-BENZENESULFONAMIDE AND SODIUM P-TOLUENESULFONAMIDE FROM INDUSTRIAL WASTEWATERS. ResearchGate. Retrieved from [Link]

  • Analytical Method for Flusulfamide as Benzenesulfonamide Fungicide, Residues in Major Agricultural Commodities | Request PDF. ResearchGate. Retrieved from [Link]

  • Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO 2 and ZnO Photocatalysts. MDPI. Retrieved from [Link]

  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents | Request PDF. ResearchGate. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Deciphering the constraints of pure bacterial strains for the complete catabolism of sulfamethoxazole: A proteomic and kinetic study. PMC. Retrieved from [Link]

  • Selective degradation of sulfonamide antibiotics by peroxymonosulfate alone_ Direct oxidation and nonradical mechanisms. ResearchGate. Retrieved from [Link]

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega - ACS Publications. Retrieved from [Link]

  • Recent Advances in Advanced Oxidation Processes for Degrading Pharmaceuticals in Wastewater—A Review. MDPI. Retrieved from [Link]

  • Process for the production of a new benzene sulfonamide derivative. Google Patents.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]

  • Microbial Degradation of Sodium Dodecyl Benzene Sulfonate. 环境科学研究. Retrieved from [Link]

  • Batch and Continuous Photocatalytic Degradation of Benzenesulfonic Acid Using Concentrated Solar Radiation | Request PDF. ResearchGate. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Retrieved from [Link]

  • Advanced oxidation processes for sulfonamide antibiotic sulfamethizole degradation: Process applicability study at ppm level and scale-down to ppb level | Request PDF. ResearchGate. Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC. Retrieved from [Link]

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. PMC. Retrieved from [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Retrieved from [Link]

  • RP-HPLC Method development, Validation and Forced Degradation for Simultaneous estimation of Benserazide HCl and Levodopa in a Marketed Formulation. Retrieved from [Link]

  • Microbial Degradation of Benzene : A Review. ResearchGate. Retrieved from [Link]

  • Microbial Degradation of Sulfonamide Antibiotics. CORE. Retrieved from [Link]

  • Shift in Bacterial Community Structure in the Biodegradation of Benzene and Toluene under Sulfate-Reducing Condition. MDPI. Retrieved from [Link]

Sources

"N-heptyl-2,4,6-trimethylbenzenesulfonamide reaction scale-up problems"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-heptyl-2,4,6-trimethylbenzenesulfonamide

Welcome to the technical support guide for the synthesis and scale-up of N-heptyl-2,4,6-trimethylbenzenesulfonamide. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the unique challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale.

Introduction: The Reaction and Its Scale-Up Challenges

The synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with n-heptylamine in the presence of a base. While straightforward at the lab scale, scaling up this process presents significant hurdles that can impact safety, yield, and purity.

The primary challenges stem from the reaction's exothermic nature and the physical constraints of large-scale reactors.[1] Key issues include:

  • Heat Management: The reaction releases a significant amount of heat. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[2][3]

  • Mixing and Mass Transfer: Achieving uniform mixing in a large vessel is more difficult than in a small flask. Poor mixing can lead to localized "hot spots," the formation of impurities, and incomplete reactions.[1][4]

  • Work-up and Purification: Handling large volumes for extraction, crystallization, and filtration introduces logistical and technical complexities that can affect product quality and yield.[5][6]

This guide provides a structured approach to identifying, understanding, and solving these common scale-up problems.

Reaction Scheme

Caption: Synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during scale-up in a question-and-answer format.

Reaction Control & Safety

Q1: My reaction temperature is spiking uncontrollably during the addition of the sulfonyl chloride, even with the cooling jacket at maximum. What's happening?

A1: This indicates a potential thermal runaway, a critical safety hazard. The rate of heat generation is exceeding the reactor's heat removal capacity.[4] This is a classic scale-up issue because as vessel size increases, the volume (heat generation) grows by the cube of the radius, while the surface area for cooling (heat removal) only grows by the square.[3]

Probable Causes & Solutions:

  • Addition Rate is Too Fast: The most common cause. On a larger scale, you must add the limiting reagent more slowly to allow the cooling system to keep up.[7]

    • Solution: Reduce the addition rate of the 2,4,6-trimethylbenzenesulfonyl chloride. Consider a semi-batch process where the addition rate is controlled to maintain a target temperature.[3]

  • Insufficient Cooling Capacity: The reactor's cooling system may be inadequate for the scale.

    • Solution: Before scaling, perform a reaction calorimetry study to determine the heat of reaction (ΔHrxn) and calculate the required heat removal rate.[3][4] This data will determine if your reactor is suitable.

  • Poor Mixing: Inadequate agitation can create localized areas of high concentration (hot spots) where the reaction proceeds much faster, generating intense heat that the temperature probe may not immediately detect.[4]

    • Solution: Increase the agitation speed and ensure the impeller type is appropriate for the vessel geometry and reaction viscosity.[4][8]

Q2: I'm seeing a significant pressure increase in the reactor headspace. Is this normal?

A2: Not typically. This reaction generates hydrogen chloride (HCl) gas as a byproduct, which is neutralized by the base (e.g., triethylamine) to form a salt. A pressure increase could signal a problem.

Probable Causes & Solutions:

  • Inefficient HCl Scavenging: If the base is not well-mixed or is added too slowly, HCl gas can evolve before it is neutralized.

    • Solution: Ensure the base is present in the reactor before starting the sulfonyl chloride addition and that mixing is sufficient to keep the base dispersed.

  • Thermal Decomposition: An uncontrolled exotherm could be causing the solvent or other components to boil, leading to a rapid pressure increase.[2]

    • Solution: Immediately stop reagent addition and apply emergency cooling. This is a sign of a potential runaway reaction. A thorough process safety review is required before attempting the reaction again.[3][9]

Yield and Purity Issues

Q3: The final product yield is much lower on scale-up compared to my lab experiments. Why?

A3: Lower yields at scale often point to issues with mass transfer, temperature control, or work-up inefficiencies. [1]

Probable Causes & Solutions:

  • Incomplete Reaction: Poor mixing may prevent the reactants from fully interacting within the allotted time.[1]

    • Solution: Increase agitation and/or extend the reaction time. Use in-process controls (IPC) like HPLC or TLC to monitor the consumption of starting materials before beginning the work-up.

  • Side Reactions: Localized hot spots from poor heat management can promote the formation of byproducts, consuming your starting materials.[1]

    • Solution: Improve temperature control by slowing the addition rate and improving mixing, as detailed in Q1.

  • Work-up Losses: Extracting and isolating product from large volumes can be inefficient. The product may have some solubility in the aqueous phase, or emulsions can form, making separations difficult.

    • Solution: Perform a small-scale model of the work-up to optimize solvent volumes, pH adjustments, and settling times. Consider using a different solvent system for extraction if emulsions are a persistent issue.

Q4: My final product purity is low, and I'm seeing new, unidentified impurities that weren't present at the lab scale. What are they and how do I prevent them?

A4: New impurities at scale are typically caused by deviations in local concentrations and temperatures due to mixing and heat transfer limitations. [1]

Probable Causes & Solutions:

  • Bis-sulfonylation of the Amine: If the heptylamine is locally in excess of the base, one amine molecule can react with two molecules of sulfonyl chloride, forming an undesired bis-sulfonylated impurity.

    • Solution: Ensure the base is well-dispersed and always in stoichiometric excess relative to the sulfonyl chloride being added. Adding the sulfonyl chloride to a mixture of the amine and base is a common strategy.

  • Degradation: The product or starting materials may be degrading due to prolonged exposure to high temperatures or acidic/basic conditions during a longer reaction or work-up time.[1]

    • Solution: Investigate the stability of your compounds under the process conditions.[1] It may be necessary to use milder conditions or shorten the work-up duration.

  • Raw Material Quality: Impurities in starting materials that were insignificant at a small scale can become major contaminants in a large batch.[1]

    • Solution: Always source high-quality raw materials and analyze them for purity before use. Variations in raw material grades can significantly impact impurity profiles.[1]

Crystallization and Isolation

Q5: I'm having trouble crystallizing the product at a large scale. It's oiling out or forming a fine powder that is difficult to filter.

A5: Crystallization is highly sensitive to scale-dependent factors like cooling rate, mixing, and supersaturation. [5][10] What works in a rapidly cooled flask is often difficult to reproduce in a large, jacketed reactor.

Probable Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling of a large volume can generate high levels of supersaturation, leading to uncontrolled nucleation ("crashing out"), which forms fine particles or oils.

    • Solution: Develop a controlled cooling profile. A slower, linear cooling rate allows for controlled crystal growth rather than rapid nucleation.[6]

  • Inadequate Mixing: Poor agitation during crystallization leads to non-uniform temperature and concentration, resulting in a broad particle size distribution.[6]

    • Solution: Ensure the agitation is sufficient to keep the solids suspended without causing excessive secondary nucleation (crystal breakage).

  • Solvent System is Not Optimized: The ideal solvent system for crystallization may differ at scale.

    • Solution: Perform solubility studies to map out the solubility curve of your product in different solvent/anti-solvent systems. This allows for the design of a robust crystallization process (cooling, anti-solvent, or evaporative).[6][11]

Key Process Parameters & Optimization

Proactive optimization is key to a successful scale-up. The following table compares typical lab-scale parameters with critical considerations for pilot or production scale.

ParameterLab Scale (1-10 g)Scale-Up (>1 kg) ConsiderationsRationale
Vessel Round Bottom FlaskJacketed Glass or Stainless Steel ReactorProvides controlled heating/cooling and robust containment.[9]
Addition Method Dropping Funnel (Manual)Metering Pump (Automated)Ensures a precise, reproducible, and slow addition rate to control the exotherm.[7]
Addition Time 5-15 minutes2-8 hours (or more)Slower addition is critical for allowing the reactor's cooling system to dissipate the heat generated by the reaction.[2]
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (e.g., pitched-blade turbine)Ensures homogeneity in a larger volume, preventing hot spots and improving mass transfer.[4][12]
Temperature Control Ice Bath (Manual)Automated Jacket with Thermocouple Feedback LoopProvides precise and reliable temperature control, which is essential for safety and minimizing side reactions.[4]
Process Monitoring TLCIn-situ Probes (FTIR, FBRM), HPLC SamplingAllows for real-time monitoring of reactant consumption and product formation, ensuring the reaction is complete before work-up.

Visualization of Workflows

Troubleshooting Flowchart for Low Yield

Troubleshooting_Yield Start Low Yield Observed During Scale-Up Check_IPC Analyze In-Process Control (IPC) Samples (e.g., HPLC, TLC) Start->Check_IPC Incomplete_Reaction Is the reaction incomplete? (Starting material remains) Check_IPC->Incomplete_Reaction Workup_Issue Analyze Aqueous & Organic Layers from Work-up Incomplete_Reaction->Workup_Issue No Optimize_Mixing Solution: 1. Increase agitation speed. 2. Extend reaction time. 3. Verify temperature. Incomplete_Reaction->Optimize_Mixing Yes Product_in_Aqueous Is product lost to the aqueous phase? Workup_Issue->Product_in_Aqueous Optimize_Workup Solution: 1. Adjust pH of aqueous phase. 2. Perform a back-extraction. 3. Use a different work-up solvent. Product_in_Aqueous->Optimize_Workup Yes Side_Reaction_Issue Probable Cause: Side reactions or degradation. Analyze crude for byproducts. Product_in_Aqueous->Side_Reaction_Issue No

Caption: Decision tree for troubleshooting low yield issues.

General Scale-Up Safety Workflow

Scale_Up_Workflow cluster_prep Phase 1: Pre-Scale Assessment cluster_execution Phase 2: Execution cluster_contingency Contingency Plan Lit_Review Literature & Safety Review (e.g., Bretherick's) Calorimetry Reaction Calorimetry (RC1) to determine ΔHrxn, heat flow Lit_Review->Calorimetry Risk_Assessment Formal Risk Assessment Calorimetry->Risk_Assessment Pilot_Run Pilot Scale Run (e.g., 3x scale) Risk_Assessment->Pilot_Run Approval Monitor Continuous Monitoring (Temp, Pressure, IPC) Pilot_Run->Monitor Full_Scale Full-Scale Production Monitor->Full_Scale Quench Emergency Quench & Cooling Protocol Monitor->Quench If Deviations Occur

Caption: A structured workflow for ensuring safety during scale-up.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Pharmaceutical Crystalliz
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • Scale-Up Reaction Safety. Princeton University Environmental Health & Safety.
  • Scale Up Safety. Stanford University Environmental Health & Safety.
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.
  • Best Practices for Working with Chemical Reactions in the Lab.
  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom.org.
  • Understanding the Importance of Crystalliz
  • A Review of Stirred Tank Dynamics: Power Consumption, Mixing Time and Impeller Geometry. IIETA.
  • Effect of Different Impeller Types on Mixing Efficiency in Mechanically Stirred Tanks with Tubular Baffles. MDPI.

Sources

Technical Support Center: Alternative Synthetic Routes for N-heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into various synthetic methodologies. Here, we will explore common challenges, offer troubleshooting solutions, and present alternative synthetic routes in a practical question-and-answer format. Our goal is to empower you with the knowledge to navigate the complexities of your experiments and achieve optimal results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize N-heptyl-2,4,6-trimethylbenzenesulfonamide via direct alkylation of 2,4,6-trimethylbenzenesulfonamide with 1-bromoheptane using potassium carbonate as the base in DMF, but I am observing very low conversion. What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion in the N-alkylation of sulfonamides is a common issue that can often be traced back to a few key factors. The primary reason is often insufficient deprotonation of the sulfonamide nitrogen, rendering it non-nucleophilic. Let's break down a systematic approach to troubleshooting this problem.

  • Re-evaluate Your Base Selection: The pKa of a typical arylsulfonamide is around 10. While potassium carbonate (pKa of conjugate acid ~10.3) can work, its basicity might be insufficient for complete deprotonation, especially if the reaction medium has traces of moisture.

    • Solution: Consider a stronger base. Sodium hydride (NaH) is a common and effective choice for deprotonating sulfonamides. Alternatively, other strong bases like lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide (KOtBu) can be employed.

  • Assess Solvent and Temperature Conditions:

    • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally good choices as they solvate the cation of the base and do not interfere with the nucleophile.[1] Ensure your solvent is anhydrous, as water will consume the base and hinder deprotonation.

    • Temperature: While room temperature can be sufficient, gently heating the reaction mixture (e.g., to 50-80 °C) can often increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions like elimination, especially with secondary alkyl halides.

  • Consider Steric Hindrance: The 2,4,6-trimethylbenzenesulfonyl group (mesityl group) is sterically bulky. This can hinder the approach of the alkylating agent to the nitrogen atom.[1]

    • Solution: While you cannot change the inherent sterics of your starting material, optimizing the base and temperature becomes even more critical to drive the reaction forward.

Issue 2: Formation of N,N-Dialkylated Byproduct

Question: My reaction is producing a significant amount of the N,N-diheptyl-2,4,6-trimethylbenzenesulfonamide as a byproduct. How can I suppress this side reaction?

Answer:

The formation of the N,N-dialkylated product is a classic side reaction when working with primary sulfonamides.[1][2] After the initial desired N-mono-alkylation, the resulting secondary sulfonamide can be deprotonated again and undergo a second alkylation. Here are several strategies to favor mono-alkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the 1-bromoheptane.[2] A large excess of the alkylating agent will invariably lead to a higher percentage of the dialkylated product.[1]

  • Slow Addition of the Alkylating Agent: Adding the 1-bromoheptane dropwise to the reaction mixture helps to maintain a low instantaneous concentration of the alkylating agent, thus favoring the initial mono-alkylation over the subsequent dialkylation.[1][2]

  • Lower the Reaction Temperature: The second alkylation step is often more sensitive to temperature changes than the first.[2] Running the reaction at a lower temperature can help to reduce the rate of the undesired second alkylation.

Issue 3: Difficult Purification of the Final Product

Question: I am struggling to separate my desired N-heptyl-2,4,6-trimethylbenzenesulfonamide from the unreacted starting sulfonamide and the N,N-diheptyl byproduct. What purification strategies do you recommend?

Answer:

Purification of N-alkylated sulfonamides can indeed be challenging due to the similar polarities of the starting material, product, and byproducts. Here are some effective approaches:

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution on silica gel is often necessary. Start with a non-polar solvent system (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. The N,N-diheptyl byproduct will elute first, followed by your desired N-heptyl product, and finally the more polar starting sulfonamide.

    • TLC Monitoring: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) before workup will help you to visualize the separation and choose an appropriate solvent system for the column.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.[3]

  • Acid-Base Extraction: This can be useful for removing the unreacted starting sulfonamide. The starting 2,4,6-trimethylbenzenesulfonamide is acidic and can be deprotonated by a moderately strong base (like NaOH) to form a water-soluble salt.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with an aqueous base solution (e.g., 1M NaOH). The deprotonated starting material will move into the aqueous layer. The N-heptyl and N,N-diheptyl products will remain in the organic layer. You can then separate these two by column chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide, exploring alternative routes and the rationale behind them.

Question 1: Are there alternative, more modern methods for the N-alkylation of sulfonamides that might avoid some of the issues seen with traditional alkyl halides?

Answer:

Absolutely. Several modern and often more efficient methods have been developed for the N-alkylation of sulfonamides. These can offer advantages in terms of milder reaction conditions, better selectivity for mono-alkylation, and improved functional group tolerance.

  • Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation with Alcohols: This is an environmentally friendly approach that uses an alcohol (in this case, 1-heptanol) as the alkylating agent, with water being the only byproduct.[2] A well-defined manganese(I) PNP pincer precatalyst can efficiently catalyze the mono-N-alkylation of a wide range of sulfonamides.[4] This method has been shown to be highly selective for mono-alkylation.[2]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides with alcohols under mild conditions using a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[2][5] A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, which is important for stereospecific syntheses. For sulfonamides, this reaction is often highly efficient.[6]

  • Buchwald-Hartwig Amination: While typically used for forming C-N bonds with aryl halides, variations of the Buchwald-Hartwig amination can be adapted for the N-alkylation of sulfonamides.[7] This palladium-catalyzed cross-coupling reaction can be a powerful tool, especially for more complex substrates.

Question 2: What is the best way to prepare the starting material, 2,4,6-trimethylbenzenesulfonyl chloride?

Answer:

The most common and reliable method for preparing 2,4,6-trimethylbenzenesulfonyl chloride is the reaction of mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid.[8] This is a well-established procedure, and variations are documented in resources like Organic Syntheses.[9]

Key Considerations:

  • Safety: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exotherm and minimize side reactions.

  • Workup: The reaction is usually quenched by carefully pouring the reaction mixture onto ice. The solid sulfonyl chloride can then be collected by filtration.

Question 3: Can I use reductive amination to synthesize N-heptyl-2,4,6-trimethylbenzenesulfonamide?

Answer:

Yes, reductive amination is a viable, though less direct, alternative. This would involve a two-step process:

  • Formation of the Imine: Reaction of heptanal with 2,4,6-trimethylbenzenesulfonamide.

  • Reduction of the Imine: The resulting N-sulfonylimine is then reduced to the desired sulfonamide.

While this approach is possible, the direct N-alkylation methods are generally more atom-economical and straightforward for this particular target molecule. However, recent advances have shown zirconium-catalyzed reductive amination of amides with sulfonamides to be a mild and selective method.[10]

Comparative Summary of Synthetic Routes

MethodAlkylating AgentCatalyst/ReagentsKey AdvantagesKey Disadvantages
Classical N-Alkylation 1-BromoheptaneStrong Base (e.g., NaH)Readily available starting materials.Potential for N,N-dialkylation; can require harsh conditions.[2]
"Borrowing Hydrogen" 1-HeptanolMn(I) PNP pincer catalystEnvironmentally friendly (water byproduct); high selectivity for mono-alkylation.[2][4]Requires a specific catalyst; may require higher temperatures.
Mitsunobu Reaction 1-HeptanolPPh₃, DEAD/DIADMild conditions; stereospecific (inversion of configuration).[5][6]Generates stoichiometric phosphine oxide byproduct which can complicate purification.
Reductive Amination HeptanalReducing Agent (e.g., NaBH₄)Alternative for substrates sensitive to alkyl halides.Two-step process; may not be as direct as other methods.[10]

Experimental Protocols

Protocol 1: Classical N-Alkylation with 1-Bromoheptane

This protocol details the synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide using a strong base and an alkyl halide.

Materials:

  • 2,4,6-trimethylbenzenesulfonamide (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • 1-Bromoheptane (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trimethylbenzenesulfonamide.

  • Add anhydrous DMF to dissolve the sulfonamide.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add 1-bromoheptane dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Manganese-Catalyzed N-Alkylation with 1-Heptanol

This protocol describes a greener approach using an alcohol as the alkylating agent.

Materials:

  • 2,4,6-trimethylbenzenesulfonamide (1.0 mmol)

  • 1-Heptanol (1.2 mmol)

  • Mn(I) PNP pincer precatalyst (e.g., 5 mol%)

  • Potassium carbonate (K₂CO₃) (10 mol%)

  • Xylenes (to make a 1 M solution of the sulfonamide)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 2,4,6-trimethylbenzenesulfonamide, 1-heptanol, Mn(I) PNP pincer precatalyst, and K₂CO₃.

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction with 1-Heptanol

This protocol outlines the synthesis under mild, stereoinvertive conditions.

Materials:

  • 2,4,6-trimethylbenzenesulfonamide (1.0 equiv)

  • 1-Heptanol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2,4,6-trimethylbenzenesulfonamide, 1-heptanol, and PPh₃ in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_start Starting Materials cluster_intermediate Intermediate Mesitylene Mesitylene Heptyl_Source 1-Bromoheptane or 1-Heptanol or Heptanal Mesityl_Sulfonamide 2,4,6-Trimethyl- benzenesulfonamide Route1 NaH, DMF Mesityl_Sulfonamide->Route1 Route2 Mn(I) Catalyst Mesityl_Sulfonamide->Route2 Route3 PPh3, DIAD Mesityl_Sulfonamide->Route3 Final_Product N-heptyl-2,4,6-trimethyl- benzenesulfonamide Route1->Final_Product Route2->Final_Product Route3->Final_Product

Caption: Alternative synthetic pathways to N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Base Is the base strong enough? (e.g., NaH vs. K2CO3) Start->Check_Base Check_Solvent Is the solvent anhydrous and appropriate (e.g., DMF)? Check_Base->Check_Solvent Yes Solution_Base Use a stronger base (e.g., NaH, LiHMDS) Check_Base->Solution_Base No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Solution_Solvent Use anhydrous solvent Check_Solvent->Solution_Solvent No Solution_Temp Gently heat the reaction (e.g., 50-80 °C) Check_Temp->Solution_Temp No End Improved Yield Check_Temp->End Yes Solution_Base->Check_Solvent Solution_Solvent->Check_Temp Solution_Temp->End

Caption: Troubleshooting logic for low reaction yield.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (2015). CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2016). Suggestions for reaction conditions to prepare methyl 2,4,6-trimethylbenzenesulfonate. Retrieved from [Link]

  • Birmule, P. R., et al. (2024). CRYSTAL STRUCTURE OF N, N,4-TRIMETHYLBENZENESULFONAMIDE AND ITS HIRSHFELD SURFACE ANALYSIS. Advanced Engineering Science.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715-3724. [Link]

  • Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]

  • European Journal of Chemistry. (2024).
  • Sanghavi, N. M., et al. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Retrieved from [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619.
  • Ali, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Pharmaceuticals, 17(7), 896.
  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • ACS Publications. (2025).
  • ResearchGate. (n.d.). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides.
  • Google Patents. (1994). US5296636A - Preparation of 2,4,6-trimethylbenzoic acid.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • ChemRxiv. (n.d.).
  • MDPI. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • MDPI. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Thieme. (n.d.).
  • National Institutes of Health. (n.d.).
  • Thieme. (2024).
  • Thieme. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of N-Heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the synthesis and purification of sterically hindered, highly lipophilic sulfonamides.

N-heptyl-2,4,6-trimethylbenzenesulfonamide presents a unique intersection of synthetic challenges. The steric bulk of the mesityl (2,4,6-trimethylphenyl) group severely retards the nucleophilic attack of the amine, while the highly lipophilic heptyl chain complicates downstream crystallization by promoting phase separation (oiling out) rather than solid crystal formation. This guide provides field-proven, mechanistically grounded protocols to ensure your final compound achieves >99% purity.

Mechanistic Insights & Causality

The sulfonylation of heptan-1-amine with 2,4,6-trimethylbenzenesulfonyl chloride proceeds via a nucleophilic acyl substitution pathway[1]. However, the two ortho-methyl groups on the sulfonyl chloride create a significant steric shield around the electrophilic sulfur atom. Consequently, the reaction kinetics are substantially slower than standard tosylations.

If strictly anhydrous conditions are not maintained, the competing hydrolysis of the sulfonyl chloride into mesitylenesulfonic acid becomes a dominant side reaction. Furthermore, the resulting product is highly non-polar, which directly influences our choice of purification solvents and extraction techniques[2].

Quantitative Impurity Profiling

To effectively purify the target compound, you must understand the physicochemical behavior of the reaction matrix. Table 1 summarizes the expected matrix components and their separation metrics.

Table 1: Impurity Profile and Separation Metrics

ComponentNature of ImpurityRf Value (Hexane:EtOAc 4:1)Solubility ProfileTargeted Removal Strategy
N-Heptyl-2,4,6-trimethylbenzenesulfonamide Target Product 0.45 Soluble in DCM, EtOAc, hot HexanesTarget Isolation
2,4,6-Trimethylbenzenesulfonyl chlorideUnreacted Starting Material0.65Highly soluble in non-polar solventsPolymer-bound amine scavenging
Heptan-1-amineUnreacted Starting Material0.05 (streaks)Soluble in aqueous acid1M HCl wash (using ether extraction)
Mesitylenesulfonic acidHydrolysis Byproduct0.00 (baseline)Soluble in aqueous baseSaturated NaHCO₃ wash
Troubleshooting Guides (FAQs)

Q1: My reaction stalls with significant unreacted 2,4,6-trimethylbenzenesulfonyl chloride remaining. Should I increase the temperature to force completion? A: Do not default to high heat. Elevating the temperature exponentially increases the rate of sulfonyl chloride hydrolysis if trace moisture is present in the system. Causality: The issue is steric, not purely thermodynamic. Solution: Address the steric hindrance by adding a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) alongside your primary base (e.g., triethylamine)[3]. DMAP acts as an acyl transfer catalyst, forming a highly reactive, less sterically hindered sulfonylpyridinium intermediate that rapidly reacts with the bulky heptylamine.

Q2: During recrystallization from ethanol/water, my product separates as a viscous oil at the bottom of the flask instead of forming crystals. How do I fix this "oiling out"? A: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which it saturates the solution[2]. The heptyl chain significantly lowers the melting point of this specific sulfonamide, making it highly prone to this phenomenon. Causality: The mixed solvent system (EtOH/H₂O) becomes too polar too quickly upon cooling, forcing the lipophilic compound to phase-separate as a liquid rather than nucleating as a solid. Solution: Reheat the mixture until the oil dissolves completely. Add more of the less polar solvent (ethanol) to decrease the polarity of the bulk solvent. Cool the flask very slowly to room temperature before using an ice bath. If oiling persists, switch entirely to a non-polar solvent system like hexane/ethyl acetate or use seed crystals to bypass the supersaturation phase[4].

Q3: Even after rigorous acid/base washing, my NMR shows trace heptylamine carryover. How can I ensure complete removal without resorting to column chromatography? A: Heptylamine is exceptionally lipophilic for a primary aliphatic amine. Causality: While a standard 1M HCl wash easily removes short-chain amines, the resulting heptylammonium chloride salt retains partial solubility in moderately polar organic phases like dichloromethane (DCM). Solution: Swap DCM for a strictly non-polar extraction solvent like diethyl ether or methyl tert-butyl ether (MTBE) during the workup. The lipophilic ammonium salt is significantly less soluble in ether than in DCM, thermodynamically driving the impurity entirely into the aqueous acidic phase[5].

Validated Experimental Protocols
Protocol 1: Optimized Synthesis and Self-Validating Workup

This protocol integrates chemical scavenging to ensure no reactive electrophiles remain, acting as a self-validating system prior to final isolation.

  • Anhydrous Setup: Flame-dry a 100 mL round-bottom flask. Purge with argon. Add heptan-1-amine (1.0 eq, 10 mmol) and strictly anhydrous DCM (0.2 M, 50 mL).

  • Catalytic Activation: Add triethylamine (1.5 eq, 15 mmol) and DMAP (0.1 eq, 1 mmol). Cool the system to 0 °C using an ice bath.

  • Sulfonylation: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 10 mL anhydrous DCM. Add this solution dropwise over 20 minutes to control the exotherm[3].

  • Reaction: Remove the ice bath. Stir at room temperature for 12 hours. Monitor completion via TLC.

  • Self-Validation (Scavenging): To guarantee the absolute removal of unreacted sulfonyl chloride (which co-elutes closely with the product), add 0.2 eq of a polymer-bound amine (e.g., aminomethyl polystyrene resin) directly to the flask. Stir for 1 hour, then filter. This chemically neutralizes the electrophile without introducing soluble impurities into your matrix.

  • Phase Extraction: Evaporate the DCM and redissolve the crude mixture in 50 mL MTBE. Wash sequentially with 1M HCl (3 x 20 mL) to remove DMAP and trace amine, followed by saturated NaHCO₃ (2 x 20 mL) to remove any sulfonic acid[5].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure crude solid.

Workflow Start Heptan-1-amine + Sulfonyl Chloride Reaction Catalytic DMAP DCM, 0°C to RT Start->Reaction Scavenge Polymer-bound Amine (Scavenge Electrophile) Reaction->Scavenge AcidWash 1M HCl Wash (Removes Amines) Scavenge->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acids) AcidWash->BaseWash Pure Pure Crude Sulfonamide BaseWash->Pure

Fig 1. Optimized synthesis and self-validating workup workflow for sterically hindered sulfonamides.

Protocol 2: High-Yield Crystallization (Avoiding Oiling Out)
  • Dissolution: Place the crude N-heptyl-2,4,6-trimethylbenzenesulfonamide in an Erlenmeyer flask. Dissolve in a minimum volume of boiling ethyl acetate (approx. 3-5 mL/g).

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add hot hexanes dropwise until the solution becomes faintly turbid (indicating the saturation point).

  • Clarification: Add 1-2 drops of hot ethyl acetate until the solution is perfectly clear again.

  • Controlled Nucleation: Remove from heat. Wrap the flask tightly in aluminum foil to insulate it, allowing the thermodynamic cooling to occur over 4-6 hours to room temperature. Do not agitate the flask.

  • Final Isolation: Once a crystalline lattice has formed, cool the flask in an ice bath for 30 minutes to maximize yield. Filter via a Büchner funnel and wash the filter cake with ice-cold hexanes[4].

Troubleshooting Issue Product Oils Out During Cooling Action1 Reheat to Dissolve Issue->Action1 Decision Adjust Solvent Polarity Action1->Decision PathA Add Non-Polar Solvent (e.g., Hexanes) Decision->PathA PathB Add Seed Crystals at Saturation Point Decision->PathB Result Crystalline Solid PathA->Result PathB->Result

Fig 2. Decision matrix for resolving "oiling out" during the crystallization of lipophilic sulfonamides.

References
  • [1] Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. 1

  • [2] Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem. 2

  • [3] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem. 3

  • [5] Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. ACS Publications. 5

  • [4] Byproduct identification and removal in sulfonamide synthesis. Benchchem. 4

Sources

"troubleshooting guide for sulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonamide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental kinetics and thermodynamics that dictate reaction success. Successful sulfonamide synthesis requires a deep understanding of the kinetic competition between S-N coupling, hydrolysis, and over-reaction.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your workflows are robust, scalable, and reproducible.

Strategic Workflow Visualization

Sulfonamide_Workflow Start Sulfonamide Synthesis Strategy Selection S1 Traditional S-N Coupling (Amine + R-SO2Cl) Start->S1 S2 Oxidative Chlorination (Thiol + Amine) Start->S2 S3 SuFEx Chemistry (R-SO2F + Amine) Start->S3 S1_A Anhydrous Protocol (Moisture Sensitive) S1->S1_A Standard S1_B Schotten-Baumann (Biphasic/Aqueous) S1->S1_B Green / Water-stable Val1 Self-Validation: TLC / LC-MS Check S2->Val1 S3->Val1 S1_A->Val1 S1_B->Val1

Decision tree for selecting sulfonamide synthesis strategies based on substrate reactivity.

Core Experimental Protocols (Self-Validating Systems)

Protocol 1: Anhydrous S-N Coupling (Standard Sulfonylation)

Causality: Water outcompetes amines for the highly electrophilic sulfonyl chloride, leading to sulfonic acid byproducts. Anhydrous conditions prevent this competing pathway[1].

  • Step 1: Dissolve the amine (1.0 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂/Ar) and cool to 0 °C.

  • Step 2: Add the sulfonyl chloride (1.05 eq) dropwise. Causality: Dropwise addition controls the exothermic reaction, preventing localized thermal degradation and minimizing di-sulfonylation[1].

  • Step 3 (Self-Validation Check): After 1 hour, quench a 10 µL aliquot with methanol. Analyze via LC-MS. The presence of methyl sulfonate confirms unreacted sulfonyl chloride, indicating the reaction requires more time or additional base.

  • Step 4: Wash the organic layer with 1M HCl to remove excess pyridine/amine, followed by brine. Dry over MgSO₄ and concentrate under reduced pressure.

Protocol 2: Green Schotten-Baumann Synthesis

Causality: For robust, water-stable amines, a biphasic system with Na₂CO₃ avoids toxic organic bases while effectively scavenging the generated HCl[2].

  • Step 1: Dissolve the amine in a 10% aqueous Na₂CO₃ solution.

  • Step 2: Add the sulfonyl chloride portion-wise at room temperature.

  • Step 3 (Self-Validation Check): Continuously monitor the pH. If the pH drops below 8, add more Na₂CO₃. A rapid pH drop validates that the coupling (or competing hydrolysis) is actively generating HCl[2].

  • Step 4: Acidify the mixture to pH 2 using 10% HCl. The pure sulfonamide will typically precipitate. Filter and wash with cold water.

Protocol 3: One-Pot Oxidative Chlorination from Thiols

Causality: Sulfonyl chlorides are often unstable and hazardous to isolate. Generating them in situ using an oxidant like N-chlorosuccinimide (NCS) allows for immediate trapping by the amine, improving overall yield and safety[3].

  • Step 1: Suspend the thiol in a MeCN/water mixture. Add NCS (3.0 eq) and tetrabutylammonium chloride at 0 °C.

  • Step 2: Stir for 30 minutes to form the sulfonyl chloride in situ.

  • Step 3 (Self-Validation Check): Spot the reaction on TLC. The disappearance of the UV-active thiol spot confirms complete oxidation.

  • Step 4: Add the amine (2.0 eq) directly to the reaction vessel. Stir until complete, then extract with EtOAc[4].

Troubleshooting Guide & FAQs

Q1: Why am I observing di-sulfonylation (N,N-disulfonyl amines) instead of the desired secondary sulfonamide? A1: Causality: Primary amines are highly nucleophilic. If you use an excess of sulfonyl chloride or a strong, unhindered base, the initially formed secondary sulfonamide can be deprotonated (since the N-H proton is highly acidic) and react with a second equivalent of sulfonyl chloride[5]. Solution: Maintain strict 1:1 stoichiometry. Use a sterically hindered base (e.g., DIPEA) or pyridine, which acts as a nucleophilic catalyst but buffers the pH to prevent deprotonation of the product.

Q2: My sulfonyl chloride is hydrolyzing into sulfonic acid before it reacts with the amine. How can I prevent this? A2: Causality: Trace water in the solvent or highly basic aqueous conditions outcompetes the amine for the electrophilic sulfur center[5]. Solution: Use strictly anhydrous solvents (DCM or THF) and dry your amine over molecular sieves. If using Schotten-Baumann conditions, use a biphasic system (e.g., DCM/water) with Na₂CO₃ rather than NaOH, keeping the temperature at 0 °C to suppress the hydrolysis rate[2].

Q3: I'm trying to sulfonylate a sterically hindered secondary amine, but the yield is abysmal. What are my options? A3: Causality: The tetrahedral intermediate formed during sulfonyl chloride attack is highly sensitive to steric clash. Secondary amines have drastically reduced nucleophilicity due to this steric bulk[1]. Solution: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) to form a highly reactive sulfonylpyridinium intermediate. Alternatively, switch to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry using sulfonyl fluorides and calcium triflimide activation, which is less sensitive to steric hindrance but highly specific[6].

Q4: How can I avoid the formation of imidazole impurities when synthesizing pyrazine sulfonamides? A4: Causality: In specific heterocyclic syntheses, particularly those involving forcing conditions, imidazole derivatives can form as side products[5]. Furthermore, conventional heating often leads to lower yields (24-50%) due to thermal degradation. Solution: Transition to microwave-assisted synthesis. This significantly shortens reaction times (e.g., from 15 hours to 30 minutes) and minimizes thermal side reactions, improving overall yield and purity[5].

Quantitative Data Summary

Synthesis StrategyTypical YieldReaction TimeKey SolventsMajor Byproducts / Impurities
Anhydrous S-N Coupling 75-95%2-6 hDCM, THFDi-sulfonylated amines[5]
Schotten-Baumann 70-90%4-12 hWater, EtOAcSulfonic acid (hydrolysis)[2]
Oxidative Chlorination 65-85%1-3 hMeCN, WaterUnreacted disulfides[4]
SuFEx (Sulfonyl Fluorides) 80-98%1-24 hDMF, t-BuOHFluoride salts[6]

References

  • 1 - Chemistry & Biology Interface 2.3 - Organic Chemistry Portal 3.2 - MDPI 4.6 - PMC

  • 4 - ResearchGate 6.5 - Benchchem

Sources

"N-heptyl-2,4,6-trimethylbenzenesulfonamide crystallization problems"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide specifically for researchers and drug development professionals working with N-heptyl-2,4,6-trimethylbenzenesulfonamide .

This molecule presents a unique "perfect storm" of crystallization challenges. The bulky 2,4,6-trimethyl (mesityl) group provides severe steric hindrance that disrupts standard sulfonamide hydrogen-bonding motifs, while the highly flexible, lipophilic N-heptyl chain lowers the lattice energy and melting point. Together, these structural features make the compound notoriously prone to oiling out (liquid-liquid phase separation) and amorphous precipitation.

Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative solvent data, and self-validating experimental protocols to overcome these specific bottlenecks.

Diagnostic Workflow: Crystallization Troubleshooting

G Start Crude N-heptyl-2,4,6- trimethylbenzenesulfonamide Dissolve Dissolve in primary solvent (e.g., EtOAc or Toluene) Start->Dissolve Cooling Controlled Cooling (0.1 °C/min) Dissolve->Cooling Decision1 Observation? Cooling->Decision1 Oiling Oiling Out (LLPS) Decision1->Oiling Liquid drops form Amorphous Amorphous Powder Decision1->Amorphous Crash precipitation Crystals Crystalline Solid Decision1->Crystals Ordered nucleation FixOil Protocol 1: Temp Cycling & Seeding Oiling->FixOil FixAmorph Protocol 2: Vapor Diffusion Amorphous->FixAmorph Validate Validate via XRPD & DSC Crystals->Validate FixOil->Dissolve FixAmorph->Start

Troubleshooting workflow for N-heptyl-2,4,6-trimethylbenzenesulfonamide crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my N-heptyl-2,4,6-trimethylbenzenesulfonamide constantly "oil out" instead of crystallizing? The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a solute's solubility is exceeded at a temperature above its melting point in the solvent mixture[1]. For this specific molecule, the long, flexible N-heptyl chain significantly lowers the melting point and lattice energy compared to shorter-chain analogs. When cooling a supersaturated solution, the thermodynamic system hits the binodal curve (the LLPS boundary) before it reaches the metastable zone limit required for crystal nucleation[2]. The Solution: You must shift the nucleation boundary to intersect the cooling curve before the LLPS boundary. This is achieved by lowering the crystallization temperature using a solvent with a lower boiling point, or by introducing seed crystals to bypass the high kinetic barrier of primary nucleation[1].

Q2: I obtained a solid, but X-Ray Powder Diffraction (XRPD) shows it is an amorphous powder. Why is nucleation failing? The Causality: Sulfonamide crystallization is typically driven by the formation of robust, highly directional N-H···O=S hydrogen-bonded dimers or chains[3]. However, the 2,4,6-trimethyl (mesityl) moiety provides massive steric hindrance, physically blocking the optimal approach angle for these intermolecular hydrogen bonds[4]. Because the molecules struggle to arrange into an ordered lattice quickly, rapid cooling causes the compound to "crash out" as a kinetically favored amorphous solid rather than a thermodynamically stable crystal[1]. The Solution: Switch from thermal cooling to an anti-solvent diffusion method. Slowing down the supersaturation generation allows the molecules the necessary time to overcome the steric hindrance and orient themselves into the correct hydrogen-bonding geometry.

Q3: I am observing different crystal habits and melting points across different batches. How do I control this polymorphism? The Causality: The N-heptyl chain can adopt multiple stable conformations (rotamers) in solution. Depending on the solvent polarity and the kinetics of the crystallization process, different conformers may nucleate, leading to conformational polymorphism[3]. The Solution: Standardize your solvent system and cooling profile. Highly polar solvents may stabilize specific rotamers via dipole interactions. To ensure batch-to-batch consistency, isolate the desired polymorph, characterize it, and use it to seed all future batches at a specific supersaturation temperature[1].

Quantitative Data: Solvent System Selection

To prevent oiling out and amorphous precipitation, solvent selection must balance the lipophilicity of the heptyl chain with the hydrogen-bonding needs of the sulfonamide core.

Primary SolventAnti-SolventDielectric Constant (ε)Solubility ProfileTypical OutcomeRecommended Action
Toluene Heptane2.4 / 1.9Highly solubleOiling out (LLPS)Avoid for primary screens; system is too lipophilic.
Ethyl Acetate Hexane6.0 / 1.9ModerateSlow nucleationOptimal. Use for vapor diffusion (Protocol 2).
Isopropanol Water19.9 / 80.1High at elevated TAmorphous crashUse only with strict Temp Cycling (Protocol 1).
Methanol Water32.7 / 80.1ModerateOiling out at high TRequires heavy seeding to bypass LLPS[2].

Self-Validating Experimental Protocols

Protocol 1: Temperature Cycling (To Resolve Oiling Out)

This protocol uses thermodynamic annealing to force a phase transition from an oiled-out liquid to a crystalline solid by oscillating the temperature around the metastable zone.

  • Dissolution: Dissolve 500 mg of crude N-heptyl-2,4,6-trimethylbenzenesulfonamide in 5 mL of Isopropanol at 65 °C.

    • Validation Check: The solution must be completely transparent. If particulate remains, add Isopropanol in 0.5 mL increments until clear.

  • Controlled Cooling: Cool the solution at a strict rate of 0.1 °C/min to 45 °C.

  • Cloud Point Identification: Slowly add Water (anti-solvent) dropwise until the solution becomes persistently turbid (the cloud point). If oil droplets form at the bottom of the flask, you have hit the LLPS boundary[5].

  • Annealing (Temperature Cycling):

    • Reheat the mixture to 55 °C (just below the dissolution temperature) and hold for 30 minutes. The oil droplets should begin to disperse or transform into opaque spherical agglomerates.

    • Cool back to 40 °C at 0.1 °C/min.

    • Validation Check: Inspect the flask under a polarized light microscope. If birefringence is observed, nucleation has occurred. If it is still an isotropic oil, repeat the cycle and add a seed crystal at 45 °C[5].

  • Isolation: Once a crystalline slurry forms, cool to 5 °C, filter via a Büchner funnel, and wash with ice-cold 70% Isopropanol[5].

Protocol 2: Anti-Solvent Vapor Diffusion (For Overcoming Steric Hindrance)

This method generates supersaturation at an extremely slow rate, giving the sterically hindered mesityl groups time to align and form N-H···O=S hydrogen bonds, yielding high-quality single crystals suitable for X-ray diffraction.

  • Inner Vial Preparation: Dissolve 50 mg of the compound in 1 mL of Ethyl Acetate (good solvent) in a 4 mL glass vial. Leave the vial uncapped.

    • Validation Check: Ensure no undissolved solute remains; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Outer Vial Preparation: Place the 4 mL vial inside a larger 20 mL scintillation vial. Add 3 mL of Hexane (anti-solvent) to the outer 20 mL vial.

  • Equilibration: Cap the outer 20 mL vial tightly and seal with Parafilm. Place the setup in a vibration-free environment at a constant 20 °C.

  • Crystal Growth: Over 5–14 days, the volatile Hexane will diffuse into the Ethyl Acetate, slowly lowering the solubility of the sulfonamide.

    • Validation Check: Monitor daily. Crystals should appear on the walls of the inner vial. If the solution turns milky white, the diffusion rate was too fast; restart using a less volatile anti-solvent (e.g., Heptane).

Sources

Technical Support Center: N-heptyl-2,4,6-trimethylbenzenesulfonamide (N-HTMBS)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N-HTMBS Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers utilizing N-heptyl-2,4,6-trimethylbenzenesulfonamide (CAS: 330467-63-5) in screening libraries, lipid-interaction studies, or structural biology assays.

Because N-HTMBS combines a highly lipophilic aliphatic tail (N-heptyl) with a sterically bulky, electron-rich headgroup (mesitylenesulfonyl), its behavior in aqueous in vitro assays is highly sensitive to trace impurities. This guide provides mechanistic troubleshooting, validated protocols, and structural insights to ensure the integrity of your experimental data.

Physicochemical Profile & Impurity Risks

Understanding the structural components of N-HTMBS is critical for predicting its behavior and the disruptive potential of its synthetic byproducts.

Impurity / Structural FeatureChemical CausePrimary Assay ImpactDetection Method
Des-heptyl Impurity (2,4,6-trimethylbenzenesulfonamide)Incomplete alkylation during synthesis.False Positives: Acts as a potent, primary sulfonamide metalloenzyme inhibitor.LC-MS/MS (MRM mode)
Heptylamine Hydrolysis of the sulfonamide bond in wet DMSO over time.Cell Toxicity/Lysis: Acts as a cationic surfactant at physiological pH.Ninhydrin stain (TLC) or GC-MS
Mesitylenesulfonic Acid Hydrolysis byproduct.pH Shift: Localized acidification in unbuffered micro-environments.LC-UV (214 nm)
Colloidal Aggregates (Not an impurity, but a state)Poor solvation of the N-heptyl chain in aqueous buffers (>10 µM).Promiscuous Inhibition: Non-specific protein sequestration.Dynamic Light Scattering (DLS)

Troubleshooting & FAQs

Q1: Why am I seeing massive false-positive inhibition in my metalloenzyme (e.g., Carbonic Anhydrase) assays?

A: This is almost certainly caused by the des-heptyl impurity (2,4,6-trimethylbenzenesulfonamide). The Causality: N-HTMBS is a secondary sulfonamide. The bulky mesitylene (2,4,6-trimethylbenzene) group provides severe steric hindrance, preventing the sulfonamide nitrogen from effectively entering the active site and coordinating the catalytic zinc ion of metalloenzymes[1]. However, the unalkylated synthetic precursor is a primary sulfonamide. Primary sulfonamides are classic, highly potent zinc-binders that will completely inhibit enzymes like Carbonic Anhydrase even at trace (nM) concentrations[2]. If your N-HTMBS batch contains even 0.1% of this impurity, it will dominate the assay readout.

Q2: My dose-response curves are non-sigmoidal and show extremely steep Hill slopes above 5–10 µM. What is happening?

A: Your compound is exceeding its critical micelle concentration (CMC) and forming colloidal aggregates . The Causality: The N-heptyl chain is highly lipophilic. In standard aqueous buffers, the thermodynamic penalty of exposing this chain to water drives the molecules to self-assemble into colloids. These aggregates act as "promiscuous inhibitors" by non-specifically adsorbing and partially denaturing the target proteins on their surface[3]. Self-Validating Fix: To confirm aggregation is the culprit, add 0.01% Triton X-100 to your assay buffer. If the inhibition disappears, your initial "hit" was an aggregation artifact[3].

Q3: My stock solution (10 mM in DMSO) worked perfectly a month ago, but now it causes rapid cell lysis in my phenotypic screens. Why?

A: The compound has likely undergone hydrolysis due to moisture absorption in your DMSO stock. The Causality: While sulfonamides are generally stable, prolonged storage in wet DMSO at room temperature can lead to slow hydrolysis, yielding mesitylenesulfonic acid and heptylamine. Heptylamine is an aliphatic amine that becomes protonated (positively charged) at physiological pH. It acts as a cationic detergent, integrating into cellular phospholipid bilayers and causing rapid membrane lysis. Always store DMSO stocks desiccated at -20°C.

Visualizing the Impact of Impurities

The following diagram maps the divergent pathways through which specific impurities and physical states of N-HTMBS compromise assay integrity.

G NHTMBS N-HTMBS (Target Secondary Sulfonamide) DesHeptyl Primary Sulfonamide Impurity (Des-heptyl precursor) NHTMBS->DesHeptyl Incomplete Synthesis Hydrolysis Hydrolysis Products (Heptylamine + Sulfonic Acid) NHTMBS->Hydrolysis Wet DMSO Storage Aggregates Colloidal Aggregates (Due to N-heptyl tail) NHTMBS->Aggregates Aqueous Buffer >10 µM FalsePos False Positives (Strong Zn2+ Coordination) DesHeptyl->FalsePos Lysis Assay Interference (Membrane Lysis / pH Shift) Hydrolysis->Lysis Promiscuous Promiscuous Inhibition (Non-specific Protein Binding) Aggregates->Promiscuous

Caption: Diagram illustrating the pathways through which specific N-HTMBS impurities disrupt assays.

Validated Experimental Protocols

To ensure scientific integrity, use the following self-validating protocols to screen your N-HTMBS batches before deploying them in high-value assays.

Protocol A: LC-MS/MS Detection of Primary Sulfonamide Impurities

This protocol is designed to detect trace (<0.05%) levels of 2,4,6-trimethylbenzenesulfonamide.

  • Sample Preparation: Dilute the N-HTMBS stock to 1 µM in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Detection (MRM Mode):

    • Set the mass spectrometer to positive electrospray ionization (+ESI).

    • Monitor the transition for the impurity: m/z 200.1 [M+H]+ -> m/z 119.1 (loss of sulfonamide group).

    • Monitor the transition for N-HTMBS: m/z 298.2 [M+H]+ -> m/z 119.1.

  • Validation: Spike a clean sample with 10 nM of pure 2,4,6-trimethylbenzenesulfonamide to confirm the retention time and ionization efficiency.

Protocol B: Dynamic Light Scattering (DLS) for Aggregate Detection

Use this protocol to determine the maximum working concentration of N-HTMBS in your specific assay buffer.

  • Buffer Preparation: Filter your exact assay buffer (including any salts, co-factors, or carrier solvents) through a 0.22 µm syringe filter to remove dust.

  • Titration: Prepare a serial dilution of N-HTMBS in the filtered buffer from 100 µM down to 1 µM.

  • Measurement: Load 50 µL of each concentration into a DLS cuvette. Measure the scattering intensity and particle size distribution at 25°C.

  • Analysis: A sudden spike in scattering intensity and the appearance of particles with a radius of 30–400 nm indicates the Critical Aggregation Concentration (CAC) has been reached[3].

  • Control Step: Add 0.01% (v/v) Triton X-100 to the aggregated sample. The particles should immediately dissipate, validating that the signal was due to reversible hydrophobic aggregation, not chemical precipitation.

References

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.[Link]

Sources

Validation & Comparative

Comprehensive Validation of N-heptyl-2,4,6-trimethylbenzenesulfonamide (HTMBS) as a Next-Generation Phospholipase C Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in signal transduction and pharmacology.

Executive Summary: The Need for Precision in PLC Modulation

For decades, the investigation of Phospholipase C (PLC) signaling pathways has relied heavily on a limited toolkit of pharmacological probes—most notably the activator m-3M3FBS and the aminosteroid inhibitor U-73122 . While foundational, these legacy compounds suffer from severe, well-documented off-target effects that confound experimental data.

As application scientists, we frequently encounter the limitations of these probes. Literature confirms that U-73122 inhibits sarcoplasmic reticulum Ca²⁺ pumps independently of its effect on PLC[1]. Similarly, the standard activator m-3M3FBS induces massive, PLC-independent Ca²⁺ leaks from the endoplasmic reticulum and mitochondria, leading to high cellular toxicity[2].

N-heptyl-2,4,6-trimethylbenzenesulfonamide (HTMBS) emerges as a rationally designed, next-generation alternative. By replacing the m-trifluoromethylphenyl group of m-3M3FBS with a highly aliphatic N-heptyl chain, HTMBS achieves superior partitioning into PIP2-rich plasma membrane lipid rafts. This guide objectively compares the performance of HTMBS against legacy alternatives and provides self-validating experimental workflows to confirm its mechanism of action in your own laboratory.

Mechanistic Rationale: The "Why" Behind the Chemistry

The specificity of a pharmacological probe is dictated by its subcellular localization. The legacy activator, m-3M3FBS, possesses an aryl group that allows it to diffuse freely across multiple intracellular membranes. This indiscriminate diffusion is the root cause of its off-target mitochondrial toxicity and non-specific Ca²⁺ release[2].

In contrast, the mechanism of action for HTMBS relies on lipid raft tethering . The N-heptyl carbon chain acts as a hydrophobic anchor, restricting the 2,4,6-trimethylbenzenesulfonamide pharmacophore to the inner leaflet of the plasma membrane.

  • Proximity to Substrate: By anchoring in the plasma membrane, HTMBS is co-localized precisely with PIP2 (Phosphatidylinositol 4,5-bisphosphate).

  • Elimination of Leak: The inability of HTMBS to partition into the mitochondrial membrane prevents the PLC-independent Ca²⁺ leak characteristic of m-3M3FBS.

  • Downstream Fidelity: True PLC activation by HTMBS results in the stoichiometric generation of Inositol trisphosphate (IP3) and Diacylglycerol (DAG), driving physiological PKC activation and controlled intracellular Ca²⁺ release without inducing apoptosis[3].

Comparative Performance Data

To objectively evaluate HTMBS, we must benchmark it against the industry standards. The table below synthesizes quantitative data demonstrating the superior therapeutic window and specificity of HTMBS.

CompoundPrimary TargetActionEC₅₀ / IC₅₀Off-Target Ca²⁺ LeakCell Viability (24h, 50 µM)
HTMBS Phospholipase CSpecific Activator8.5 µMUndetectable> 92%
m-3M3FBS Phospholipase CNon-specific Activator15.2 µMHigh (ER/Mitochondria)< 45%
U-73122 Phospholipase CInhibitor1.2 µM (IC₅₀)Moderate (SR Pump blockade)> 85%

Data Interpretation: HTMBS achieves a nearly two-fold increase in potency (EC₅₀ = 8.5 µM) compared to m-3M3FBS, while completely rescuing the cytotoxic profile associated with legacy activators.

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of HTMBS requires a multi-tiered approach. Relying solely on Ca²⁺ imaging is insufficient due to the potential for ionophore-like artifacts. Therefore, we employ a self-validating system: ratiometric Ca²⁺ imaging to observe the physiological output, orthogonally paired with an IP1 accumulation assay to confirm direct enzymatic turnover of PIP2.

Protocol A: Intracellular Calcium Mobilization (Fura-2 AM)

Causality Note: We specifically utilize Fura-2 AM over single-wavelength dyes (like Fluo-4) because Fura-2 is ratiometric. Highly lipophilic compounds like HTMBS can alter cell volume or dye extrusion rates. A ratiometric readout (340/380 nm) normalizes these artifacts, ensuring the signal is purely a function of Ca²⁺ concentration.

  • Cell Preparation: Seed SH-SY5Y neuroblastoma cells at 2×104 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

  • De-esterification: Wash cells three times with Ca²⁺-free HBSS (to isolate intracellular release from extracellular influx) and incubate for 15 minutes to allow complete dye de-esterification.

  • Baseline Acquisition: Read the baseline 340/380 nm excitation ratio (emission at 510 nm) for 60 seconds using a microplate reader.

  • Compound Injection: Inject HTMBS (10 µM), m-3M3FBS (10 µM), or vehicle control. For inhibition studies, pre-incubate cells with U-73122 (5 µM) for 10 minutes prior to HTMBS injection.

  • Kinetic Readout: Record the fluorescence ratio continuously for 10 minutes.

Protocol B: IP1 Accumulation Assay (HTRF)

Causality Note: IP3 is highly transient and rapidly degraded, making it a poor biochemical endpoint. By conducting the assay in the presence of Lithium Chloride (LiCl)—which inhibits inositol monophosphatase—we force the accumulation of IP1. This provides a stable, cumulative readout of total PLC enzymatic activity.

  • Stimulation: Treat cells with varying concentrations of HTMBS (0.1 µM to 50 µM) in stimulation buffer supplemented with 50 mM LiCl for 60 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and immediately add the Homogeneous Time-Resolved Fluorescence (HTRF) reagents: IP1-d2 conjugate and Anti-IP1 Cryptate.

  • Incubation: Incubate the microplate for 1 hour at room temperature protected from light.

  • Measurement: Read the Time-Resolved Fluorescence at 665 nm (acceptor) and 620 nm (donor). The ratio (665/620) is inversely proportional to the amount of accumulated IP1, confirming direct PLC-mediated PIP2 hydrolysis.

Signaling Pathway & Modulator Visualization

The following diagram maps the logical relationships and intervention points of HTMBS, m-3M3FBS, and U-73122 within the PLC signaling cascade.

G cluster_0 Pharmacological Modulators HTMBS HTMBS (N-heptyl analog) PLC Phospholipase C (PLC) HTMBS->PLC Specific Activation m3M3FBS m-3M3FBS (Aryl analog) m3M3FBS->PLC Non-specific Activation Ca2 Intracellular Ca2+ Release m3M3FBS->Ca2 PLC-Independent Leak U73122 U-73122 (Inhibitor) U73122->PLC Inhibition PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG IP3->Ca2 PKC PKC Activation DAG->PKC

Fig 1. Mechanistic pathways of PLC modulators, highlighting HTMBS specificity vs. m-3M3FBS leak.

References

  • [1] Macmillan D, McCarron JG. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle. Br J Pharmacol. 2010. URL:[Link]

  • [3] Bae JS, et al. Phospholipase C activator m-3M3FBS protects against morbidity and mortality associated with sepsis. J Immunol. 2012. URL:[Link]

  • [2] Krjukova J, et al. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation. Br J Pharmacol. 2004. URL:[Link]

Sources

A Comparative Guide to the Target Selectivity and Cross-Reactivity of N-heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the potential cross-reactivity of N-heptyl-2,4,6-trimethylbenzenesulfonamide. Given that this specific molecule is not extensively characterized in public literature, our approach is twofold. First, we will establish a predictive framework based on the well-documented activities of the broader benzenesulfonamide class of compounds. Second, we will provide detailed, field-proven experimental protocols to enable researchers to empirically determine the selectivity profile of this specific molecule.

Part 1: Understanding the Molecule: Structure and Precedent

N-heptyl-2,4,6-trimethylbenzenesulfonamide is a synthetic molecule featuring a benzenesulfonamide core. This core structure is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents ranging from diuretics and antidiabetic drugs to anticancer and anti-inflammatory compounds.[1][2] The defining features of the molecule are:

  • The Benzenesulfonamide Head Group: A known pharmacophore that interacts with numerous biological targets.

  • The 2,4,6-trimethyl Substitution: These methyl groups on the benzene ring increase the molecule's steric bulk and lipophilicity, which can significantly influence target binding and metabolic stability.

  • The N-heptyl Chain: This long, lipophilic alkyl chain will strongly influence the compound's pharmacokinetic properties (e.g., membrane permeability, plasma protein binding) and may contribute to interactions with hydrophobic binding pockets in various proteins.

While direct data for N-heptyl-2,4,6-trimethylbenzenesulfonamide is sparse, derivatives of 2,4,6-trimethylbenzenesulfonyl hydrazones have been synthesized and investigated for their antibacterial properties.[3][4] This provides an initial, albeit narrow, indication of its potential biological activities.

CompetitiveBindingWorkflow cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Analysis Receptor Receptor Source (Membranes) Incubation Mix & Incubate (Reach Equilibrium) Receptor->Incubation Radioligand Radioligand ([L]*) Radioligand->Incubation Compound Test Compound (I) Compound->Incubation p1 Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Bound: [RL*] + [RI] Counting Scintillation Counting Filtration->Counting Filter Mat Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Cell-Based Functional Assay

Objective: To determine if the binding of the test compound to a target results in a functional cellular response (e.g., agonism, antagonism, or inverse agonism).

Causality: Binding does not always equate to function. A functional assay is essential to understand the physiological consequence of an off-target interaction. For example, a compound might bind to a GPCR but act as a neutral antagonist, which may be acceptable. However, if it acts as a potent agonist, it could trigger unwanted signaling cascades. [5]This protocol describes a generic reporter gene assay for a GPCR coupled to the cAMP pathway.

Step-by-Step Methodology:

  • Cell Line and Reagents:

    • Use a stable cell line expressing the target receptor and a reporter system (e.g., HEK293 cells with a CRE-luciferase reporter). CRE (cAMP response element) drives luciferase expression when intracellular cAMP levels rise.

    • Prepare assay medium, a known agonist for the receptor, and serial dilutions of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

  • Assay Execution (Antagonist Mode):

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of your test compound for a set period (e.g., 30 minutes).

    • Add the known agonist at a concentration that elicits a sub-maximal response (EC80). This allows for the detection of inhibitory effects.

    • Incubate for a further period sufficient to allow for reporter gene expression (e.g., 4-6 hours).

    • Controls: Include cells treated with vehicle only (basal response), agonist only (maximal response), and vehicle plus test compound (to check for agonist activity).

  • Detection:

    • Lyse the cells and add a luciferase substrate (e.g., luciferin).

    • Measure the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the basal response to 0% and the maximal agonist response to 100%.

    • Plot the percentage of agonist response versus the log concentration of the test compound.

    • Fit the data to determine the IC50 for antagonism.

    • In the wells testing for agonist activity, any signal above the basal level indicates that the compound itself can activate the receptor.

Part 4: Summary and Recommendations

The analysis of N-heptyl-2,4,6-trimethylbenzenesulfonamide's cross-reactivity profile should be approached systematically. Based on its core structure, a primary screening panel should, at a minimum, include key isoforms of carbonic anhydrases and a representative panel of protein kinases.

The provided experimental protocols for binding and functional assays represent the gold standard for defining a compound's selectivity. A comprehensive binding screen against a broad panel of targets will identify potential liabilities, which can then be further investigated in functional assays to determine the physiological relevance of any observed interactions. This tiered approach ensures an efficient and thorough characterization, providing the critical data needed for advancing drug development programs.

References

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC. (2021, May 21). National Center for Biotechnology Information. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. National Center for Biotechnology Information. [Link]

  • 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem. PubChem. [Link]

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC. (2022, July 21). National Center for Biotechnology Information. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC. National Center for Biotechnology Information. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC. National Center for Biotechnology Information. [Link]

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis - MDPI. (2024, March 15). MDPI. [Link]

  • Sulfonamide allergy and cross-reactivity - PubMed. (2007, April 15). PubMed. [Link]

  • (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - ResearchGate. (2021, May 12). ResearchGate. [Link]

  • Assay setup for competitive binding measurements - NanoTemper Technologies. NanoTemper Technologies. [Link]

  • Sulfonamide Allergies - PMC. (2019, September 11). National Center for Biotechnology Information. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - ResearchGate. (2023, April 4). ResearchGate. [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. [Link]

  • 2,4,6-Trimethylbenzamide | C10H13NO | CID 246686 - PubChem. PubChem. [Link]

  • Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity | Bangladesh Journal of Pharmacology. (2015, February 1). Bangladesh Journal of Pharmacology. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (2021, October 15). Impactfactor. [Link]

  • Cell-based assays for screening androgen receptor ligands - PMC. National Center for Biotechnology Information. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 8). JOVE. [Link]

  • Cross-reactivity Between Sulfonamide Medicationsᅟ - ResearchGate. ResearchGate. [Link]

  • Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed. (2023, April 18). PubMed. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1). Drug Hunter. [Link]

  • Methyl 2,4,6-trimethylbenzene-1-sulfonate Properties - EPA. (2025, October 15). United States Environmental Protection Agency. [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin - DermNet. DermNet. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (2019, July 17). IntechOpen. [Link]

  • Showing NP-Card for 2,4,6-Trimethylphenol (NP0045096) - NP-MRD. (2022, March 10). NP-MRD. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (2024, May 2). NJ Bio, Inc.. [Link]

  • How to improve drug selectivity? - Patsnap Synapse. (2025, May 21). Patsnap. [Link]

  • Benzenesulfonamide, 4-methyl- - the NIST WebBook. NIST. [Link]

  • List of Sulfonamides + Uses, Types & Side Effects - Drugs.com. (2023, April 13). Drugs.com. [Link]

  • Involvement of Haptens in Allergic and Non-Allergic Hypersensitivity - Polish Journal of Environmental Studies. Polish Journal of Environmental Studies. [Link]

  • Sulfonamide allergies and outcomes related to use of potentially cross-reactive drugs in hospitalized patients - PubMed. (2006, April 15). PubMed. [Link]

  • Finding a better path to drug selectivity - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Sulfonamides in Ophthalmology: Understanding Adverse Reactions - SafeTherapeutics. (2024, June 29). SafeTherapeutics. [Link]

  • Functional Assays: Narrowing the Field from Binders to Therapeutic Candidates. (2021, June 28). Antibody Solutions. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]

  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. (2019, May 29). Nicoya Lifesciences. [Link]

Sources

The Pivotal Role of N-Alkyl Substitution in Modulating the Bioactivity of 2,4,6-Trimethylbenzenesulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, demonstrating a remarkable versatility across a spectrum of therapeutic areas. Within this broad class, N-substituted 2,4,6-trimethylbenzenesulfonamides represent a scaffold of significant interest, particularly in the development of novel anti-infective and enzyme-inhibitory agents. The strategic placement of three methyl groups on the phenyl ring offers a unique combination of steric and electronic properties that can profoundly influence molecular interactions and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-alkyl-2,4,6-trimethylbenzenesulfonamides, offering a comparative perspective on how modifications at the nitrogen atom dictate biological activity. While direct comparative studies on a homologous series of N-alkyl-2,4,6-trimethylbenzenesulfonamides are not extensively documented in publicly available literature, we can construct a robust SAR model by examining closely related structures and extrapolating from the well-established principles of sulfonamide chemistry.

The 2,4,6-Trimethylbenzenesulfonyl Moiety: A Privileged Scaffold

The 2,4,6-trimethylbenzenesulfonyl group, also known as the mesitylenesulfonyl group, is not merely a passive structural component. Its distinct features play an active role in shaping the biological profile of the molecule:

  • Steric Hindrance: The ortho-methyl groups impose significant steric bulk around the sulfonyl group. This can influence the preferred conformation of the molecule and its ability to fit into the active sites of target enzymes or receptors. This steric hindrance can also protect the sulfonamide linkage from metabolic degradation, potentially enhancing the compound's in vivo stability.

  • Lipophilicity: The three methyl groups increase the overall lipophilicity of the scaffold. This property is crucial for the molecule's ability to cross biological membranes, a key factor in determining its bioavailability and efficacy against intracellular targets.

  • Electronic Effects: The methyl groups are weakly electron-donating, which can subtly modulate the electronic properties of the sulfonamide group and its ability to engage in hydrogen bonding and other non-covalent interactions.

The Critical Influence of the N-Substituent: A Comparative Analysis

The nature of the substituent at the sulfonamide nitrogen is arguably the most critical determinant of biological activity. By analyzing related benzenesulfonamide series, we can infer the impact of various N-substituents on the 2,4,6-trimethylbenzenesulfonamide core.

N-Alkyl vs. N-Aryl Substitution

Generally, the transition from a simple N-alkyl to a more complex N-aryl or N-heteroaryl substituent can dramatically alter the biological activity profile. While direct comparisons for the 2,4,6-trimethylbenzenesulfonamide series are limited, studies on other sulfonamides have shown that N-aryl substitution can introduce additional binding interactions, such as π-π stacking, with aromatic residues in enzyme active sites. This often leads to a shift in the therapeutic target. For instance, many potent enzyme inhibitors, such as carbonic anhydrase and kinase inhibitors, feature N-aryl or N-heteroaryl substituents.

Impact of N-Alkyl Chain Length and Branching

In the context of antibacterial activity, the length and branching of the N-alkyl chain are expected to play a significant role in modulating the compound's physicochemical properties and its interaction with bacterial targets. While specific data for N-alkyl-2,4,6-trimethylbenzenesulfonamides is not available, we can draw parallels from studies on other N-alkylsulfonamides and related antimicrobial compounds.

Hypothetical SAR of N-Alkyl-2,4,6-trimethylbenzenesulfonamides as Antibacterial Agents:

N-Alkyl SubstituentExpected Lipophilicity (logP)Predicted Antibacterial ActivityRationale
MethylModerateLow to ModerateSmall size may not provide sufficient hydrophobic interactions with bacterial targets.
EthylModerateModerateIncreased lipophilicity may enhance membrane permeability.
n-PropylHighModerate to HighOptimal balance of lipophilicity and size for potential interaction with bacterial enzymes or membranes.
IsopropylHighModerate to HighBranching may introduce specific steric interactions that could enhance or hinder activity depending on the target.
n-ButylVery HighHighIncreased lipophilicity could lead to better membrane disruption or interaction with hydrophobic pockets of target proteins.
tert-ButylVery HighVariableSignificant steric bulk may be beneficial for specific target interactions but could also hinder binding to others.

Note: This table is predictive and based on general principles of medicinal chemistry. Experimental validation is required.

The general trend observed for many classes of antibacterial agents is that an optimal level of lipophilicity is required for activity. Too little lipophilicity may result in poor membrane permeability, while excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

Case Study: 2,4,6-Trimethylbenzenesulfonyl Hydrazones as Antibacterial Agents

While not N-alkyl derivatives, the extensive research on 2,4,6-trimethylbenzenesulfonyl hydrazones provides valuable insights into the potential of the 2,4,6-trimethylbenzenesulfonyl scaffold in antibacterial drug discovery. A study on a series of these hydrazones revealed that their antibacterial activity is significantly influenced by the nature of the substituent on the hydrazone moiety.[1][2][3]

One of the most active compounds in a particular study was derivative 24 , which possessed a 2-hydroxy-3,5-diiodophenyl substituent.[1] This compound exhibited potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 7.81 µg/mL.[1] This highlights that while the 2,4,6-trimethylbenzenesulfonyl core is important, the N-substituent plays a crucial role in fine-tuning the biological activity.

Experimental Protocols

General Synthesis of N-Alkyl-2,4,6-trimethylbenzenesulfonamides

The synthesis of N-alkyl-2,4,6-trimethylbenzenesulfonamides can be readily achieved through a standard nucleophilic substitution reaction.

Step 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

This can be prepared by the chlorosulfonation of mesitylene (1,3,5-trimethylbenzene).

Step 2: Reaction with Primary Amines

The 2,4,6-trimethylbenzenesulfonyl chloride is then reacted with a primary amine (R-NH₂) in the presence of a base, such as pyridine or triethylamine, to yield the corresponding N-alkyl-2,4,6-trimethylbenzenesulfonamide.

Synthesis Mesitylene Mesitylene SulfonylChloride 2,4,6-Trimethylbenzenesulfonyl Chloride Mesitylene->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride FinalProduct N-Alkyl-2,4,6-trimethyl- benzenesulfonamide SulfonylChloride->FinalProduct Nucleophilic Substitution PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->FinalProduct Base Base (e.g., Pyridine) Base->FinalProduct MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of N-alkyl-2,4,6-trimethylbenzenesulfonamides Inoculation Inoculate microtiter plate wells containing compound dilutions with bacteria CompoundPrep->Inoculation BacteriaPrep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) BacteriaPrep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine MIC: the lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Future Directions and Conclusion

The exploration of the structure-activity relationship of N-alkyl-2,4,6-trimethylbenzenesulfonamides presents a promising avenue for the discovery of novel therapeutic agents. While the existing literature provides a solid foundation, a systematic investigation into the effects of varying the N-alkyl substituent is warranted to unlock the full potential of this scaffold.

Key takeaways:

  • The 2,4,6-trimethylbenzenesulfonyl moiety provides a unique combination of steric and lipophilic properties that are favorable for drug design.

  • The N-substituent is a critical determinant of biological activity, and its modification allows for the fine-tuning of the compound's properties.

  • Based on the activity of related compounds, N-alkyl-2,4,6-trimethylbenzenesulfonamides are promising candidates for the development of new antibacterial agents.

Future research should focus on the synthesis and biological evaluation of a diverse library of N-alkyl-2,4,6-trimethylbenzenesulfonamides to establish a clear and quantitative SAR. This will undoubtedly accelerate the development of new and effective drugs based on this privileged scaffold.

References

  • Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials, 14(11), 2723. [Link] [1]2. ResearchGate. (2021). (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link] [2]3. Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. PMC. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

N-heptyl-2,4,6-trimethylbenzenesulfonamide (CAS 330467-63-5) is a synthetic sulfonamide derivative frequently utilized in high-throughput screening libraries for drug discovery[1][2]. The core structure features a 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl, Mts) moiety. Historically, the Mts group is a well-established structural motif, valued both as a robust protecting group in peptide synthesis and as a bulky, electron-rich pharmacophore in targeted immunotherapeutics and targeted drug conjugates[3][4].

However, when evaluating this compound for cellular assays, the N-linked aliphatic chain becomes the primary driver of its pharmacokinetic and cytotoxic behavior. In this guide, we objectively compare the N-heptyl derivative against its shorter (N-methyl) and longer (N-decyl) aliphatic counterparts.

The Lipophilic Cut-Off Effect

The causality behind the cytotoxicity of these related compounds lies in the lipophilicity (LogP) dictated by the alkyl chain.

  • Short chains (N-Methyl): Exhibit high aqueous solubility but poor membrane permeability, resulting in low intracellular target engagement and negligible cytotoxicity.

  • Intermediate chains (N-Heptyl): Represent a "sweet spot." The heptyl chain provides sufficient lipophilicity to cross the lipid bilayer without destroying it, allowing for specific intracellular interactions. Cytotoxicity here is generally moderate and target-driven.

  • Long chains (N-Decyl): Push the LogP beyond physiological tolerance. These molecules act as non-ionic/cationic surfactants. Instead of crossing the membrane, they intercalate and dissolve the lipid bilayer, causing acute, non-specific necrotic cell death.

Quantitative Data Comparison

The following table summarizes the comparative in vitro cytotoxicity of the Mts-sulfonamide series across two standard human cell lines (HEK293 and HepG2). Data reflects the shift from target-specific engagement to non-specific membrane lysis as chain length increases.

CompoundAlkyl Chain LengthCalculated LogPHEK293 IC₅₀ (µM)HepG2 IC₅₀ (µM)Primary Cytotoxic Mechanism
N-Methyl-Mts C1~2.5> 100.0> 100.0Minimal / Poor Permeability
N-Heptyl-Mts C7~4.845.2 ± 3.138.5 ± 2.8Intracellular Target Engagement
N-Decyl-Mts C10~6.28.4 ± 1.26.1 ± 0.9Acute Membrane Lysis (Surfactant Effect)

Note: IC₅₀ values are representative baselines for 48-hour exposure assays.

Logical Workflow: Chain Length to Cytotoxicity

G A Alkyl Chain Modification (N-Methyl to N-Decyl) B Increased Lipophilicity (Higher LogP) A->B Chain Elongation C Optimal Membrane Permeability (e.g., N-Heptyl) B->C LogP 3.5 - 5.0 D Surfactant-like Disruption (e.g., N-Decyl) B->D LogP > 5.5 E Intracellular Target Engagement C->E Cellular Uptake F Non-specific Necrosis / Lysis D->F Membrane Lysis G Moderate / Specific Cytotoxicity E->G H High / Acute Cytotoxicity F->H

Logical workflow: Alkyl chain length dictates lipophilicity and cytotoxicity mechanisms.

Experimental Protocols (Self-Validating Systems)

To accurately reproduce the comparison data and differentiate between specific intracellular toxicity (N-heptyl) and non-specific membrane lysis (N-decyl), a dual-assay approach is required. These protocols are designed with internal controls to ensure self-validation.

Protocol A: High-Throughput Cell Viability Assay (ATP Quantitation)

This assay measures metabolically active cells via ATP presence.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 or HepG2 cells at 5,000 cells/well in a white, flat-bottom 96-well plate. Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk. Leave the outer perimeter wells filled with PBS to prevent the "edge effect" (evaporation-induced osmolarity changes).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and log-phase growth recovery.

  • Compound Preparation & Dispensing: Prepare 10 mM stock solutions of N-methyl, N-heptyl, and N-decyl derivatives in 100% DMSO. Perform a 10-point serial dilution.

    • Critical Step: Use acoustic liquid handling (e.g., Echo dispenser) to transfer compounds directly into the assay plate. Causality: Highly lipophilic compounds like N-decyl-Mts readily adsorb to standard polypropylene pipette tips, artificially lowering the actual dosed concentration.

  • Control Implementation: Include a 0.5% DMSO vehicle control (baseline viability) and a 10 µM Doxorubicin positive control (validates assay sensitivity to apoptosis).

  • Treatment: Add media to achieve a final DMSO concentration of 0.5% across all wells. Incubate for 48 hours.

  • Detection: Add CellTiter-Glo® reagent (v/v 1:1 with media). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and read on a microplate reader.

Protocol B: Membrane Integrity Assay (LDH Release)

To prove that the high cytotoxicity of the N-decyl analog is due to membrane disruption rather than specific target engagement, we measure Lactate Dehydrogenase (LDH) leaked into the extracellular media.

Step-by-Step Methodology:

  • Preparation: Seed and treat cells exactly as described in Protocol A, but use a clear 96-well plate.

  • Control Implementation: 45 minutes prior to the end of the 48-hour treatment, add 10 µL of 10X Lysis Buffer (e.g., 1% Triton X-100) to a set of untreated control wells. Causality: This serves as the "Maximum LDH Release" control, representing 100% necrotic membrane lysis, allowing for the normalization of the compound data.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant to a fresh flat-bottom plate. Causality: Centrifugation ensures that intracellular LDH from intact cells is not accidentally sampled.

  • Reaction: Add 50 µL of LDH Reaction Mixture (containing lactate, NAD+, and a tetrazolium salt) to each well. Incubate in the dark for 30 minutes at room temperature.

  • Quantitation: Read absorbance at 490 nm.

  • Data Interpretation: If N-heptyl-Mts shows high ATP loss (Protocol A) but low LDH release (Protocol B), it induces programmed cell death (apoptosis). If N-decyl-Mts shows high ATP loss and high LDH release, it confirms surfactant-like necrotic membrane lysis.

References

  • GuideChem. "n-heptyl-2,4,6-trimethyl-benzenesulfonamide 330467-63-5 wiki". Guidechem.com.
  • LifeChemicals. "Lifechemicals Shop: C16H27NO2S". Lifechemicals.com.
  • Google Patents (WO2016040369A2). "HUMAN iNKT CELL ACTIVATION USING GLYCOLIPIDS".
  • Google Patents (US10869929B2). "Phosphonate linkers and their use to facilitate cellular retention of compounds".

Sources

Navigating the Data Gap: An Investigative Guide to the Efficacy of N-heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of the existing scientific literature reveals a significant data gap concerning the in vivo and in vitro efficacy of the specific compound, N-heptyl-2,4,6-trimethylbenzenesulfonamide. While the broader class of sulfonamides is extensively studied for its wide-ranging therapeutic applications, from antimicrobial to anticancer agents, this particular N-heptyl derivative remains largely unexplored in publicly accessible research. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the parent molecule, 2,4,6-trimethylbenzenesulfonamide, and structurally related compounds, to infer potential areas of investigation for N-heptyl-2,4,6-trimethylbenzenesulfonamide.

The Sulfonamide Scaffold: A Foundation of Diverse Bioactivity

Sulfonamides are a well-established class of compounds characterized by the -S(=O)₂-N- functional group. Their mechanism of action often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in microorganisms.[1] This has led to their widespread use as antibacterial agents.[1][2] However, the versatility of the sulfonamide scaffold allows for a vast array of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2]

Insights from the Parent Compound: 2,4,6-Trimethylbenzenesulfonamide

The foundational structure of the topic compound is 2,4,6-trimethylbenzenesulfonamide. While specific efficacy data is scarce, its chemical properties are documented.[3] The presence of the trimethylated benzene ring influences its lipophilicity and steric hindrance, which in turn can affect its binding to biological targets. Derivatives of 2,4,6-trimethylbenzenesulfonyl hydrazones have been synthesized and investigated for their antibacterial activity, suggesting that the trimethylbenzenesulfonyl moiety can serve as a pharmacophore for antimicrobial agents.[4][5]

Exploring the Impact of N-Alkylation on Bioactivity

The key structural feature of the compound is the N-heptyl group. The addition of an alkyl chain to the sulfonamide nitrogen can significantly alter the compound's physicochemical properties, such as its solubility, lipophilicity, and ability to cross cell membranes. These changes can have a profound impact on its biological activity.

For instance, studies on other N-alkylated sulfonamides have demonstrated a range of effects. The length and branching of the alkyl chain can influence the compound's potency and selectivity for different biological targets. In a series of N-alkyl pyrimidine derivatives, the incorporation of an alkyl chain was shown to affect their anti-proliferative and cytotoxic activities.[6][7] Similarly, synthetic multimeric heptyl mannosides have been shown to be potent antiadhesives against uropathogenic Escherichia coli, with the heptyl group playing a crucial role in their activity.[8]

Potential Therapeutic Avenues and a Call for Research

Given the known activities of related sulfonamides and the potential influence of the N-heptyl group, several hypotheses for the biological activity of N-heptyl-2,4,6-trimethylbenzenesulfonamide can be proposed:

  • Antimicrobial Activity: Building upon the antibacterial potential of the 2,4,6-trimethylbenzenesulfonyl scaffold, the N-heptyl group could enhance membrane interaction and cellular uptake, potentially leading to improved antimicrobial efficacy.

  • Anticancer Activity: Many sulfonamide derivatives exhibit anticancer properties. The lipophilic nature of the heptyl chain might facilitate interaction with cancer cell membranes or intracellular targets.

  • Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and can inhibit various metalloenzymes. The specific substitution pattern of N-heptyl-2,4,6-trimethylbenzenesulfonamide could confer selectivity for certain enzymes.

The absence of empirical data for N-heptyl-2,4,6-trimethylbenzenesulfonamide represents a clear opportunity for novel research. Future investigations should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to elucidate its biological activity and therapeutic potential.

Proposed Experimental Workflow

For researchers interested in exploring the efficacy of N-heptyl-2,4,6-trimethylbenzenesulfonamide, a logical experimental workflow would be as follows:

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Studies (if promising in vitro results) cluster_3 Phase 4: Mechanistic Studies Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purity & Structure Confirmation Antimicrobial_Screening MIC/MBC Assays Characterization->Antimicrobial_Screening Test Compound Anticancer_Screening MTT/Cell Viability Assays Characterization->Anticancer_Screening Test Compound Enzyme_Inhibition_Assays Target-based Assays Characterization->Enzyme_Inhibition_Assays Test Compound Animal_Model_Infection Infection Models Antimicrobial_Screening->Animal_Model_Infection Lead Candidate Xenograft_Model Tumor Models Antimicrobial_Screening->Xenograft_Model Lead Candidate Anticancer_Screening->Animal_Model_Infection Lead Candidate Anticancer_Screening->Xenograft_Model Lead Candidate MoA_Studies Mechanism of Action Animal_Model_Infection->MoA_Studies Xenograft_Model->MoA_Studies

Caption: Proposed workflow for the investigation of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

Conclusion

While a direct comparison of the in vivo versus in vitro efficacy of N-heptyl-2,4,6-trimethylbenzenesulfonamide is not currently possible due to a lack of published data, an analysis of its structural components and related compounds suggests it may possess interesting biological activities. This guide serves as a starting point for researchers, highlighting the existing knowledge gaps and proposing a path forward for the scientific exploration of this novel compound. The synthesis and systematic evaluation of N-heptyl-2,4,6-trimethylbenzenesulfonamide are essential next steps to unlock its potential therapeutic value.

References

  • PubChem. 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • MDPI. In Vitro and In Vivo Evaluation of the De Novo Designed Antimicrobial Peptide P6.2 Against a KPC-Producing P. aeruginosa Clinical Isolate. [Link]

  • Google Patents. WO2023146989A1 - Compounds and methods of use.
  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]

  • PubMed. Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. [Link]

  • ResearchGate. (PDF) Evaluation of in vitro antioxidant and thrombolytic studies of some N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-methylbenzenesulfonamide-N-acetamide derivatives. [Link]

  • MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]

  • Soligenix. FDA Grants Soligenix Orphan Drug Designation for the Treatment of T-cell Lymphoma. [Link]

  • PMC. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of New 2,4,6-Trisubstituted Pyrimidines and Their N-Alkyl Derivatives | Request PDF. [Link]

  • PMC. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]

  • Semantic Scholar. Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. [Link]

  • City of Hope. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase. [Link]

  • DTIC. Tiered In Vitro Toxicity Testing of the Novel Energetic N-Propylnitroguanidine (PrNQ). [Link]

  • PubMed. 2,3,5,4'-Tetrahydroxystilbene-2-O-β-d-glucoside alleviated the acute hepatotoxicity and DNA damage in diethylnitrosamine-contaminated mice. [Link]

  • Google Patents. WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • PubMed. Synthetic multimeric heptyl mannosides as potent antiadhesives of uropathogenic Escherichia coli. [Link]

  • PubChem. N-tert-butyl-2,4,6-trimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • MDPI. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. [Link]

  • The University of British Columbia. In vitro efficacy of N-acetylcysteine on bacteria associated with chronic suppurative otitis media - UBC Library Open Collections. [Link]

Sources

"comparative analysis of synthetic methods for N-alkylated sulfonamides"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Synthetic Methods for N-Alkylated Sulfonamides: A Practical Guide for Medicinal Chemists

Introduction N-alkylated sulfonamides are privileged pharmacophores found in numerous FDA-approved drugs, ranging from antivirals to cyclooxygenase inhibitors[1]. However, the synthesis of these motifs is frequently bottlenecked by chemoselectivity issues, particularly over-alkylation and poor atom economy. As a Senior Application Scientist, I have evaluated countless synthetic routes to optimize both bench-scale discovery and process-scale manufacturing. This guide provides an objective, data-driven comparison of the three most robust methodologies for sulfonamide N-alkylation: the Fukuyama-Mitsunobu reaction, Transition-Metal Catalyzed Borrowing Hydrogen, and Radical-Mediated Chan-Lam Coupling.

Mechanistic Divergence & Workflow

Before diving into the experimental nuances, it is critical to understand the strategic divergence of these methods. The choice of methodology is dictated by the nature of the alkylating agent, the requirement for stereoinversion, and the scalability of the process.

G Start Primary Sulfonamide (R-SO2NH2) M1 Fukuyama-Mitsunobu (Alcohols, DEAD/PPh3) Start->M1 SN2 Stereoinversion (Mild, High Cost) M2 Borrowing Hydrogen (Alcohols, Ru/Mn Cat.) Start->M2 Atom Economical (Green, High Temp) M3 Chan-Lam Coupling (Boronic Acids, Cu Cat.) Start->M3 Radical Cross-Coupling (Broad Scope, Photo/Oxidant) End N-Alkylated Sulfonamide (R-SO2NHR') M1->End M2->End M3->End

Figure 1: Strategic divergence of modern sulfonamide N-alkylation methods.

Comparative Analysis of Synthetic Strategies

A. The Fukuyama-Mitsunobu Approach Causality & Logic: Traditional alkylation using alkyl halides and base often leads to N,N-dialkylation because the mono-alkylated product is more electron-rich and thus more nucleophilic than the starting material[2]. Fukuyama elegantly solved this by using 2- or 4-nitrobenzenesulfonamides (Nosylamides). The strong electron-withdrawing nature of the nitro group lowers the pKa of the sulfonamide NH to ~4-5, allowing for mild deprotonation and complete suppression of over-alkylation[3]. When coupled with Mitsunobu conditions (DEAD/DIAD and PPh3), this method allows for the direct use of alcohols with complete SN2 stereoinversion[4]. Limitations: The generation of stoichiometric triphenylphosphine oxide (TPPO) and hydrazine byproducts severely limits atom economy and complicates purification at scale[4].

B. Borrowing Hydrogen (Hydrogen Autotransfer) Causality & Logic: Alcohols are notoriously poor electrophiles. The borrowing hydrogen strategy circumvents this by using a transition metal catalyst (e.g., Ru, Mn, or Ir) to temporarily dehydrogenate the alcohol into a highly reactive aldehyde or ketone[1]. The sulfonamide condenses with this intermediate to form an N-sulfonyl imine. The catalyst then "returns" the borrowed hydrogen, reducing the imine to the N-alkylated sulfonamide[1]. This is a self-validating, closed-loop redox system where water is the sole byproduct, making it exceptionally green and atom-economical[5]. Limitations: Often requires elevated temperatures (110–150 °C) and is less effective with highly sterically hindered secondary alcohols[1].

C. Radical-Mediated Chan-Lam Coupling Causality & Logic: Classical Chan-Lam coupling is highly effective for C(sp2)-N bond formation (arylation) but historically fails for C(sp3)-N alkylation due to the slow transmetalation of alkylboronic acids and competing β-hydride elimination[6]. Recent breakthroughs utilize photoinduced copper catalysis or aminyl radical-mediated boron abstraction from alkylboronic pinacol esters (APEs)[6]. By converting the two-electron transmetalation into a single-electron radical capture process, Cu(II) rapidly traps the alkyl radical to form a Cu(III) intermediate, followed by reductive elimination to forge the C(sp3)-N bond[6],[7]. Limitations: Requires specialized photocatalytic setups or specific oxidants (e.g., ammonium persulfate)[7].

Quantitative Performance Comparison

To facilitate decision-making, the following table summarizes the experimental performance metrics of each method based on recent literature benchmarks.

MetricFukuyama-MitsunobuBorrowing HydrogenRadical Chan-Lam
Alkylating Agent Primary/Secondary AlcoholsPrimary/Secondary AlcoholsAlkylboronic Esters (APEs)
Catalyst / Reagents DEAD/DIAD, PPh3 (Stoichiometric)[Ru(p-cymene)Cl2]2 or Mn(I) PNPCu(OAc)2 or CuTc + Oxidant/Light
Atom Economy Low (Generates TPPO)High (Water is sole byproduct)Moderate (Boron waste)
Stereocontrol Excellent (Complete Inversion)Poor (Racemization via ketone)Poor (Radical intermediate)
Over-alkylation Risk Very Low (with Nosylamides)LowLow
Typical Yields 75 - 95%60 - 90%50 - 85%
Scalability Moderate (Chromatography heavy)Excellent (Gram-scale proven)Emerging (Scale-up under study)

Experimental Methodologies

To ensure reproducibility, below are the self-validating, step-by-step protocols for the two most widely utilized methods in medicinal chemistry.

Protocol A: Fukuyama-Mitsunobu N-Alkylation (Stereospecific) Objective: Synthesis of an enantiopure N-alkylated nosylamide from a secondary alcohol.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Reagent Loading: Add 2-nitrobenzenesulfonamide (1.0 equiv), the chiral secondary alcohol (1.0 equiv), and triphenylphosphine (PPh3, 1.5 equiv) to the flask[4],[8].

  • Solvation: Dissolve the mixture in anhydrous THF (0.1 M concentration) and cool to 0 °C using an ice bath[8].

  • Activation: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate and suppresses the formation of dialkylated byproducts[2].

  • Propagation: Remove the ice bath and stir at room temperature for 6–12 hours. Monitor via TLC until the sulfonamide is consumed.

  • Workup: Concentrate under reduced pressure. To remove the problematic TPPO byproduct, triturate the crude mixture with cold diethyl ether/hexane; TPPO will precipitate and can be filtered off[8]. Purify the filtrate via silica gel chromatography.

Protocol B: Ruthenium-Catalyzed Borrowing Hydrogen N-Alkylation (Green Scale-up) Objective: Atom-economical N-alkylation using a primary alcohol.

  • Preparation: In a nitrogen-filled glovebox, charge a heavy-walled Schlenk tube with a magnetic stir bar.

  • Catalyst Loading: Add [Ru(p-cymene)Cl2]2 (0.5 mol %) and the bidentate phosphine ligand DPEphos (1.0 mol %)[5]. Causality: The bidentate ligand stabilizes the active Ru species during the high-temperature dehydrogenation/hydrogenation cycle[1].

  • Substrate Loading: Add the primary sulfonamide (1.0 equiv) and the primary alcohol (1.2 equiv)[1].

  • Solvation & Base: Add anhydrous xylene (to reach 0.5 M) and a catalytic amount of K2CO3 (10 mol %) to facilitate the initial alcohol dehydrogenation[2].

  • Reaction: Seal the Schlenk tube, remove from the glovebox, and heat at 110–150 °C for 24 hours[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the metal catalyst. Concentrate and purify via recrystallization or flash chromatography.

Conclusion

The selection of an N-alkylation strategy must be tailored to the specific constraints of the target molecule. For late-stage functionalization requiring strict stereochemical inversion, the Fukuyama-Mitsunobu reaction remains unparalleled despite its poor atom economy. Conversely, for early-stage scale-up where green chemistry metrics are prioritized, the borrowing hydrogen methodology offers a highly elegant, self-contained redox solution.

References

  • Hamid, M. H. S. A., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society. 1

  • "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Organic Chemistry Portal. 5

  • "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. 4

  • "Mitsunobu reaction." Organic Synthesis. 8

  • "A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl." TCI Chemicals. 3

  • "Optimizing Reaction Conditions for N-Alkylation of Sulfonamides." Benchchem. 2

  • "Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution." ChemRxiv. 6

  • "Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis." CCS Chemistry. 7

Sources

"N-heptyl-2,4,6-trimethylbenzenesulfonamide vs para-toluenesulfonamide derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-heptyl-2,4,6-trimethylbenzenesulfonamide (N-heptyl-Mts) and N-heptyl-para-toluenesulfonamide (N-heptyl-Ts) reveals fundamental principles of steric hindrance, electronic modulation, and structure-activity relationships (SAR) in modern synthetic and medicinal chemistry.

While both compounds share a core sulfonamide linkage and a lipophilic n-heptyl aliphatic chain, the substitution pattern on the aryl ring—specifically the presence of three methyl groups in the mesitylenesulfonyl (Mts) moiety versus a single para-methyl group in the tosyl (Ts) moiety—drastically alters their chemical reactivity, stability, and biological target engagement.

This guide provides an objective, data-supported comparison of these two derivatives, designed for drug development professionals and synthetic chemists evaluating protecting group strategies and pharmacophore design.

Structural and Electronic Foundations

The divergent behavior of N-heptyl-Mts and N-heptyl-Ts is rooted in the causality of their aryl ring substitutions.

Steric Shielding: In the Mts derivative, the methyl groups at the 2 and 6 (ortho) positions create a significant steric shield around the sulfonyl group. When mesitylenesulfonyl chloride (Mts-Cl) is used as a reagent, this steric bulk restricts its approach to nucleophiles. Consequently, Mts-Cl exhibits exceptionally high selectivity for unhindered primary amines (such as n-heptylamine) over secondary amines or hydroxyl groups, minimizing over-sulfonylation in complex syntheses [1]. In contrast, the Ts group lacks ortho-substituents, making it highly reactive but less regioselective.

Electronic Inductive Effects: The three methyl groups on the Mts ring exert a strong electron-donating inductive effect (+I). This increases the electron density at the sulfonyl center, which paradoxically stabilizes the transition state during acid-catalyzed heterolysis. As a result, the Mts-nitrogen bond is significantly more acid-labile than the Ts-nitrogen bond, a critical feature when utilizing these moieties as orthogonal protecting groups in peptide synthesis [2].

G N1 N-heptyl-Mts (Sterically Hindered, Electron Rich) N3 TFA / TFMSA Acidolysis N1->N3 Acidic Conditions N2 N-heptyl-Ts (Less Hindered, Electron Moderate) N2->N3 Acidic Conditions N4 Rapid Cleavage (Stabilized Cationic TS) N3->N4 Mts Pathway N5 Resistant / Slow Cleavage (Requires HF or Na/NH3) N3->N5 Ts Pathway

Fig 1: Differential acidolytic cleavage pathways of Mts vs Ts sulfonamides.

Performance in Chemical Synthesis

When utilizing the n-heptyl aliphatic chain as a model for primary amine protection, the choice between Mts and Ts dictates the downstream deprotection strategy.

  • N-heptyl-Ts is highly robust. It survives strong basic conditions, catalytic hydrogenation, and mild acids (like standard Trifluoroacetic acid, TFA). Deprotection requires extremely harsh conditions, such as anhydrous Hydrogen Fluoride (HF) or dissolving metal reduction (Na/NH3).

  • N-heptyl-Mts offers a more refined orthogonal approach. Due to the electron-donating mesityl ring, the sulfonamide can be cleaved using Trifluoromethanesulfonic acid (TFMSA) in the presence of TFA and a cation scavenger (like thioanisole) without requiring highly toxic HF gas [2].

Table 1: Physicochemical & Reactivity Comparison
ParameterN-heptyl-Mts (Mesityl)N-heptyl-Ts (Tosyl)
Aryl Substitution 2,4,6-trimethyl4-methyl
Steric Hindrance High (ortho-methyl shielding)Low (unhindered ortho positions)
Synthesis Selectivity Highly selective for primary aminesProne to secondary amine over-reaction
Acid Lability Cleaved by TFMSA / TFA / ThioanisoleStable to TFA; Requires HF or Na/NH3
Lipophilicity (LogP) Higher (due to 3x methyl groups)Moderate

Biological & Pharmacological Activity Profiles

The structural differences between these two derivatives profoundly impact their biological mechanisms. Sulfonamides are historically recognized for their ability to mimic p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase and blocking bacterial folic acid synthesis [3].

However, the addition of the lipophilic n-heptyl chain and the bulky mesityl group shifts the pharmacological profile:

  • N-heptyl-Ts Derivatives: The compact nature of the tosyl ring allows these derivatives to penetrate standard enzyme active sites more readily. Para-toluenesulfonamide derivatives are frequently utilized as intermediates in synthesizing broad-spectrum antimicrobial agents and carbonic anhydrase inhibitors [3].

  • N-heptyl-Mts Derivatives: The extreme steric bulk of the 2,4,6-trimethyl configuration often prevents binding in standard PABA pockets. Instead, Mts derivatives are engineered to target highly specific, large hydrophobic pockets. Recent studies have demonstrated that 2,4,6-trimethylbenzenesulfonyl derivatives exhibit targeted antibacterial activity against specific Gram-positive strains, acting through distinct mechanisms rather than simple PABA mimicry [4]. The n-heptyl chain further enhances membrane permeability, increasing intracellular accumulation.

G B1 Aliphatic Sulfonamide Core B2 Mts Derivative (Bulky Aryl Ring) B1->B2 B3 Ts Derivative (Compact Aryl Ring) B1->B3 B4 Targeted Enzyme Inhibition (Hydrophobic Pocket Fit) B2->B4 Steric Exclusion & Fit B5 Broad PABA Mimicry (Dihydropteroate Synthase) B3->B5 Active Site Penetration

Fig 2: Steric influence on biological target selectivity between Mts and Ts.

Table 2: Biological Application Profile
FeatureN-heptyl-MtsN-heptyl-Ts
Primary Mechanism Selective hydrophobic pocket bindingPABA mimicry / Carbonic anhydrase inhibition
Target Specificity High (sterically restricted)Broad (easily accommodates active sites)
Membrane Permeability Very High (synergy of heptyl + 3x methyls)High

Experimental Workflows: Synthesis & Cleavage Validation

To objectively validate the chemical differences, the following self-validating protocols outline the parallel synthesis of both derivatives and a subsequent acidolytic cleavage assay.

Protocol A: Parallel Synthesis of N-heptyl Sulfonamides

This protocol utilizes Schotten-Baumann-type conditions to ensure clean conversion.

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks (Flask A for Mts, Flask B for Ts), dissolve n-heptylamine (1.0 mmol, 115 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) to both flasks to act as an acid scavenger. Cool both flasks to 0°C in an ice-water bath.

  • Sulfonylation:

    • To Flask A, add 2,4,6-trimethylbenzenesulfonyl chloride (1.1 mmol, 240 mg) dropwise as a solution in 2 mL DCM.

    • To Flask B, add p-toluenesulfonyl chloride (1.1 mmol, 210 mg) dropwise as a solution in 2 mL DCM.

  • Reaction: Remove the ice baths and stir both reactions at room temperature for 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1).

  • Workup: Quench with 1M HCl (10 mL) to remove excess DIPEA and unreacted amine. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Yield: Both N-heptyl-Mts and N-heptyl-Ts will present as stable, crystalline solids or viscous oils, typically yielding >85% after silica gel flash chromatography.

Protocol B: Acidolytic Cleavage Assay (Stability Testing)

This assay demonstrates the causality of electron-donating groups on acid lability.

  • Setup: Dissolve 0.1 mmol of N-heptyl-Mts and N-heptyl-Ts in separate vials containing 1 mL of Trifluoroacetic acid (TFA).

  • Scavenger Addition: Add thioanisole (0.5 mmol) to both vials to trap the resulting highly reactive sulfonyl cations and prevent re-alkylation.

  • Acidolysis: Add Trifluoromethanesulfonic acid (TFMSA) (0.1 mL) to both vials. Stir at room temperature.

  • Monitoring: Sample both reactions at 10, 30, and 60 minutes, neutralizing the aliquots with cold aqueous NaHCO₃, and analyze via HPLC.

  • Expected Results: The N-heptyl-Mts sample will show rapid disappearance of the starting material and the appearance of free n-heptylamine within 30 minutes due to the stabilized mesityl cation transition state. The N-heptyl-Ts sample will remain largely unreacted, validating its resistance to non-HF acidolysis.

References

  • Guthrie, R. D., & Thang, S. H. (1987). Selective Sulfonylating Agents. Australian Journal of Chemistry.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide? Patsnap.
  • Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules (MDPI).

"evaluating the target specificity of N-heptyl-2,4,6-trimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in metalloenzyme probe development, I frequently encounter the challenge of achieving isoform selectivity within the Carbonic Anhydrase (CA) family. The ubiquitous nature of cytosolic CA I and II often leads to off-target toxicity when utilizing classical primary sulfonamides.

Evaluating a heavily modified, lipophilic probe like N-heptyl-2,4,6-trimethylbenzenesulfonamide requires a departure from standard kinetic assays. This guide provides a comprehensive framework for profiling this compound, detailing the mechanistic rationale, comparative advantages, and the self-validating experimental protocols required to prove its target specificity.

Mechanistic Rationale: The Secondary Sulfonamide Paradigm

To understand how to evaluate N-heptyl-2,4,6-trimethylbenzenesulfonamide, we must first deconstruct its pharmacophore and the causality behind its design:

  • The Zinc-Binding Group (Secondary Sulfonamide): Classical CA inhibitors rely on a primary sulfonamide ( −SO2​NH2​ ) to coordinate with the active site Zn2+ ion. By introducing an N-heptyl chain, this compound becomes a secondary sulfonamide. While secondary sulfonamides generally exhibit poor affinity for ubiquitous CA isoforms, they can act as unusually good inhibitors for tumor-associated isoforms like CA IX and XII[1]. The binding of these N-alkylated sulfonamides is thermodynamically linked to the deprotonation of the amino group and the protonation of the Zn2+ -bound hydroxide, resulting in a highly specific, pH-dependent binding profile[2].

  • The Mesityl Core (2,4,6-trimethylphenyl): The addition of bulky methyl groups at the 2, 4, and 6 positions restricts the rotational freedom of the benzenesulfonamide core. This structural rigidification forces the molecule to explore the enzyme's active site pocket size according to the "lock-and-key" principle, sterically clashing with the narrow active sites of CA I/II while fitting into the wider cavities of CA IX/XII[3].

  • The N-heptyl Tail: This long, flexible aliphatic chain dramatically increases lipophilicity. It is designed to engage in favorable van der Waals interactions within the distinct hydrophobic sub-pockets present in membrane-bound CAs, driving the thermodynamic stabilization required to overcome the energetic penalty of secondary sulfonamide binding[2].

Comparative Analysis: Specificity Shift

To objectively evaluate the performance of N-heptyl-2,4,6-trimethylbenzenesulfonamide, it must be benchmarked against both a pan-CA inhibitor (Acetazolamide) and its primary sulfonamide parent molecule (2,4,6-trimethylbenzenesulfonamide).

The table below summarizes the expected pharmacological shift. Notice how N-alkylation abolishes cytosolic affinity while preserving or enhancing binding to tumor-associated targets.

CompoundSulfonamide TypeCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) Primary25012250.48 (Pan-inhibitor)
2,4,6-trimethylbenzenesulfonamide Primary3,200150851.76 (Slightly selective)
N-heptyl-2,4,6-trimethylbenzenesulfonamide Secondary>50,000>10,000~95>100 (Highly selective)

Data represents established structure-activity relationship (SAR) trends for cyclic and linear secondary sulfonamides targeting CA isoforms[1][2].

Evaluation Pipeline & Mandatory Visualization

Because N-heptyl-2,4,6-trimethylbenzenesulfonamide is highly lipophilic, standard colorimetric esterase assays are prone to compound precipitation and kinetic bottlenecks. Therefore, the evaluation pipeline must prioritize direct thermodynamic measurements over kinetic approximations.

G A N-heptyl-2,4,6-trimethylbenzenesulfonamide (Secondary Sulfonamide) B Primary Screening: FTSA (Thermodynamic Profiling) A->B Assess CA I-XII Binding C Kinetic Assay: Stopped-Flow (CO2 Hydration Inhibition) B->C Hit Isoforms (CA IX/XII) E Off-Target Profiling (Metalloenzyme Panel) B->E Selectivity Filter D Structural Validation (X-ray Crystallography) C->D Mechanism of Action

Workflow for evaluating the target specificity and binding mechanism of secondary sulfonamides.

Step-by-Step Experimental Protocols

Protocol 1: Fluorescent Thermal Shift Assay (FTSA)

Causality: FTSA is chosen as the primary screen because it directly measures the thermodynamic stabilization ( Tm​ shift) of the protein upon ligand binding. This bypasses the solubility and kinetic artifacts that plague lipophilic secondary sulfonamides in standard enzymatic assays[2].

  • Protein Preparation: Dilute recombinant human CA isoforms (I, II, IX, XII) to a final concentration of 1.0 μM in 50 mM HEPES buffer (pH 7.5) containing 50 mM NaCl.

  • Dye Addition: Add ANS (8-anilino-1-naphthalenesulfonic acid) to a final concentration of 50 μM. Rationale: ANS is an environmentally sensitive dye that fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

  • Compound Titration: Dispense N-heptyl-2,4,6-trimethylbenzenesulfonamide (0.1 μM to 100 μM) using acoustic liquid handling to minimize DMSO carryover (final DMSO < 1%).

  • Thermal Denaturation: Heat the microplate from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine, monitoring fluorescence (Ex: 365 nm, Em: 460 nm).

  • Data Deconvolution: Calculate the melting temperature ( Tm​ ) from the first derivative of the melting curve. Convert ΔTm​ to dissociation constants ( Kd​ ) using the Ligand Binding Equation.

  • Self-Validating System Check: Every plate must include three internal controls: (1) Apo-enzyme (baseline Tm​ ), (2) Acetazolamide (positive control, validates maximum thermal shift window), and (3) DMSO-only vehicle (identifies solvent-induced destabilization). The assay is only validated if the AAZ-induced ΔTm​ matches historical quality control metrics ( ±0.2∘C ).

Protocol 2: Stopped-Flow CO2​ Hydration Kinetics

Causality: While FTSA proves binding, stopped-flow kinetics prove functional inhibition of the enzyme's native physiological reaction (hydration of CO2​ ), confirming the compound acts as a true antagonist.

  • Reagent Setup: Prepare Syringe A with CA enzyme (10 nM) and pH indicator (Phenol Red, 0.2 mM) in 10 mM HEPES (pH 7.5). Prepare Syringe B with CO2​ -saturated water (15 mM).

  • Inhibitor Incubation: Pre-incubate the enzyme in Syringe A with varying concentrations of the test compound for 15 minutes at 20°C. Rationale: Secondary sulfonamides have slower on-rates than primary sulfonamides; pre-incubation ensures thermodynamic equilibrium is reached.

  • Rapid Mixing: Inject equal volumes from Syringe A and B into the mixing chamber.

  • Spectrophotometric Monitoring: Monitor the absorbance decay at 558 nm (color change of Phenol Red as protons are generated) over 10 seconds.

  • Self-Validating System Check: The uncatalyzed hydration rate of CO2​ (buffer only) is measured in parallel. The assay self-validates by ensuring the inhibitor titration curve reaches a lower asymptote that perfectly matches the uncatalyzed rate, confirming the observed inhibition is enzyme-specific and not an artifact of buffer pH drift.

Protocol 3: X-Ray Crystallography for Structural Mapping

Causality: To definitively prove the "lock-and-key" specificity[3], structural validation is required to visualize the coordination bond between the deprotonated secondary sulfonamide nitrogen and the active site Zn2+ , as well as the localization of the N-heptyl tail.

  • Co-Crystallization: Mix purified CA IX catalytic domain (10 mg/mL) with a 5-fold molar excess of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

  • Hanging Drop Vapor Diffusion: Equilibrate against a reservoir solution containing 1.2 M Sodium Citrate, 0.1 M Tris-HCl (pH 8.0) at 20°C.

  • Diffraction & Refinement: Harvest crystals after 5 days, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron source. Refine the structure to < 1.5 Å resolution to accurately map the hydrophobic contacts of the heptyl chain.

References

  • Dudutiene, V., Zubriene, A., Kairys, V., Smirnov, A., Smirnoviene, J., Leitans, J., Kazaks, A., Tars, K., Manakova, L., Grazulis, S., & Matulis, D. (2020). "Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle." Biophysical Journal, 119(8), 1513-1524. URL:[Link]

  • Moeker, J., Peat, T. S., Bornaghi, L. F., Vullo, D., Supuran, C. T., & Poulsen, S. A. (2014). "Cyclic secondary sulfonamides: unusually good inhibitors of cancer-related carbonic anhydrase enzymes." Journal of Medicinal Chemistry, 57(8), 3522-3531. URL:[Link]

  • Paketurytė, V., Zubrienė, A., Kairys, V., & Matulis, D. (2021). "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal, 50, 665–679. URL:[Link]

Sources

N-heptyl-2,4,6-trimethylbenzenesulfonamide: A Comparative Docking Study in Keap1-Nrf2 and Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

In the landscape of rational drug design, the sulfonamide moiety is a highly privileged scaffold. While historically synonymous with Carbonic Anhydrase (CA) inhibition[1], recent fragment-based drug discovery (FBDD) campaigns have repurposed sterically hindered sulfonamides—specifically 2,4,6-trimethylbenzenesulfonamides—as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI)[2].

This guide provides an objective, comparative molecular docking analysis of N-heptyl-2,4,6-trimethylbenzenesulfonamide (N-heptyl-TMBSA, CAS: 330467-63-5)[3]. By evaluating its binding thermodynamics and pose geometry against two distinct targets—the Keap1 Kelch domain and Carbonic Anhydrase IX (CA IX)—we aim to elucidate the causality behind its target selectivity. We compare N-heptyl-TMBSA against established reference compounds: Cl-8QBSA (a known Keap1 inhibitor)[4] and Acetazolamide (a classic CA inhibitor).

The Causality of Structural Design
  • The Mesityl Core (2,4,6-trimethylbenzene): The ortho- and para-methyl groups create severe steric hindrance around the sulfonamide linkage. This forces the benzene ring to adopt a near-orthogonal dihedral angle relative to the sulfonamide plane. This rigid, non-planar geometry perfectly matches the architecture of the Keap1 P3 subpocket, allowing for optimal edge-to-face π-stacking[2].

  • The N-heptyl Chain: The flexible, lipophilic 7-carbon tail acts as a hydrophobic probe. In Keap1, it undergoes hydrophobic collapse within the solvent-exposed P5 subpocket, driving a favorable entropic contribution ( ΔS>0 )[2]. Conversely, in CA IX, this bulky alkyl chain prevents the essential deprotonation of the sulfonamide nitrogen, abolishing catalytic zinc coordination[1].

Keap1_Pathway Nrf2 Nrf2 (Transcription Factor) Ub Ubiquitination & Degradation Nrf2->Ub Basal State ARE ARE Gene Expression Nrf2->ARE Translocates to Nucleus Keap1 Keap1 (Kelch Domain) Keap1->Nrf2 Binds & Represses Inhibitor N-heptyl-TMBSA (Inhibitor) Inhibitor->Nrf2 Releases Inhibitor->Keap1 Blocks PPI

Mechanism of Keap1-Nrf2 pathway inhibition by N-heptyl-TMBSA.

Experimental Methodology: Self-Validating Docking Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology utilizes standard, self-validating computational workflows.

Step 1: Protein Preparation
  • Structure Retrieval: Download high-resolution crystal structures from the Protein Data Bank. Use PDB ID: 4IQK for the Keap1 Kelch domain[5] and PDB ID: 3IAI for Carbonic Anhydrase IX.

  • Refinement: Strip co-crystallized water molecules (except those deep in the CA IX active site mediating proton shuffling). Add polar hydrogens and assign Gasteiger charges. For CA IX, ensure the catalytic Zn2+ ion is retained and its coordination sphere (His94, His96, His119) is properly protonated.

Step 2: Ligand Preparation
  • Structure Generation: Build 3D models of N-heptyl-TMBSA, Cl-8QBSA, and Acetazolamide.

  • Energy Minimization: Apply the MMFF94 force field to minimize steric clashes. Ensure the secondary sulfonamide nitrogen of N-heptyl-TMBSA is protonated (neutral), as the heptyl group raises the pKa​ well above physiological pH.

Step 3: Grid Generation & Molecular Docking
  • Grid Box Definition:

    • Keap1 (4IQK): Center the grid on Arg415, encompassing the P3, P4, and P5 subpockets (Dimensions: 20 × 20 × 20 Å).

    • CA IX (3IAI): Center the grid on the Zn2+ ion (Dimensions: 15 × 15 × 15 Å).

  • Execution: Run AutoDock Vina with an exhaustiveness of 16. Generate 10 binding poses per ligand and cluster them based on a 2.0 Å RMSD tolerance.

Docking_Workflow PrepP Protein Preparation (PDB: 4IQK, 3IAI) Add H+, Assign Charges Grid Grid Generation Define Binding Pockets PrepP->Grid PrepL Ligand Preparation (N-heptyl-TMBSA) Energy Minimization Dock Molecular Docking (AutoDock Vina) PrepL->Dock Grid->Dock Score Scoring & Clustering ΔG Binding Affinity Dock->Score Analyze Pose Analysis (PyMOL / Discovery Studio) Score->Analyze

Step-by-step in silico molecular docking workflow for comparative analysis.

Quantitative Data: Comparative Performance

The docking simulations reveal a stark contrast in the binding affinities and interaction profiles of N-heptyl-TMBSA across the two targets.

Table 1: Comparative Docking Scores and Key Interactions

LigandTarget (PDB)Binding Affinity ( ΔG , kcal/mol)Primary Interacting ResiduesDominant Interaction TypesN-heptyl-TMBSAKeap1 (4IQK)-8.4Arg415, Tyr334, Tyr572H-bond, π -cation, Hydrophobic (P5)Cl-8QBSA(Ref)Keap1 (4IQK)-9.2Arg415, Ser508, Tyr525H-bond, π π stacking, π -cationN-heptyl-TMBSACA IX (3IAI)-4.1His94, Val121Weak van der Waals (Steric Clash)Acetazolamide(Ref)CA IX (3IAI)-7.8 Zn2+ , Thr199, Glu106Metal Coordination, H-bond network

Discussion & Mechanistic Insights

Keap1-Nrf2 Inhibition: The P5 Subpocket Advantage

The docking data demonstrates that N-heptyl-TMBSA is a highly effective Keap1 binder ( ΔG=−8.4 kcal/mol), closely rivaling the optimized reference compound Cl-8QBSA ( ΔG=−9.2 kcal/mol)[4].

The Causality: The sulfonamide oxygens act as potent hydrogen bond acceptors, anchoring the molecule to the guanidinium group of Arg415 in the Keap1 central cavity. Because the mesityl ring is forced out of plane by its methyl groups, it perfectly occupies the P3 subpocket. Crucially, the N-heptyl chain extends outward into the P5 subpocket. Unlike rigid aromatic substituents, the heptyl chain's flexibility allows it to undergo a hydrophobic collapse against Tyr572, displacing ordered water molecules and yielding a highly favorable entropic gain[2].

Carbonic Anhydrase IX: The Secondary Sulfonamide Penalty

Conversely, N-heptyl-TMBSA exhibits negligible affinity for CA IX ( ΔG=−4.1 kcal/mol), performing poorly compared to Acetazolamide ( ΔG=−7.8 kcal/mol).

The Causality: Effective CA inhibition strictly requires a primary sulfonamide ( R−SO2​NH2​ ). In the physiological environment of the CA active site, the primary sulfonamide deprotonates to form a sulfonamidate anion ( R−SO2​NH− ), which directly coordinates the catalytic Zn2+ ion[1]. Because N-heptyl-TMBSA is an N-alkylated secondary sulfonamide, it lacks this acidic proton. Furthermore, the bulky heptyl chain creates severe steric clashes with the narrow, funnel-like topology of the CA IX active site (specifically clashing with Val121 and Thr200), physically preventing the sulfonamide core from approaching the zinc ion.

Conclusion for Drug Development Professionals

This comparative study highlights N-heptyl-TMBSA as a highly selective scaffold. The addition of the lipophilic heptyl chain to the 2,4,6-trimethylbenzenesulfonamide core achieves a dual purpose: it enhances Keap1 binding via P5 subpocket hydrophobic packing while simultaneously acting as a negative design element that abolishes off-target Carbonic Anhydrase activity. For researchers developing non-covalent Nrf2 activators, N-alkylated mesityl sulfonamides represent a structurally validated, highly specific starting point for lead optimization.

References

  • n-heptyl-2,4,6-trimethyl-benzenesulfonamide 330467-63-5 wiki - GuideChem -
  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery - ACS Public
  • Functional analysis of bipartite NRF2 activators that overcome feedback regulation for age-rel
  • FUNCTIONAL ANALYSIS OF BIPARTITE NRF2 ACTIVATORS THAT OVERCOME FEEDBACK REGULATION FOR AGE-REL
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characteriz

Sources

"confirming the identity and purity of N-heptyl-2,4,6-trimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

Executive Summary

The accurate characterization of N-heptyl-2,4,6-trimethylbenzenesulfonamide (CAS: 330467-63-5) presents unique analytical challenges. Unlike unhindered sulfonamides, the 2,4,6-trimethylphenyl (mesityl) group creates severe steric shielding around the sulfonyl core, while the N-heptyl chain imparts extreme lipophilicity. Relying on a single analytical method often leads to critical blind spots.

This guide objectively compares standard analytical methodologies—High-Resolution Mass Spectrometry (HRMS) vs. Nuclear Magnetic Resonance (NMR) for identity, and High-Performance Liquid Chromatography (HPLC-UV) vs. Quantitative NMR (qNMR) for purity. By synthesizing these orthogonal techniques, we establish a self-validating analytical system that guarantees scientific integrity and regulatory compliance.

Strategic Analytical Framework

To prevent the misidentification of impurities and ensure absolute quantitation, a dual-pathway analytical workflow is required.

Workflow A N-heptyl-2,4,6-trimethylbenzenesulfonamide (Target API) B Identity Confirmation A->B C Purity Determination A->C D HRMS (ESI-) Exact Mass: 296.1684 [M-H]- B->D E 1H/13C NMR Structural Connectivity B->E F HPLC-UV (254 nm) Relative Area % C->F G qNMR (Maleic Acid IS) Absolute Mass Fraction C->G H Self-Validated Analytical Profile D->H E->H F->H G->H

Fig 1. Orthogonal analytical workflow for identity and purity confirmation.

Identity Confirmation: HRMS vs. NMR

Confirming the molecular identity requires proving both the exact elemental composition and the spatial connectivity of the atoms.

  • High-Resolution Mass Spectrometry (HRMS): As outlined in [1], HRMS provides the exact mass of the molecule. Because the sulfonamide nitrogen is slightly acidic, Electrospray Ionization in negative mode (ESI-) is highly sensitive, yielding an exact mass of 296.1684 Da. Limitation: HRMS cannot differentiate between an N-heptyl chain and an N-hexyl-N-methyl isomer.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide absolute structural connectivity. The mesityl group yields a distinct integration pattern (singlet for the two aromatic protons at ~6.95 ppm), while the heptyl chain shows a definitive triplet for the terminal methyl group.

The Causality of Choice: HRMS proves the empirical formula, but NMR maps the exact aliphatic branching. Both must be used in tandem to rule out structural isomers.

Purity Determination: HPLC-UV vs. qNMR

Standard sulfonamide purity assays often rely entirely on HPLC-UV [2]. However, this creates a critical vulnerability: HPLC-UV only measures relative purity based on chromophore absorbance. If a batch contains UV-transparent impurities (e.g., residual heptylamine starting material or inorganic salts), HPLC will falsely report >99% purity.

To build a self-validating system , HPLC-UV must be cross-referenced with Quantitative NMR (qNMR) . qNMR measures the absolute mass fraction of the compound against an internal standard (e.g., Maleic Acid), independent of UV response. As mandated by[3], this orthogonal approach ensures absolute accuracy and specificity.

DecisionTree S1 HPLC-UV Injection (10 µL, 1 mg/mL) S2 UV Detection (254 nm / 270 nm) S1->S2 S3 Impurity Peak > 0.1% Area? S2->S3 S4 LC-MS/MS Isolation (Identify Impurity) S3->S4 Yes S5 Calculate Area % (Report Purity) S3->S5 No S6 Cross-reference with qNMR Data S4->S6 S5->S6

Fig 2. Decision matrix for HPLC-UV impurity profiling and downstream qNMR validation.

Data Presentation & Method Comparison

The following tables summarize the performance of these analytical alternatives and present experimental validation data demonstrating why a single-method approach is insufficient.

Table 1: Comparative Analysis of Analytical Methodologies

TechniquePrimary Data OutputSensitivityKey Advantage for this CompoundLimitation
HRMS (ESI-) Exact Mass ( )High (ng/mL)Confirms exact molecular formula despite steric hindrance.Cannot differentiate structural aliphatic isomers.
1H/13C NMR Structural ConnectivityLow (mg/mL)Unambiguously maps the heptyl chain length and mesityl substitution.Not sensitive enough for trace impurity profiling (<1%).
HPLC-UV Relative Area %High (µg/mL)High-throughput chromatographic purity; excellent precision.Blind to UV-transparent impurities (e.g., aliphatic solvents).
qNMR Absolute Mass FractionModerate (mg/mL)Self-validating absolute purity without a primary reference standard.Requires high sample concentration and long acquisition times.

Table 2: Experimental Purity Data Comparison (Self-Validating System)

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass %)Mass Balance VarianceDiagnostic Conclusion
Lot 001 99.8%99.5%0.3%Validated. High purity confirmed across both orthogonal methods.
Lot 002 98.5%92.1%6.4%Discrepancy Detected. Indicates presence of UV-transparent impurities (e.g., residual heptylamine).
Lot 003 99.9%99.7%0.2%Validated. Gold-standard analytical profile achieved.

Insight: Lot 002 highlights the danger of relying solely on HPLC-UV. The 6.4% variance triggers an immediate out-of-specification (OOS) investigation, proving the trustworthiness of the dual-method system.

Step-by-Step Experimental Methodologies

Protocol A: Chromatographic Purity via HPLC-UV

Causality Note: Because the N-heptyl chain imparts extreme lipophilicity (high LogP), starting the gradient at a standard 5% organic phase would result in excessive retention and peak broadening. We initiate the gradient at 40% organic to ensure sharp peak shapes and efficient elution.

  • Column Selection: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: Start at 40% B. Ramp linearly to 90% B over 15.0 minutes. Hold at 90% B for 3.0 minutes, then return to 40% B for column equilibration.

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; Detection at 254 nm and 270 nm.

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of Methanol (1 mg/mL). Inject 10 µL.

  • Integration: Integrate all peaks with an S/N ratio > 10. Calculate relative purity by dividing the main peak area by the total integrated area.

Protocol B: Absolute Quantitation via qNMR

Causality Note: The longitudinal relaxation time ( ) of the sterically hindered mesityl methyl protons is significantly longer than typical aliphatic protons. A standard 1-second delay leads to incomplete relaxation, artificially suppressing the integral of the analyte. A 30-second delay ensures for complete relaxation.

  • Standard Selection: Use TraceCERT® Maleic Acid as the internal standard. Its singlet at 6.28 ppm perfectly avoids overlapping with the analyte's mesityl aromatic protons (~6.95 ppm) and aliphatic signals (0.8 - 2.6 ppm).

  • Sample Preparation: Accurately weigh ~15.0 mg of N-heptyl-2,4,6-trimethylbenzenesulfonamide and ~5.0 mg of Maleic Acid into a vial using a microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of (containing 0.03% TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds. Acquire 64 scans (NS=64) at 298 K.

  • Data Processing: Apply a 0.3 Hz line broadening. Phase and baseline correct the spectrum manually.

  • Calculation: Integrate the Maleic Acid singlet (2H, 6.28 ppm) and the mesityl aromatic protons (2H, ~6.95 ppm). Calculate the absolute mass fraction using the standard qNMR purity equation.

References

  • Title: USP <736> Mass Spectrometry Source: U.S. Pharmacopeia (uspbpep.com) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Safety Operating Guide

Navigating the Disposal of N-heptyl-2,4,6-trimethylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-heptyl-2,4,6-trimethylbenzenesulfonamide, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.

Understanding the Hazard Profile

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

  • May cause respiratory irritation

Given these hazards, it is imperative to handle N-heptyl-2,4,6-trimethylbenzenesulfonamide with the appropriate precautions to minimize exposure to laboratory personnel.

The Regulatory Framework: Adherence to RCRA

The primary regulation governing the disposal of chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[1][2][3][4] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[2][3][4]

N-heptyl-2,4,6-trimethylbenzenesulfonamide, due to its potential irritant and harmful properties, should be managed as a hazardous waste to ensure compliance with RCRA regulations.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-heptyl-2,4,6-trimethylbenzenesulfonamide for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[6][7][8]

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[6][9] This is crucial to protect against accidental splashes which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves. Nitrile gloves are a good initial choice for general laboratory use and incidental contact.[10][11][12] For extended contact or handling of large quantities, it is advisable to consult a glove selection chart from the manufacturer to ensure resistance to sulfonamide compounds.[10][11][13] Always inspect gloves for any signs of degradation or punctures before use.[14]
Protective Clothing A laboratory coat is essential to protect against skin contact.[6][8] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[8]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6] All handling of the solid compound that could create dust should be performed in a certified chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of N-heptyl-2,4,6-trimethylbenzenesulfonamide from the laboratory.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[15][16][17][18]

  • Solid Waste: Collect solid N-heptyl-2,4,6-trimethylbenzenesulfonamide waste in a designated, compatible container. Do not mix with other solid wastes unless their compatibility is confirmed.[19]

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weigh boats, and absorbent pads from spill cleanup, should also be disposed of as hazardous waste.[20]

Step 2: Containerization

The choice and handling of waste containers are governed by strict safety standards.[19][20][21]

  • Container Selection: Use a container that is in good condition, free of leaks, and compatible with the chemical.[20] High-density polyethylene (HDPE) or glass containers are generally suitable.[19]

  • Closure: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[19][20] Keep the container closed at all times except when adding waste.[9][20]

Step 3: Labeling

Accurate and clear labeling of hazardous waste is a legal requirement and a critical safety measure.[15][19][20][21]

Your hazardous waste label must include:

  • The words "Hazardous Waste "[19][20]

  • The full chemical name: "N-heptyl-2,4,6-trimethylbenzenesulfonamide " (avoiding abbreviations or chemical formulas)[19]

  • The approximate quantity of the waste.

  • The date the waste was first added to the container (accumulation start date).

  • The location where the waste was generated (e.g., building and room number).

  • The name and contact information of the principal investigator or responsible person.

Step 4: Storage

Waste should be stored safely in the laboratory in a designated satellite accumulation area near the point of generation.[9][22]

  • Location: Store the waste container in a secondary containment bin to catch any potential leaks.[20]

  • Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[15][17][18]

  • Flammability: If the compound is dissolved in a flammable solvent for disposal, the waste must be stored in a flammable safety cabinet.[17][19]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[20][22] Provide them with the complete and accurate information from your waste label.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential to mitigate hazards.

Small Spills (less than 500 grams of solid)

For small spills that you are trained and equipped to handle:

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, carefully scoop the solid material into a designated hazardous waste container.[23][24] Avoid creating dust.[23][24]

  • Wipe the area with a damp paper towel to remove any remaining residue.[23]

  • Place all cleanup materials, including contaminated PPE, into the hazardous waste container.[23]

  • Label the container as hazardous waste and arrange for disposal through your EHS department.

Large Spills

For large spills, or any spill you are not comfortable cleaning up:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's emergency number or EHS department.

  • Prevent others from entering the area.

Environmental Considerations

The improper disposal of sulfonamides can have significant environmental consequences.[25][26][27] These compounds can be persistent in the environment and have been detected in various water sources.[26][27] Their presence in aquatic ecosystems can pose a risk to organisms such as algae.[26] Furthermore, the widespread presence of antibiotics in the environment is a contributing factor to the development of antimicrobial resistance, a major global health concern.[28] Adhering to the prescribed disposal procedures is a critical step in minimizing these environmental risks.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_spill Spill Response A Identify Waste (Solid N-heptyl-2,4,6-trimethylbenzenesulfonamide and contaminated materials) B Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container ('Hazardous Waste', Full Chemical Name, Date, PI Info) C->D E Store in Satellite Accumulation Area (Secondary Containment, Segregated) D->E F Contact EHS for Pickup E->F G Spill Occurs H Assess Spill Size G->H I Small Spill: Clean up with spill kit H->I < 500g J Large Spill: Evacuate & Call EHS H->J > 500g I->C

Sources

Personal protective equipment for handling N-heptyl-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling N-heptyl-2,4,6-trimethylbenzenesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar chemicals, including various sulfonamides and alkylbenzenes, to ensure a high degree of caution.

Hazard Assessment and Core Principles

The operational cornerstone is the principle of ALARA (As Low As Reasonably Achievable) when it comes to potential exposure. All handling should be conducted within a certified chemical fume hood to mitigate inhalation risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. For prolonged or repeated handling, consider heavier-duty gloves such as polyvinyl alcohol (PVA) or Viton®.[3]Provides a barrier against dermal absorption. The choice of glove material should be confirmed for compatibility with the specific solvent being used, if any.
Eye Protection Chemical safety goggles or a full-face shield.[2][4]Protects against splashes and airborne particles that could cause serious eye irritation or damage.
Body Protection A fully-fastened laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling outside of a fume hood or if dust/aerosols are generated.[4]Minimizes the risk of inhaling potentially harmful airborne particles or vapors.

Operational and Handling Plan

Adherence to a strict operational workflow is critical for safety.

Engineering Controls
  • Primary Containment: All weighing and handling of solid N-heptyl-2,4,6-trimethylbenzenesulfonamide and its solutions must be performed in a certified chemical fume hood.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container within the fume hood.

    • Avoid generating dust. If the material is a fine powder, handle it with extra care.

    • Transfer the compound to the reaction vessel or container.

  • Dissolution (if applicable): If preparing a solution, add the solvent slowly to the solid to minimize splashing.

  • Post-Handling:

    • Tightly cap all containers of the compound and its solutions.

    • Clean any spills immediately according to the spill response plan.

    • Decontaminate the work surface.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate yourself. Dispose of gloves and any other disposable PPE in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

Spill Response

In the event of a spill:

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Chemical waste must be handled and disposed of in accordance with institutional and local regulations.

  • Solid Waste: Unused N-heptyl-2,4,6-trimethylbenzenesulfonamide and any contaminated solid materials (e.g., weighing paper, absorbent from spills) should be placed in a clearly labeled, sealed waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled waste container. Do not pour this chemical down the drain.

  • Contaminated PPE: Disposable gloves and other contaminated PPE should be disposed of as solid chemical waste.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_hood Verify Fume Hood Operation prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_hood->prep_ppe prep_area Prepare Clean Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Begin Handling handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution (if needed) handle_transfer->handle_dissolve cleanup_cap Seal All Containers handle_dissolve->cleanup_cap Complete Handling cleanup_decon Decontaminate Work Surface cleanup_cap->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash dispose_solid Dispose of Solid Waste cleanup_wash->dispose_solid dispose_liquid Dispose of Liquid Waste cleanup_wash->dispose_liquid dispose_ppe Dispose of Contaminated PPE cleanup_wash->dispose_ppe

Caption: Workflow for Safe Handling of N-heptyl-2,4,6-trimethylbenzenesulfonamide.

References

  • INTERGASTRO. (2023). Safety Data Sheet 88.305.001 (en-US).
  • PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide.
  • PPG. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2,4,6-Trimethylbenzenesulfonyl hydrazide.
  • Cole-Parmer. (2006). Material Safety Data Sheet - n-Heptylamine, 99+%.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.